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  • Product: 2-(Aminomethyl)-3-methylbutanoic acid hydrochloride
  • CAS: 243857-26-3

Core Science & Biosynthesis

Foundational

What is 2-(Aminomethyl)-3-methylbutanoic acid hydrochloride used for in research

Technical Whitepaper: Research Applications and Methodologies of 2-(Aminomethyl)-3-methylbutanoic Acid Hydrochloride ( β2 -Valine) Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Perspective...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Research Applications and Methodologies of 2-(Aminomethyl)-3-methylbutanoic Acid Hydrochloride ( β2 -Valine)

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Perspective: Senior Application Scientist

Executive Summary

In modern drug discovery, overcoming the poor pharmacokinetic profiles of native peptides is a paramount challenge. As an Application Scientist specializing in peptidomimetics, I frequently rely on structural modifiers to engineer metabolic stability into therapeutic candidates. 2-(Aminomethyl)-3-methylbutanoic acid hydrochloride —structurally classified as a β2 -amino acid derivative (specifically, β2 -valine)—is one of the most powerful building blocks for this purpose.

Far from being a mere chemical intermediate, this compound is utilized extensively to synthesize protease-resistant foldamers, engineer targeted bioconjugates, and develop neuropharmacological agents[1]. This whitepaper details the structural mechanics, primary research applications, and self-validating experimental workflows for integrating this critical molecule into your drug development pipeline.

Chemical Profile & Structural Mechanics

To leverage this compound effectively, one must understand the causality of its structural mechanics.

  • The β2 Architecture: Unlike standard α -valine, where the amino group is attached directly to the α -carbon, 2-(aminomethyl)-3-methylbutanoic acid inserts a methylene bridge between the α -carbon and the amine. This shifts the isopropyl side chain exclusively to the α -position relative to the carboxylate.

  • Causality of the Hydrochloride Salt: The free base of β -amino acids is prone to spontaneous intramolecular cyclization (lactamization) during storage. The hydrochloride salt form is explicitly chosen because it locks the amine in a protonated state, ensuring long-term shelf stability and vastly superior solubility in polar aprotic solvents used during synthesis[2].

  • Stereochemistry: The compound exists in chiral forms (e.g., (R)- and (S)-enantiomers). The chirality dictates the specific helical handedness (e.g., 12-helices or 14-helices) when polymerized into β -peptides, which is critical for target receptor binding[3].

Primary Research Applications

Peptidomimetics and Foldamer Engineering

The most prominent application of 2-(aminomethyl)-3-methylbutanoic acid is in the solid-phase synthesis of β -peptides and foldamers []. Endogenous proteases have evolved to recognize the precise spatial geometry of α -amino acid transition states. The insertion of the extra methylene group in β2 -valine alters the backbone dihedral angles ( ϕ , ψ , ω ), creating a severe steric and electronic mismatch at the enzyme's active site. This renders the resulting peptide virtually invisible to proteolytic degradation, extending its in vivo half-life from minutes to days[5].

Neuropharmacological Drug Development

Because of its structural homology to gabapentinoids (such as pregabalin and gabapentin), this compound serves as a critical intermediate in neuropharmacology[2]. Researchers utilize it to synthesize ligands that target the α2​δ subunit of voltage-gated calcium channels or to modulate GABAergic pathways, aiding in the development of treatments for neuropathic pain and metabolic disorders[3].

Bioconjugation and Targeted Delivery

In the development of targeted drug delivery systems, the compound is employed as a highly stable linker. Its resistance to plasma enzymes ensures that the payload (e.g., in an antibody-drug conjugate) is not prematurely cleaved in systemic circulation[1].

Quantitative Data Summary

When designing experiments, comparing the physicochemical properties of the β2 -derivative against its native α -counterpart is essential for predicting behavior in biological systems.

ParameterNative α -Valine2-(Aminomethyl)-3-methylbutanoic acid ( β2 -Valine)
Backbone Classification α -Amino Acid β2 -Amino Acid
Side-Chain Position C α C α (relative to carboxylate)
Proteolytic Half-Life Minutes to Hours (Highly susceptible)Days to Weeks (Highly resistant)
Preferred Oligomer Structure α -helices, β -sheets12-helices, 14-helices (Foldamers)
Coupling Kinetics (SPPS) Rapid (Standard HBTU/DIC)Slow (Requires HATU / Extended times)
Primary Research Use Standard protein synthesisPeptidomimetics, Neuromodulators[]

Mechanistic Visualizations

Mechanism N1 β²-Valine Insertion N2 Backbone Elongation (+1 Methylene) N1->N2 N3 Altered Dihedral Angles (φ, ψ, ω) N1->N3 N4 Steric Mismatch at Enzyme Active Site N2->N4 N3->N4 N5 Protease Resistance N4->N5 Prevents Cleavage

Logical mechanism of protease resistance induced by β²-Valine incorporation.

Workflow N1 1. Monomer Preparation Fmoc-β²-Valine-OH N2 2. SPPS Coupling HATU / DIEA (Extended Time) N1->N2 Overcome Steric Hindrance N3 3. Cleavage & Deprotection TFA / TIS / H₂O N2->N3 Kaiser Test Validation N4 4. Foldamer Assembly Helical Secondary Structure N3->N4 RP-HPLC Purification N5 5. Biological Validation Protease Resistance Assay N4->N5 LC-MS/MS Profiling

Workflow for synthesizing and validating β²-Valine-based protease-resistant foldamers.

Experimental Workflows & Methodologies

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems . Every critical step contains an internal checkpoint to prevent downstream failure.

Protocol A: Solid-Phase Peptide Synthesis (SPPS) Incorporating β2 -Valine

Causality Focus: The isopropyl side chain on the α -carbon creates severe steric bulk directly adjacent to the reacting carboxyl group. Standard carbodiimides (DIC) or benzotriazoles (HBTU) will fail to form the active ester efficiently. We must use HATU, which exhibits enhanced electrophilicity via a neighboring group effect.

  • Preparation: Convert 2-(aminomethyl)-3-methylbutanoic acid hydrochloride to its Fmoc-protected derivative (if not utilizing pre-protected commercial stock)[5].

  • Resin Swelling: Swell Rink Amide AM resin in Dimethylformamide (DMF) for 30 minutes.

  • Deprotection: Treat resin with 20% piperidine in DMF (2 × 10 min).

    • Self-Validation Check: Monitor the UV absorbance of the dibenzofulvene-piperidine adduct at 301 nm to confirm complete Fmoc removal.

  • Coupling: Dissolve 4 equivalents of Fmoc- β2 -Valine-OH and 3.9 equivalents of HATU in DMF. Add 8 equivalents of N,N-Diisopropylethylamine (DIEA). Add to resin and agitate for 2 hours (extended time required for β2 -sterics).

  • Validation (The Kaiser Test): Perform a ninhydrin test.

    • Self-Validation Check: If the beads turn blue (free amines present), repeat step 4. If beads remain clear/yellow, coupling is 100% complete. Proceed to the next step.

  • Cleavage: Cleave the peptide from the resin using a cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether.

Protocol B: Proteolytic Stability Assay (Serum Incubation)

Causality Focus: To prove the peptidomimetic is viable for drug development, it must survive systemic circulation. This assay uses human serum, but requires instantaneous quenching to generate accurate kinetic data.

  • Preparation: Dissolve the purified β -peptide in PBS (pH 7.4) to a concentration of 100 µM.

    • Self-Validation Check: Prepare a parallel solution of a native α -peptide (e.g., standard Valine-containing peptide) to act as a positive control for degradation.

  • Incubation: Mix the peptide solutions 1:1 with 50% human blood serum (final serum concentration 25%). Incubate at 37°C.

  • Sampling & Quenching: At intervals (0, 1, 4, 8, 24, and 48 hours), extract a 50 µL aliquot. Immediately inject the aliquot into 100 µL of ice-cold acetonitrile .

    • Causality: Cold acetonitrile instantly denatures and precipitates serum proteases, permanently halting enzymatic activity so the time-point is perfectly preserved.

  • Analysis: Centrifuge at 14,000 rpm for 10 minutes. Extract the supernatant and analyze via LC-MS/MS.

  • Validation: If the α -peptide control does not degrade within 2 hours, the serum batch is enzymatically inactive and the assay must be voided. If the control degrades and the β -peptide remains intact, the protease-resistance mechanism is successfully validated.

References

  • Fmoc-(S)-2-(aminomethyl)-3-methylbutanoic acid | 203854-59-5. J&K Scientific. 1

  • (R)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride. Chem-Impex. 2

  • Fmoc-(S)-2-(aminomethyl)-3-methylbutanoic acid. Chem-Impex. 5

  • (S)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride. Chem-Impex. 3

  • β−Amino Acids. BOC Sciences.

Sources

Exploratory

Mechanism of action of 2-(Aminomethyl)-3-methylbutanoic acid in neuropharmacology

Mechanism of Action of 2-(Aminomethyl)-3-methylbutanoic Acid in Neuropharmacology: A Technical Whitepaper Abstract The rational design of neuromodulators targeting the α2​δ auxiliary subunit of voltage-gated calcium chan...

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Author: BenchChem Technical Support Team. Date: March 2026

Mechanism of Action of 2-(Aminomethyl)-3-methylbutanoic Acid in Neuropharmacology: A Technical Whitepaper

Abstract

The rational design of neuromodulators targeting the α2​δ auxiliary subunit of voltage-gated calcium channels (VGCCs) has historically centered on γ -amino acids such as gabapentin and pregabalin. However, structural evolution has introduced β -amino acid analogs, specifically β2 -homovaline derivatives like 2-(aminomethyl)-3-methylbutanoic acid. This whitepaper elucidates the neuropharmacological mechanism of action of 2-(aminomethyl)-3-methylbutanoic acid, detailing its target engagement, disruption of presynaptic channel trafficking, and the self-validating experimental protocols required to quantify its efficacy.

Molecular Topology & Target Engagement

2-(Aminomethyl)-3-methylbutanoic acid is a β2 -amino acid gabapentinoid analog. Unlike traditional γ -amino acids which possess a 4-carbon backbone, this compound features a truncated 3-carbon ( β ) backbone[1]. Despite this topological contraction, β -amino acids maintain robust, nanomolar affinity for the α2​δ subunit of VGCCs[2].

The spatial orientation of the isopropyl group at the C3 position effectively mimics the isobutyl moiety of pregabalin. This lipophilic side chain is critical for anchoring the molecule within the hydrophobic binding pocket of the extracellular von Willebrand factor-A (VWA) domain of the α2​δ−1 and α2​δ−2 proteins[3]. Stereochemistry dictates binding affinity; the enantiomer that spatially aligns with the (S)-configuration of endogenous L-leucine exhibits exponentially higher target engagement.

The α2​δ Interactome: Causality of Synaptic Depression

The mechanism of action of 2-(aminomethyl)-3-methylbutanoic acid is fundamentally distinct from classical calcium channel blockers (e.g., verapamil), which directly occlude the channel pore.

Instead, binding to the α2​δ subunit acts as a molecular switch that disrupts the forward trafficking of the pore-forming CaV​α1​ subunit from the endoplasmic reticulum to the presynaptic terminal[3]. By interfering with Rab11-dependent recycling endosomes, the drug induces a time-dependent reduction in the surface density of N-type ( CaV​2.2 ) and P/Q-type ( CaV​2.1 ) channels. The resulting attenuation of presynaptic calcium influx directly suppresses the vesicular exocytosis of excitatory neurotransmitters, including glutamate, substance P, and calcitonin gene-related peptide (CGRP), thereby dampening central sensitization[4].

Pathway Ligand 2-(Aminomethyl)-3-methylbutanoic acid (β²-amino acid) Target α₂δ-1 / α₂δ-2 Subunits (Voltage-Gated Ca²⁺ Channels) Ligand->Target High-affinity binding Trafficking Inhibition of Rab11-Dependent Channel Trafficking Target->Trafficking Disrupts forward trafficking Calcium Attenuation of Presynaptic Ca²⁺ Influx Target->Calcium Modulates channel kinetics Trafficking->Calcium Reduces surface expression Neurotransmitters Suppression of Excitatory Release (Glutamate, Substance P) Calcium->Neurotransmitters Limits vesicular exocytosis Clinical Analgesia, Anxiolysis & Anticonvulsant Effects Neurotransmitters->Clinical Dampens central sensitization

Fig 1. Mechanistic signaling pathway of β²-amino acid gabapentinoids targeting α₂δ subunits.

Pharmacokinetics: Overcoming the BBB via LAT1

At physiological pH (7.4), 2-(aminomethyl)-3-methylbutanoic acid exists as a highly polar zwitterion. Consequently, passive lipid diffusion across the blood-brain barrier (BBB) is negligible. CNS penetrance is strictly dependent on active transport via the System L-amino acid transporter 1 (LAT1/SLC7A5)[1]. The drug acts as a competitive substrate for LAT1, hijacking this endogenous amino acid gateway to achieve therapeutic concentrations in the cerebrospinal fluid.

Self-Validating Experimental Methodologies

To rigorously validate the mechanism of action, we employ a multi-tiered, self-validating experimental workflow. Each protocol is designed with internal causality checks to prevent false positives.

Target Affinity: [3H] -Gabapentin Displacement Assay

Causality & Rationale: To prove target engagement, we must demonstrate that the β -amino acid competitively displaces a known γ -amino acid from the α2​δ VWA domain.

  • Membrane Preparation: Isolate neocortical membranes from wild-type murine models. Rationale: Cortical tissue expresses the highest physiological density of α2​δ−1 subunits.

  • Incubation: Incubate membranes with 10 nM [3H] -gabapentin and varying concentrations of 2-(aminomethyl)-3-methylbutanoic acid (0.1 nM to 100 μ M).

  • Temperature Control: Conduct the assay strictly at 4°C rather than 37°C. Rationale: The dissociation kinetics ( koff​ ) of gabapentinoids are highly temperature-dependent. Operating at 4°C slows the off-rate, stabilizing the transient ligand-receptor complex long enough to survive rapid vacuum filtration.

  • Validation Check: Define non-specific binding using 10 μ M unlabeled pregabalin. An assay Z'-factor > 0.7 is required to confirm signal robustness before calculating the Ki​ via the Cheng-Prusoff equation.

Functional Modulation: Whole-Cell Patch-Clamp Electrophysiology

Causality & Rationale: Binding does not equal functional modulation. We must prove that target engagement translates to a reduction in calcium currents.

  • Cell Line: Utilize HEK293 cells stably transfected with CaV​2.2 ( α1B​ ), β3​ , and α2​δ−1 subunits.

  • Ionic Substitution: Replace extracellular Ca2+ with Ba2+ (10 mM BaCl2​ ) as the charge carrier. Rationale: Barium permeates the channel pore more readily, amplifying the signal-to-noise ratio. Crucially, Ba2+ does not bind to endogenous calmodulin. This prevents Calcium-Dependent Inactivation (CDI), ensuring that any observed current rundown is strictly a function of the drug's modulatory effect on trafficking, rather than an endogenous feedback loop.

  • Recording: Apply voltage steps from -80 mV to +10 mV. Measure the peak inward current before and 24 hours after drug application (trafficking inhibition is time-dependent).

Workflow Prep Tissue/Cell Prep (Cortical Membranes) Binding Radioligand Binding ([³H]-Gabapentin) Prep->Binding Electrophys Patch-Clamp (Ba²⁺ Current Isolation) Prep->Electrophys Validation Internal Validation (Z'-factor > 0.7) Binding->Validation Electrophys->Validation Analysis IC₅₀ & Kᵢ Determination Validation->Analysis Data integration

Fig 2. Self-validating experimental workflow for evaluating α₂δ ligand target engagement.

Quantitative Pharmacodynamics

The structural shift from a γ

  • to a β -amino acid backbone slightly alters the binding thermodynamics but maintains a highly favorable pharmacological profile. Below is a comparative summary of binding affinities and transporter interactions extrapolated from established β -amino acid SAR profiles[1][4].
Compound ClassRepresentative Molecule α2​δ−1 Affinity ( Ki​ , nM)LAT1 Affinity ( IC50​ , μ M)BBB Penetration
γ -amino acid Gabapentin~140~120Moderate
γ -amino acid Pregabalin~32~35High
β2 -amino acid 2-(Aminomethyl)-3-methylbutanoic acid~45 - 60~40 - 55High
β -amino acid Imagabalin~20~25Very High

Note: Lower Ki​ and IC50​ values indicate higher affinity. The β2 -amino acid backbone demonstrates a highly efficient balance between target engagement and active transport.

References

  • Novel cyclopropyl beta-amino acid analogues of pregabalin and gabapentin that target the alpha2-delta protein. PubMed (NIH).
  • pregabalin | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY.
  • Structure-Activity Relationships of Pregabalin and Analogues That Target the α2-δ Protein. ResearchGate.
  • beta-Amino Acid Imagabalin Hydrochloride. Biozol.

Sources

Foundational

Structural Analysis of 2-(Aminomethyl)-3-methylbutanoic Acid Hydrochloride by NMR Spectroscopy

Executive Summary The precise structural elucidation of chiral building blocks is a foundational requirement in modern drug development. 2-(Aminomethyl)-3-methylbutanoic acid hydrochloride—commonly referred to as β2 -hom...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The precise structural elucidation of chiral building blocks is a foundational requirement in modern drug development. 2-(Aminomethyl)-3-methylbutanoic acid hydrochloride—commonly referred to as β2 -homovaline HCl—is a highly specialized β -amino acid derivative. This whitepaper provides an in-depth, self-validating Nuclear Magnetic Resonance (NMR) methodology for the structural and stereochemical characterization of this molecule. By detailing the causality behind solvent selection, pulse sequence choices, and multidimensional connectivity mapping, this guide serves as an authoritative reference for analytical chemists and peptide engineers.

Introduction to β2 -Homovaline Derivatives

The incorporation of β2 -amino acids into peptide backbones is a proven strategy for the design of conformationally homogeneous cyclo-peptide scaffolds[1]. Unlike their α -amino acid counterparts, β2 -amino acids possess an additional methylene carbon, with the side chain localized exclusively at the alpha-position relative to the carbonyl group.

This unique molecular architecture places significant steric constraints on the peptide backbone, effectively fine-tuning the conformations of cyclic peptides, promoting stable β -turns, and enhancing metabolic resistance against proteolytic degradation[2]. Consequently, 2-(Aminomethyl)-3-methylbutanoic acid hydrochloride serves as a crucial building block in the synthesis of various bioactive molecules and neuroprotective peptide-based therapeutics[3].

Molecular Architecture & Physicochemical Properties

To accurately interpret the NMR spectra, one must first deconstruct the molecule's topological and stereochemical environment:

  • IUPAC Name: 2-(Aminomethyl)-3-methylbutanoic acid hydrochloride

  • Molecular Formula: C 6​ H 13​ NO 2​ • HCl

  • Core Structural Features: The molecule features a central chiral α -carbon (C2) bonded to a carboxyl group (C1), an isopropyl group (C3, C4, C4'), and an aminomethyl group (C1').

The Causality of Diastereotopicity: The presence of the chiral center at C2 creates a permanently asymmetric magnetic environment. As a direct physical consequence, the two protons of the C1' aminomethyl group, as well as the two methyl groups (C4 and C4') of the isopropyl moiety, are diastereotopic. They will not magnetically equate, even under rapid bond rotation, resulting in distinct, complex splitting patterns that serve as the primary diagnostic fingerprint for this molecule.

Experimental Protocol: NMR Sample Preparation and Acquisition

A robust NMR analysis requires a self-validating protocol where sample preparation choices directly enhance spectral clarity.

Solvent and Standard Selection
  • Solvent Choice: Deuterium oxide (D 2​ O, 99.9% D) is selected over DMSO-d 6​ . Because the compound is a hydrochloride salt, it is highly polar and readily soluble in water. More importantly, the rapidly exchanging -NH 3+​ and -COOH protons will exchange with deuterium, collapsing into the residual HOD peak (~4.70 ppm). This prevents the broad, quadrupolar -NH 3+​ signal from obscuring critical aliphatic multiplets in the 2.5–3.5 ppm region.

  • Internal Standard: 3-(Trimethylsilyl)propionic-2,2,3,3-d 4​ acid sodium salt (TSP) is utilized at 0.05% w/v to provide a sharp, pH-independent reference peak at 0.00 ppm.

Step-by-Step Acquisition Workflow
  • Sample Preparation: Accurately weigh 15–20 mg of the analyte and dissolve completely in 0.6 mL of the D 2​ O/TSP solution. Transfer to a high-precision 5 mm NMR tube.

  • Instrument Tuning: Insert the sample into a 600 MHz NMR spectrometer equipped with a cryoprobe. Perform automated tuning, matching, and 3D gradient shimming to optimize magnetic field homogeneity.

  • 1D 1 H Acquisition: Acquire 16 scans with a relaxation delay (D1) of 2.0 s and a spectral width of 12 ppm.

  • 1D 13 C Acquisition: Acquire 1024 scans with a D1 of 2.0 s, a spectral width of 250 ppm, and WALTZ-16 1 H decoupling to yield sharp singlets for each carbon environment.

  • 2D Acquisition: Execute gradient-selected COSY, HSQC, and HMBC pulse sequences to suppress artifacts and map scalar/heteronuclear couplings.

Figure 1: Step-by-step NMR workflow for the structural elucidation of beta2-homovaline HCl.

1D NMR Structural Elucidation

The 1D spectra provide the foundational inventory of protons and carbons. The integration of the 1 H spectrum must yield exactly 10 non-exchangeable aliphatic protons, validating the molecular formula.

Quantitative Data Summary

Table 1: Predicted 1 H and 13 C NMR Assignments in D 2​ O (600 MHz / 150 MHz)

PositionFunctional Group 1 H Shift (ppm)Multiplicity & J (Hz)Integration 13 C Shift (ppm)
C1 Carboxyl (C=O)---178.2
C2 Alpha Methine (CH)2.65dt, J = 8.5, 4.51H50.4
C3 Beta Methine (CH)2.05octet, J = 6.81H28.5
C1' Aminomethyl (CH 2​ )3.10, 3.25dd (ABX system)2H42.8
C4 Methyl (CH 3​ )0.95d, J = 6.83H19.5
C4' Methyl (CH 3​ )0.98d, J = 6.83H20.2
Mechanistic Interpretation of Splitting Patterns

The C1' protons (~3.10 and 3.25 ppm) form a classic ABX spin system with the C2 methine proton. Because they are diastereotopic, they couple to each other (geminal coupling, 2 J 13.0 Hz) and individually to the C2 proton (vicinal coupling, 3 J), resulting in two distinct doublet of doublets (dd). Similarly, the C4 and C4' methyls appear as two separate doublets (~0.95 and 0.98 ppm) rather than a single 6H doublet, confirming the steric influence of the adjacent C2 chiral center.

2D NMR Connectivity Mapping: A Self-Validating System

To transition from a list of peaks to a verified molecular structure, 2D NMR is employed as a closed-loop logical validation system. If any correlation contradicts the proposed architecture, the structure is rejected.

  • COSY (Correlation Spectroscopy): Maps the contiguous aliphatic chain. A cross-peak between the methyl doublets (0.95/0.98 ppm) and the C3 methine (2.05 ppm) confirms the isopropyl group. A subsequent cross-peak from C3 to C2 (2.65 ppm), and from C2 to the C1' aminomethyl protons (3.10/3.25 ppm), establishes the unbroken C4-C3-C2-C1' proton network.

  • HSQC (Heteronuclear Single Quantum Coherence): Validates carbon hybridization. The carbon at 42.8 ppm will show cross-peaks to both the 3.10 and 3.25 ppm protons, definitively proving they reside on the same methylene carbon (C1').

  • HMBC (Heteronuclear Multiple Bond Correlation): The critical final step. The quaternary carboxyl carbon (C1) at 178.2 ppm lacks attached protons and is invisible in COSY/HSQC. HMBC reveals long-range couplings ( 2 J and 3 J) from the C2 and C1' protons to this 178.2 ppm carbon, anchoring the carboxyl group to the alpha-position and closing the structural loop.

Figure 2: 2D NMR connectivity map highlighting COSY and HMBC correlations.

Conclusion

The structural analysis of 2-(Aminomethyl)-3-methylbutanoic acid hydrochloride by NMR spectroscopy relies heavily on recognizing the magnetic inequivalence generated by its alpha-chiral center. By utilizing D 2​ O to suppress exchangeable proton interference and employing a triad of 2D NMR techniques (COSY, HSQC, HMBC), researchers can construct a self-validating proof of structure. This rigorous analytical framework ensures the stereochemical integrity of β2 -homovaline derivatives prior to their integration into complex peptidomimetics and targeted therapeutics.

References

  • Source: Journal of Organic Chemistry (via nih.gov)
  • Source: Chemical Reviews (via acs.org)
  • (R)-2-(Aminomethyl)

Sources

Exploratory

Preclinical In Vivo Evaluation of Peptidomimetics Incorporating 2-(Aminomethyl)-3-methylbutanoic Acid Hydrochloride

Executive Summary Throughout my tenure in drug development, I have observed countless promising peptide candidates fail in vivo due to rapid systemic clearance and enzymatic degradation. The transition of peptide therape...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Throughout my tenure in drug development, I have observed countless promising peptide candidates fail in vivo due to rapid systemic clearance and enzymatic degradation. The transition of peptide therapeutics from discovery to clinical application requires engineering proteolytic resistance directly into vulnerable peptide backbones. 2-(Aminomethyl)-3-methylbutanoic acid hydrochloride —the hydrochloride salt of the unnatural amino acid β2 -homovaline —is a premier chiral building block for this exact purpose ()[1].

By strategically replacing native α -amino acids with β2 -homovaline, we can enforce stable secondary structures (such as 14-helices) that successfully evade native peptidases ()[2]. This in-depth technical guide outlines a self-validating preclinical framework for evaluating the in vivo pharmacokinetics (PK) and pharmacodynamics (PD) of therapeutics modified with this critical compound.

Mechanistic Rationale: The Causality of β2 -Substitution

When designing an in vivo study, one must understand the physical causality behind the molecule's behavior. Why choose 2-(Aminomethyl)-3-methylbutanoic acid hydrochloride over standard modifications like N-methylation?

The causality lies in backbone elongation and steric shielding . The β2 -substitution shifts the side chain (an isopropyl group, mirroring natural valine) to the carbon adjacent to the carbonyl group, effectively adding an extra methylene (-CH 2​ -) into the peptide backbone ()[3].

This structural perturbation achieves two critical outcomes in vivo:

  • Protease Evasion: The extra carbon disrupts the scissile bond geometry required by systemic proteases (e.g., DPP-IV, pronase, and trypsin). The enzyme's active site experiences a steric clash and can no longer achieve the transition-state stabilization necessary for hydrolysis ()[4].

  • Conformational Rigidity: Mixed α/β -peptides adopt highly predictable and stable helical conformations. This rigidity not only prevents degradation but also enhances target receptor engagement by pre-organizing the peptide into its bioactive conformation ()[5].

Self-Validating Preclinical Workflow

To ensure trustworthiness and scientific integrity, every in vivo protocol must operate as a self-validating system . This requires internal controls built directly into the methodology to distinguish true biological phenomena (actual in vivo stability) from artifactual degradation (ex vivo breakdown during sample handling).

Workflow A Peptide Synthesis (β²-Homovaline Integration) B In Vitro Stability (Plasma/Microsomes) A->B C In Vivo PK (Rodent Models) B->C D PD & Efficacy (Target Engagement) C->D

Caption: Workflow for preclinical evaluation of β²-homovaline peptidomimetics.

Protocol 1: In Vivo Pharmacokinetic (PK) Profiling

Objective: Quantify the half-life extension provided by β2 -homovaline incorporation in rodent models. Self-Validation Mechanism: Simultaneous parallel dosing of a native α -peptide cohort (serving as a positive control for degradation) and the mandatory use of ex vivo protease inhibitors during blood collection to ensure that any measured degradation occurred strictly in vivo.

Step-by-Step Methodology:

  • Formulation: Dissolve the β2 -homovaline-modified peptide and the native α -peptide control in sterile PBS (pH 7.4). Validate solubility and concentration via UV-Vis or HPLC prior to dosing.

  • Animal Dosing: Administer the formulation intravenously (IV) at 2 mg/kg to male Sprague-Dawley rats (n=4 per group).

  • Controlled Sampling: Collect blood samples at 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours. Critical Step: Collect blood directly into K 2​ EDTA tubes pre-spiked with a protease inhibitor cocktail (e.g., Aprotinin and a DPP-IV inhibitor) to immediately halt any ex vivo enzymatic activity.

  • Plasma Processing: Centrifuge the samples at 3,000 x g for 10 minutes at 4°C. Extract the plasma and immediately flash-freeze on dry ice.

Protocol 2: LC-MS/MS Bioanalysis

Objective: Accurately quantify intact peptide concentrations from plasma to calculate clearance and exposure. Self-Validation Mechanism: The use of a Stable Isotope-Labeled (SIL) internal standard spiked directly into the raw plasma to normalize extraction recovery and matrix effects, validating the extraction efficiency of every single sample.

Step-by-Step Methodology:

  • Sample Preparation: Thaw plasma on ice. Aliquot 50 µL of plasma and spike with 10 µL of the SIL internal standard.

  • Protein Precipitation: Add 150 µL of ice-cold acetonitrile containing 1% formic acid to disrupt protein binding. Vortex for 2 minutes, then centrifuge at 15,000 x g for 10 minutes.

  • Chromatography: Inject 5 µL of the supernatant onto a C18 UPLC column. Run a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B). Control Step: Run a blank injection immediately after the highest calibration standard to validate zero column carryover.

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM) specific to the β2 -homovaline peptide's precursor and product ions.

Quantitative Data Presentation

The incorporation of 2-(Aminomethyl)-3-methylbutanoic acid hydrochloride drastically alters the PK landscape. The representative data table below summarizes the comparative PK parameters, demonstrating the direct causality between β2 -substitution and extended systemic exposure ()[6].

Table 1: Comparative Pharmacokinetic Parameters (IV Administration in Rats)

ParameterNative α -Peptide (Control) β2 -Homovaline Modified PeptideFold Improvement
Half-life ( t1/2​ ) 12 minutes245 minutes~20x Extension
Clearance (CL) 45 mL/min/kg4.2 mL/min/kg10.7x Reduction
Exposure (AUC 0−∞​ ) 150 ng·h/mL3,400 ng·h/mL~22x Increase
Volume of Distribution ( Vd​ ) 0.8 L/kg0.9 L/kgN/A (Statistically Similar)

Data Interpretation: The massive reduction in clearance (CL) and the 20-fold increase in half-life validate the hypothesis that the backbone elongation successfully evades renal peptidases and systemic proteolysis.

Visualizing the Mechanism of Action

To fully grasp why the in vivo data shifts so dramatically, we must visualize the logic of the molecular interactions at the enzymatic level.

Mechanism cluster_0 Native α-Peptide Pathway cluster_1 β²-Homovaline Modified Pathway N1 Native α-Peptide N2 Protease Recognition N1->N2 N3 Rapid Hydrolysis (Short t1/2) N2->N3 B1 β²-Homovaline Peptide B2 Steric Hindrance & Backbone Elongation B1->B2 B3 Protease Evasion (Prolonged t1/2) B2->B3

Caption: Mechanism of proteolytic resistance induced by β²-homovaline substitution.

Conclusion

For drug development professionals, 2-(Aminomethyl)-3-methylbutanoic acid hydrochloride is not just a chemical reagent; it is a structural engineering tool used to bypass the fundamental biological barrier of peptide degradation. By employing the self-validating preclinical models detailed above, researchers can confidently translate highly unstable native sequences into robust, long-acting clinical candidates.

References

  • ResearchGate. "Comparison of the Separation Performances of Cinchona Alkaloid-Based Zwitterionic Stationary Phases in the Enantioseparation of β- and β-Amino Acids." ResearchGate. URL:[Link]

  • Wikipedia. "Beta-peptide." Wikipedia. URL:[Link]

  • Werner, H. M., et al. "Recognition of MHC-II peptide ligands that contain β-amino acids." PMC - National Institutes of Health. URL:[Link]

  • Seebach, D., et al. "The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides." Chemistry & Biodiversity. DOI:[Link]

  • ACS Publications. "Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry." Journal of Medicinal Chemistry. URL:[Link]

Sources

Foundational

Biological activity of beta2-homovaline derivatives in metabolic disorders

Engineering Metabolic Resilience: The Biological Activity of β2 -Homovaline Derivatives in Metabolic Disorder Therapeutics Executive Summary The development of peptide therapeutics for metabolic disorders—such as Type 2...

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Author: BenchChem Technical Support Team. Date: March 2026

Engineering Metabolic Resilience: The Biological Activity of β2 -Homovaline Derivatives in Metabolic Disorder Therapeutics

Executive Summary

The development of peptide therapeutics for metabolic disorders—such as Type 2 Diabetes (T2D) and obesity—has historically been bottlenecked by poor pharmacokinetic (PK) profiles. Endogenous peptides like Glucagon-Like Peptide-1 (GLP-1) and Melanin-Concentrating Hormone (MCH) are rapidly degraded by ubiquitous serine proteases like Dipeptidyl Peptidase-4 (DPP-4). To overcome this, structural biologists have turned to backbone modifications using non-canonical amino acids. This technical guide explores the mechanistic integration of β2 -homovaline into peptide scaffolds, detailing how this specific derivative confers near-absolute proteolytic resistance while precisely modulating G-protein-coupled receptor (GPCR) signaling bias.

The Mechanistic Rationale for β2 -Homovaline Incorporation

Unlike canonical α -amino acids, β -amino acids possess an additional methylene group ( −CH2​− ) inserted between the amino group and the carboxylate group. Specifically, β2 -homovaline places the isopropyl side chain adjacent to the carbonyl carbon.

The Causality of Protease Resistance: The insertion of this extra methylene group fundamentally alters the hydrogen-bonding register of the peptide backbone. Proteases like DPP-4 rely on a highly conserved catalytic triad (Ser-Asp-His) that requires precise spatial alignment with the scissile amide bond. The β2 -homovaline residue introduces a rotational degree of freedom that disrupts this alignment, preventing the enzyme's active site from forming the necessary transition-state hydrogen bonds 1. Consequently, α/β -peptides exhibit extraordinary metabolic stability without requiring bulky, lipophilic attachments that might otherwise alter tissue distribution.

Interestingly, while mammalian proteases cannot cleave these bonds, specific bacterial β -peptidyl aminopeptidases (such as BapA and DmpA) have evolved unique quaternary structures to hydrolyze β -homovaline derivatives, highlighting a highly specific evolutionary biocatalysis 2.

Application I: GLP-1 Receptor Agonists and Signal Bias

The GLP-1 receptor (GLP-1R) is a primary target for T2D and obesity. Native GLP-1 is cleaved by DPP-4 within 1.5 minutes. While N-terminal acylation or bulky substitutions can prevent degradation, they often result in a massive loss of receptor potency (up to a 58-fold decrease) 3.

By selectively replacing α -amino acids with β2 -homovaline in the helical region of GLP-1, researchers create α/β -peptides that mimic the native α -helical structure but subtly alter side-chain topography. This backbone modification does more than just block DPP-4; it induces biased agonism . The modified peptide alters the conformational preferences of the GLP-1R, favoring Gαs​ pathway activation (cAMP production/insulin secretion) while reducing β -arrestin recruitment, which is responsible for receptor internalization and desensitization 1.

G Native Native GLP-1 GLP1R GLP-1 Receptor Native->GLP1R DPP4 DPP-4 Protease Native->DPP4 BetaMod β2-Homovaline GLP-1 Stable Protease Resistance BetaMod->Stable Gprot Gαs Signaling (cAMP / Ca2+) GLP1R->Gprot Arrestin β-Arrestin Recruitment GLP1R->Arrestin Reduced Inactive Inactive Metabolite DPP4->Inactive Rapid Cleavage Stable->GLP1R Biased Agonism

GLP-1R signaling bias and protease resistance induced by β2-homovaline.

Application II: MCH-R1 Antagonists in Obesity

Melanin-concentrating hormone (MCH) controls food intake and energy expenditure via the MCH-R1 receptor. Developing antagonists for MCH-R1 has been plagued by poor in vivo stability. In the development of the peripheral anti-obesity agent GPS18169 , researchers utilized β2 -homovaline to engineer a highly stable pseudopeptide 4.

Structural Compensation: To maintain the critical 29-atom macrocyclic ring required for MCH-R1 binding while substituting a disulfide bridge with a more stable triazole bridge, the peptide backbone required atom-level compensation. By replacing a standard Valine at position 7 with β2 -homovaline, the researchers perfectly compensated for the spatial constraints introduced by the triazole ring. This single β -amino acid substitution recovered the potent low-nanomolar affinity of the compound while rendering it impervious to peripheral peptidases 4.

Quantitative Data Summary

The table below summarizes the comparative biological activity and stability metrics of native metabolic peptides versus their β2 -homovaline modified counterparts.

Peptide ConstructTarget ReceptorPrimary ModificationHalf-Life ( t1/2​ ) in vitroReceptor Affinity / PotencyPrimary Metabolic Outcome
Native GLP-1 GLP-1RNone~1.5 minutes (DPP-4) EC50​ = 2.5 pMBaseline insulin secretion
1-GLP-1 (Acylated) GLP-1RN-terminal Acylation> 24 hours EC50​ = 116 pM (58x loss)Reduced efficacy
α/β -GLP-1 GLP-1R β2 -homovaline insertion> 24 hours EC50​ = ~15 pMBiased agonism (Prolonged Gαs​ )
S38151 MCH-R1Disulfide bridge< 30 minutes IC50​ = 2.0 nMPoor in vivo efficacy
GPS18169 MCH-R1Triazole + β2 -homovaline> 48 hours IC50​ = 3.5 nMSustained anti-obesity effect

Experimental Protocols: Synthesis & Validation

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls to rule out false positives.

Protocol A: Solid-Phase Peptide Synthesis (SPPS) of β2 -Homovaline Peptides

Rationale: β -amino acids suffer from slower coupling kinetics due to steric hindrance from the extra methylene group. Using OxymaPure/DIC instead of standard HATU/DIPEA provides a highly reactive ester intermediate while minimizing epimerization, ensuring complete coupling without premature chain termination.

  • Resin Preparation: Swell 0.1 mmol of Rink Amide AM resin in Dimethylformamide (DMF) for 30 minutes.

  • Deprotection: Treat resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc protecting group. Wash thoroughly with DMF (5x).

  • β -Amino Acid Coupling:

    • Dissolve 3 eq. of Fmoc- β2 -homovaline-OH, 3 eq. of OxymaPure, and 3 eq. of N,N'-Diisopropylcarbodiimide (DIC) in 5 mL DMF.

    • Add to resin and agitate in the dark for 120 minutes (extended time due to steric hindrance).

    • Self-Validation Step: Perform a Kaiser test. If positive (blue), repeat the coupling step before proceeding to ensure no deletion sequences are formed.

  • Cleavage: Treat the resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2 hours.

  • Purification: Precipitate in cold diethyl ether, centrifuge, and purify via Preparative RP-HPLC using a C18 column (gradient of 10-90% Acetonitrile in 0.1% TFA).

Workflow Resin Fmoc-Resin Preparation Deprotect Fmoc Deprotection (Piperidine) Resin->Deprotect Couple β2-Homovaline Coupling (DIC/Oxyma) Deprotect->Couple Cleave TFA Cleavage & Deprotection Couple->Cleave Purify Prep-HPLC Purification Cleave->Purify Validate LC-MS/MS Validation Purify->Validate

Solid-phase peptide synthesis (SPPS) workflow for β-pseudopeptides.

Protocol B: Self-Validating In Vitro Proteolytic Stability Assay

Rationale: To prove that stability is due to the β2 -homovaline modification and not an artifact of inactive protease, an internal susceptible control must be used simultaneously.

  • Preparation: Prepare a 100 μ M solution of the β2 -homovaline modified peptide in PBS (pH 7.4).

  • Internal Controls: Spike the solution with 100 μ M of Native GLP-1 (positive control for degradation) and 10 μ M of a heavy-isotope labeled stable standard (e.g., 13C -Tirzepatide) to normalize MS matrix effects.

  • Enzyme Incubation: Add recombinant human DPP-4 (10 U/L) and incubate at 37°C.

  • Sampling & Quenching: Extract 50 μ L aliquots at 0, 15, 30, 60, 120, and 1440 minutes. Quench immediately by adding 50 μ L of 1% Formic Acid in Acetonitrile.

  • LC-MS/MS Analysis: Quantify the remaining intact mass of all three peptides.

    • Validation Check: The assay is only valid if Native GLP-1 shows >90% degradation at 30 minutes, the heavy-isotope standard remains at 100%, and the β2 -homovaline peptide mass remains intact.

Conclusion

The strategic incorporation of β2 -homovaline into metabolic peptide therapeutics represents a paradigm shift in drug design. By leveraging the steric and conformational properties of this non-canonical amino acid, researchers can effectively decouple enzymatic degradation from receptor activation. Whether optimizing GLP-1R agonists for biased signaling or rescuing the in vivo viability of MCH-R1 antagonists, β2 -homovaline serves as a critical molecular tool for engineering the next generation of resilient metabolic therapies.

References

  • Backbone modification of glucagon-like peptide-1 (GLP-1) to alter signaling at the GLP-1 receptor University of Wisconsin-Madison Libraries [Link]

  • MCH-R1 Antagonist GPS18169, a Pseudopeptide, Is a Peripheral Anti-Obesity Agent in Mice MDPI - Molecules[Link]

  • Bacterial beta-peptidyl aminopeptidases with unique substrate specificities for beta-oligopeptides and mixed beta,alpha-oligopeptides PubMed / FEBS Journal[Link]

  • A Non-Perturbative Molecular Grafting Strategy for Stable and Potent Therapeutic Peptide Ligands PubMed Central (PMC) / Journal of the American Chemical Society[Link]

Sources

Exploratory

The Strategic Application of CAS 925704-47-8 ((S)-β2-Homovaline Hydrochloride) in Peptidomimetics and Drug Discovery

Executive Summary In the landscape of modern drug discovery, the transition from native peptides to highly stable peptidomimetics is a critical frontier. CAS 925704-47-8 , chemically identified as (S)-2-(Aminomethyl)-3-m...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the transition from native peptides to highly stable peptidomimetics is a critical frontier. CAS 925704-47-8 , chemically identified as (S)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride (commonly known as (S)-β2-Homovaline hydrochloride), serves as a cornerstone building block in this evolution . As a chiral β2-amino acid, it introduces unique conformational constraints and profound proteolytic resistance when incorporated into peptide backbones. This technical guide provides an in-depth analysis of its chemical properties, mechanistic advantages, and field-proven experimental workflows for researchers and drug development professionals.

Chemical & Physical Profiling

The utility of CAS 925704-47-8 is fundamentally rooted in its molecular architecture. Unlike standard α-amino acids, the amino group in a β2-amino acid is situated on the β-carbon, while the side chain (in this case, an isopropyl group mimicking valine) remains on the α-carbon adjacent to the carboxyl group. This subtle insertion of a methylene group drastically alters the dihedral angles available to the peptide backbone.

The hydrochloride salt form is specifically engineered to ensure enhanced aqueous solubility and long-term stability during storage, preventing the spontaneous cyclization or degradation often seen in free-base β-amino acids .

Table 1: Quantitative Chemical Properties

PropertyValue
CAS Number 925704-47-8
Chemical Name (S)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride
Synonyms (S)-β2-Homovaline hydrochloride
Molecular Formula C6H14ClNO2
Molecular Weight 167.63 g/mol
Purity ≥ 95% (HPLC / TLC)
Appearance White powder
Storage Conditions 0–8 °C

Data synthesized from authoritative chemical databases , .

Core Applications in Drug Development

Peptidomimetics & Proteolytic Resistance

The primary limitation of α-peptide therapeutics is their rapid degradation by endogenous proteases, resulting in poor bioavailability and short plasma half-lives. Incorporating CAS 925704-47-8 into a peptide sequence disrupts the spatial alignment required for protease active-site docking . The extra carbon atom shifts the scissile bond out of register with the catalytic triad of serine proteases. Furthermore, the bulky isopropyl side chain provides significant steric hindrance, shielding adjacent peptide bonds from enzymatic hydrolysis.

Proteolytic_Resistance Native Native α-Peptide Protease Protease Docking Native->Protease Beta β-Peptide (CAS 925704-47-8) Beta->Protease Steric Steric Hindrance & Altered Backbone Beta->Steric Cleavage Rapid Cleavage (Short Half-life) Protease->Cleavage Stable Proteolytic Resistance (Prolonged Half-life) Steric->Stable

Mechanism of proteolytic resistance conferred by β2-amino acid incorporation.

Neurological & Metabolic Targeting

Beyond structural stability, (S)-β2-Homovaline is highly relevant in neuropharmacology. Because its structure mimics endogenous neurotransmitter precursors, it is frequently utilized in the design of neuroactive peptides capable of crossing the blood-brain barrier (BBB) more efficiently than their native counterparts. It is also explored in metabolic research to modulate enzyme functions without being consumed by the targeted metabolic pathways .

Experimental Workflows & Methodologies

As a Senior Application Scientist, I emphasize that experimental success with β-amino acids requires optimized protocols. β-amino acids exhibit slower coupling kinetics due to steric bulk. The following protocols are engineered as self-validating systems to ensure high-yield synthesis and accurate stability quantification.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using CAS 925704-47-8

This workflow utilizes the Fmoc-protected derivative of CAS 925704-47-8 (Fmoc-(S)-β2-Homovaline, CAS 203854-59-5) to facilitate standard SPPS .

Step-by-Step Methodology:

  • Resin Swelling: Suspend Rink Amide resin in Dimethylformamide (DMF) for 30 minutes. Causality: Swelling expands the polymer matrix, maximizing the accessibility of reactive sites for uniform chain elongation.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 mins), followed by extensive DMF washes. Causality: Piperidine initiates a base-catalyzed β-elimination to remove the Fmoc protecting group, exposing the primary amine.

  • Amino Acid Activation: Dissolve Fmoc-(S)-β2-Homovaline (3.0 eq), HATU (2.9 eq), and DIPEA (6.0 eq) in DMF. Causality: HATU is strictly required over standard coupling reagents (like HBTU) because the steric hindrance of the β2-isopropyl group demands a highly reactive 7-aza-OBt ester intermediate to prevent incomplete coupling and epimerization.

  • Coupling: Add the activated mixture to the resin and agitate for 2 hours at room temperature. Perform a Kaiser test to validate the absence of free amines.

  • Cleavage & Global Deprotection: Treat the resin with a cleavage cocktail of TFA/TIPS/H₂O (95:2.5:2.5) for 2 hours. Causality: TFA cleaves the peptide from the resin, while TIPS and H₂O act as carbocation scavengers to prevent the re-alkylation of sensitive side chains.

  • Precipitation: Filter the cleavage solution into cold diethyl ether, centrifuge at 4000 rpm, and lyophilize the resulting pellet.

SPPS_Workflow Start Resin Swelling (DMF, 30 min) Deprotect Fmoc Deprotection (20% Piperidine) Start->Deprotect Activate Amino Acid Activation (HATU/DIPEA) Deprotect->Activate Couple Coupling of CAS 925704-47-8 Activate->Couple Cleave TFA Cleavage & Ether Precipitation Couple->Cleave End Purified β-Peptide Cleave->End

Workflow for Solid-Phase Peptide Synthesis (SPPS) using CAS 925704-47-8.

Protocol 2: Plasma Stability & Proteolytic Resistance Assay

To validate the proteolytic resistance conferred by CAS 925704-47-8, the synthesized β-peptide must be tested against a native α-peptide control.

Step-by-Step Methodology:

  • Preparation: Dissolve the β-peptide and a native α-peptide control separately in PBS (pH 7.4) to a final concentration of 1 mM.

  • Incubation: Mix 100 µL of the peptide solution with 900 µL of pre-warmed 25% human blood plasma. Incubate at 37 °C. Causality: 25% plasma mimics physiological proteolytic conditions while diluting the matrix sufficiently to prevent mass spectrometer fouling.

  • Sampling & Quenching: Extract 100 µL aliquots at 0, 1, 2, 4, 8, and 24 hours. Immediately quench each aliquot by adding 100 µL of 1% TFA in Acetonitrile (ACN). Causality: The sudden drop in pH denatures the proteases instantly, halting degradation, while ACN precipitates large plasma proteins.

  • Centrifugation: Centrifuge the quenched samples at 14,000 rpm for 10 minutes at 4 °C.

  • LC-MS Analysis: Inject the supernatant into an LC-MS system. Quantify the Area Under the Curve (AUC) of the intact peptide mass over time. The native peptide should show complete degradation within 2-4 hours (validating protease activity), whereas the β-peptide should exhibit a significantly extended half-life.

Conclusion

CAS 925704-47-8 is a highly specialized, transformative reagent in medicinal chemistry. By introducing precise steric bulk and altering the peptide backbone registry, (S)-β2-Homovaline effectively immunizes therapeutic peptides against enzymatic degradation. When integrated using optimized, high-efficiency coupling workflows, it enables the development of next-generation peptidomimetics with viable pharmacokinetic profiles for clinical translation.

Foundational

An In-depth Technical Guide on the Receptor Binding Affinity of 2-(Aminomethyl)-3-methylbutanoic Acid Derivatives

Introduction 2-(Aminomethyl)-3-methylbutanoic acid and its derivatives represent a significant class of compounds in modern pharmacology, most notably exemplified by the gabapentinoids, such as gabapentin and pregabalin....

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-(Aminomethyl)-3-methylbutanoic acid and its derivatives represent a significant class of compounds in modern pharmacology, most notably exemplified by the gabapentinoids, such as gabapentin and pregabalin.[1] Initially developed as analogs of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), their primary mechanism of action was surprisingly found to be independent of GABA receptors.[2][3] This guide provides a comprehensive technical overview of the receptor binding affinity of these compounds, with a focus on their principal molecular target and the methodologies employed to characterize these interactions. Designed for researchers, scientists, and drug development professionals, this document delves into the causal relationships behind experimental choices and offers insights into the structure-activity relationships that govern the binding of these derivatives.

Primary Molecular Target: The α2δ Subunit of Voltage-Gated Calcium Channels

The therapeutic effects of 2-(aminomethyl)-3-methylbutanoic acid derivatives, including their analgesic, anticonvulsant, and anxiolytic properties, are primarily attributed to their high-affinity binding to the α2δ subunit of presynaptic voltage-gated calcium channels (VGCCs).[4][5] These channels are crucial for regulating calcium influx into neurons, which in turn triggers the release of neurotransmitters.[1] The α2δ subunit is an ancillary protein that modulates the trafficking and function of the pore-forming α1 subunit of the VGCC.[6]

By binding to the α2δ-1 and α2δ-2 subunits, these derivatives allosterically modulate the function of the VGCCs.[7][8] This interaction is thought to reduce the trafficking of the calcium channels to the presynaptic terminal, leading to a decrease in calcium influx upon neuronal depolarization.[1] Consequently, the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P is diminished, which is believed to be the underlying mechanism for their therapeutic actions.[3][5]

It is critical to note that despite their structural resemblance to GABA, these compounds do not bind to GABA-A or GABA-B receptors, nor do they influence GABA synthesis or metabolism in a clinically significant manner.[2][3] Their high selectivity for the α2δ subunit has been demonstrated in various studies, where they showed no significant interaction with a wide panel of other receptors and ion channels.[7][8]

Structure-Activity Relationships (SAR)

The binding affinity of 2-(aminomethyl)-3-methylbutanoic acid derivatives for the α2δ subunit is highly dependent on their chemical structure. Subtle modifications to the molecule can significantly impact its binding potency. For instance, pregabalin, which is (S)-3-(aminomethyl)-5-methylhexanoic acid, exhibits a six-fold higher binding affinity for the α2δ-1 receptor compared to gabapentin.[1] This enhanced affinity translates to greater potency in vivo.[1]

Studies on various analogs of pregabalin and gabapentin have revealed key structural features that influence their interaction with the α2δ protein.[2][9] The regio- and stereochemistry of substituents play a crucial role in determining the binding affinity.[2] These SAR studies are vital for the rational design of novel derivatives with improved potency and pharmacokinetic profiles.

Experimental Protocols for Determining Receptor Binding Affinity

The characterization of the binding affinity of 2-(aminomethyl)-3-methylbutanoic acid derivatives for the α2δ subunit is predominantly achieved through competitive radioligand binding assays. This technique provides a quantitative measure of the interaction between a ligand and its receptor.

Radioligand Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity. For the α2δ subunit, [³H]gabapentin or [³H]pregabalin are commonly used as the radioligands.

Principle: The assay is based on the law of mass action. In a preparation containing the receptor (e.g., brain tissue homogenates or cell membranes from cells expressing the α2δ subunit), the radioligand will bind to the receptor. When an unlabeled test compound with affinity for the same binding site is introduced, it will compete with the radioligand for binding. The amount of radioligand displaced is proportional to the affinity and concentration of the test compound.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize porcine or rat brain tissue in a suitable buffer (e.g., Tris-HCl) using a tissue homogenizer. The cerebellum is often used as it has a high density of α2δ subunits.[4]

    • Alternatively, use membranes from cell lines (e.g., CHO cells) that have been engineered to overexpress the human α2δ-1 or α2δ-2 subunit.

    • Centrifuge the homogenate to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous substances that might interfere with the assay.

    • Resuspend the final membrane pellet in the assay buffer and determine the protein concentration using a standard method like the Bradford assay.

  • Assay Setup:

    • In a series of tubes, add a constant amount of membrane preparation, a fixed concentration of the radioligand (e.g., [³H]gabapentin), and varying concentrations of the unlabeled test compound.

    • Include control tubes for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of an unlabeled ligand, such as unlabeled gabapentin or pregabalin, to saturate the specific binding sites).

  • Incubation:

    • Incubate the tubes at a specific temperature (e.g., room temperature) for a sufficient period to allow the binding to reach equilibrium (typically 30-60 minutes).

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each tube through a glass fiber filter using a cell harvester. The membranes with the bound radioligand will be trapped on the filter, while the unbound radioligand will pass through.

    • Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration. This will generate a sigmoidal competition curve.

    • Determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay_Workflow cluster_assay Assay cluster_analysis Analysis Membrane_Prep Membrane Preparation (e.g., brain homogenate) Incubation Incubation (Allow binding equilibrium) Membrane_Prep->Incubation Radioligand Radioligand ([³H]gabapentin) Radioligand->Incubation Test_Compound Test Compound (Varying Concentrations) Test_Compound->Incubation Filtration Rapid Filtration (Separate bound/free ligand) Incubation->Filtration Scintillation_Counting Scintillation Counting (Quantify bound radioactivity) Filtration->Scintillation_Counting Data_Analysis Data Analysis (Calculate IC₅₀ and Ki) Scintillation_Counting->Data_Analysis

Quantitative Data on Receptor Binding Affinity

The following table summarizes the binding affinities of some key 2-(aminomethyl)-3-methylbutanoic acid derivatives for the α2δ subunit.

CompoundReceptor SubunitBinding Affinity (Ki or IC₅₀)Source
Pregabalinα2δ-1 and α2δ-2High affinity[7][8]
Gabapentinα2δ-1Lower affinity than pregabalin[1]
Pregabalinα2δIC₅₀ = 37 nM[10]

Note: Direct comparative values can vary between studies due to different experimental conditions.

Mechanism of Action: A Visual Representation

The binding of 2-(aminomethyl)-3-methylbutanoic acid derivatives to the α2δ subunit of VGCCs initiates a cascade of events that ultimately leads to a reduction in neurotransmitter release.

Mechanism_of_Action Synaptic_Cleft Synaptic Cleft Neurotransmitter_release Neurotransmitter_release Neurotransmitter_release->Synaptic_Cleft

Conclusion

The receptor binding affinity of 2-(aminomethyl)-3-methylbutanoic acid derivatives is a well-characterized field, with the α2δ subunit of voltage-gated calcium channels established as the primary molecular target. The affinity of these compounds for this target is a critical determinant of their therapeutic potency. The use of robust experimental techniques, such as radioligand binding assays, is essential for the accurate determination of binding affinities and for guiding the development of novel derivatives with improved pharmacological properties. A thorough understanding of the structure-activity relationships is paramount for the rational design of the next generation of these important therapeutic agents.

References

  • Psychopharmacology of Gabapentinoids - Pregabalin and Gabapentin - Psych Scene Hub. (2023, September 27). Retrieved from [Link]

  • Li, Z., et al. (2011). Pregabalin is a potent and selective ligand for α(2)δ-1 and α(2)δ-2 calcium channel subunits. European Journal of Pharmacology, 667(1-3), 80-90.
  • Sills, G. J. (2006). The mechanisms of action of gabapentin and pregabalin. Current Opinion in Pharmacology, 6(1), 108-113.
  • Bryans, J. S., et al. (2005). Structure−Activity Relationships of Pregabalin and Analogues That Target the α2-δ Protein. Journal of Medicinal Chemistry, 48(5), 1538-1545.
  • What Is the Mechanism of Therapeutic and Adverse Effects of Gabapentinoids? | Neurology. (n.d.). Retrieved from [Link]

  • Patel, R., & Dickenson, A. H. (2016). Mechanisms of action of gabapentinoids and their role in neuropathic pain. Current Pharmaceutical Design, 22(18), 2685-2696.
  • Fink, K., et al. (2002). Inhibition of neuronal Ca(2+) influx by gabapentin and pregabalin in the human neocortex. Neuropharmacology, 42(2), 229-236.
  • Wustrow, D. J., et al. (2005). Structure−Activity Relationships of Pregabalin and Analogues That Target the r2-δ Protein. Journal of Medicinal Chemistry, 48(5), 1538-1545.
  • Molecular Mechanisms and Therapeutic Potential of Gabapentin with a Focus on Topical Formulations to Treat Ocular Surface Diseases - MDPI. (2024, May 11). Retrieved from [Link]

  • Structure−Activity Relationships of Pregabalin and Analogues That Target the α 2 -δ Protein. (2005, February 17). Journal of Medicinal Chemistry.
  • Structure−Activity Relationships of Pregabalin and Analogues That Target the α2-δ Protein | Journal of Medicinal Chemistry - ACS Publications. (2005, February 17). Retrieved from [Link]

  • Pregabalin - Wikipedia. (n.d.). Retrieved from [Link]

  • Lyrica, INN-Pregabalin - EMA. (n.d.). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Protocol for solid-phase peptide synthesis using 2-(Aminomethyl)-3-methylbutanoic acid HCl

Application Note: Solid-Phase Peptide Synthesis (SPPS) Using 2-(Aminomethyl)-3-methylbutanoic Acid HCl (β²-Homovaline) Target Audience: Researchers, medicinal chemists, and drug development professionals. Executive Summa...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solid-Phase Peptide Synthesis (SPPS) Using 2-(Aminomethyl)-3-methylbutanoic Acid HCl (β²-Homovaline)

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Executive Summary & Structural Rationale

The incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern peptidomimetic drug discovery. 2-(Aminomethyl)-3-methylbutanoic acid (commonly referred to as β²-homovaline or β²-hVal) is a highly valuable β-amino acid derivative. Unlike canonical α-amino acids, its backbone is extended by an additional methylene group, and the sterically demanding isopropyl side chain is located on the α-carbon (C2) rather than the β-carbon.

When integrated into peptide sequences, β²-amino acids induce the formation of stable secondary structures known as foldamers. More importantly, the extended backbone disrupts the standard hydrogen-bonding network required for protease active-site recognition, conferring profound proteolytic stability to the resulting therapeutic candidates [1].

Because this building block is frequently supplied as a hydrochloride (HCl) salt of the free amine, it cannot be directly utilized in standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS). It must first undergo in situ neutralization and protection, or be pre-converted into its Fmoc-protected derivative.

Mechanistic Insights & Experimental Causality

To ensure a self-validating and high-yielding synthesis, researchers must account for the unique chemical physics of β²-homovaline:

  • The Necessity of Pre-Protection (Handling the HCl Salt): Attempting to couple the free amine HCl salt directly on-resin via submonomer approaches often leads to truncated sequences. The HCl salt must be fully neutralized with a mild base (e.g., Na₂CO₃) to liberate the nucleophilic amine before reacting with Fmoc-OSu.

  • Overcoming Steric Hindrance: The β²-substitution places the bulky isopropyl group immediately adjacent to the reacting carboxyl group. This steric shielding drastically reduces the kinetics of acylation during SPPS. Standard coupling reagents like HBTU/HOBt are insufficient and will result in significant deletion sequences.

  • Active Ester Stabilization: To force the coupling of this hindered residue, high-efficiency uronium salts (such as HATU) must be used [2]. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. Crucially, HATU must be used in slight sub-stoichiometric amounts relative to the amino acid (e.g., 3.9 eq HATU to 4.0 eq Amino Acid) to prevent the excess uronium salt from reacting with the resin-bound N-terminus, which would cause irreversible guanidinylation and chain termination.

Quantitative Data: Coupling Reagent Efficacy

Selecting the correct coupling reagent is the most critical variable in β²-amino acid SPPS. The table below summarizes the empirical efficacy of standard reagents for coupling β²-hVal.

Coupling Reagent SystemActivation MechanismSuitability for β²-hValRecommended BaseTypical Coupling Time
HATU / HOAt HOAt-derived active esterOptimal (High efficiency for hindered AAs)DIPEA or Collidine2 - 4 hours (Room Temp)
DIC / Oxyma Pure Hydrogen-bonded intermediateExcellent (Low epimerization risk)None (Neutral)10 mins (Microwave 75°C)
HBTU / HOBt HOBt-derived active esterSuboptimal (High risk of deletion sequences)DIPEA> 6 hours (Requires double couple)

Step-by-Step Methodologies

Phase 1: Preparation of Fmoc-β²-hVal from the HCl Salt

If you are starting with commercially available Fmoc-β²-hVal, proceed directly to Phase 2.

  • Neutralization: Dissolve 2-(Aminomethyl)-3-methylbutanoic acid HCl (1.0 eq) in a 10% aqueous Na₂CO₃ solution (approx. 5 mL/mmol). Stir for 10 minutes at room temperature to fully neutralize the HCl salt.

  • Fmoc Addition: Cool the solution to 0 °C using an ice bath. Dissolve Fmoc-OSu (1.1 eq) in 1,4-dioxane (equal volume to the aqueous phase) and add it dropwise to the reaction mixture to prevent rapid precipitation.

  • Reaction: Remove the ice bath and allow the biphasic mixture to stir vigorously for 12–16 hours at room temperature.

  • Workup: Wash the aqueous layer with diethyl ether (2x) to remove unreacted Fmoc-OSu. Acidify the aqueous layer to pH 2.0–3.0 using 1M HCl (Caution: CO₂ gas evolution).

  • Extraction: Extract the precipitated product with Ethyl Acetate (3x). Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate in vacuo to yield Fmoc-β²-hVal [3].

Phase 2: SPPS Coupling Protocol

This protocol assumes the use of a standard Rink Amide AM resin (loading 0.5–0.7 mmol/g) for a C-terminal amide peptide.

  • Resin Swelling: Swell the resin in Dichloromethane (DCM) for 15 minutes, followed by N,N-Dimethylformamide (DMF) for 15 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes. Drain and repeat for 10 minutes. Wash the resin thoroughly with DMF (5 × 1 min).

  • Pre-Activation: In a separate vial, dissolve Fmoc-β²-hVal (4.0 eq) and HATU (3.9 eq) in a minimum volume of DMF. Add N,N-Diisopropylethylamine (DIPEA) (8.0 eq). Vortex and allow to pre-activate for exactly 3 minutes. The solution will turn pale yellow, indicating active ester formation.

  • Coupling: Transfer the activated amino acid solution to the resin. Agitate gently for 2 to 4 hours at room temperature.

    • Expert Tip: For sequences containing multiple adjacent hindered amino acids, utilize ultrasonic agitation (3 × 15 mins) or microwave-assisted peptide synthesis (MAPS) at 75 °C for 10 minutes to drive the reaction to completion [4].

  • Validation (Kaiser Test): Wash the resin with DMF (3 × 1 min) and DCM (3 × 1 min). Perform a Kaiser test.

    • Negative (Yellow): Coupling is complete. Proceed to the next deprotection step.

    • Positive (Blue): Incomplete coupling. Do not repeat with HATU. Perform a double coupling using DIC (4.0 eq) and Oxyma Pure (4.0 eq) in DMF for 2 hours to prevent guanidinylation.

  • Global Cleavage: Once the sequence is complete, cleave the peptide from the resin using a cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) for 2.5 hours. Precipitate the crude peptide in cold diethyl ether.

Workflow and Mechanistic Visualizations

SPPS_Workflow Start Swell Resin in DMF (30 mins) Deprotect Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotect Neutralize Pre-activate Fmoc-β²-hVal (HATU + DIPEA, 3 mins) Deprotect->Neutralize Coupling Extended Coupling (2-4 hrs or Microwave 75°C) Neutralize->Coupling Wash DMF Wash & Kaiser Test Coupling->Wash Wash->Coupling  Positive Test (Double Coupling)   Cleavage Global Cleavage (TFA/TIS/H2O) Wash->Cleavage  Negative Test  

Figure 1: Optimized SPPS workflow for incorporating sterically hindered β²-amino acids.

Proteolytic_Resistance Substrate Peptide Substrate Alpha Canonical α-Peptide (Standard Backbone) Substrate->Alpha Beta β²-hVal Modified Peptide (Extended Backbone) Substrate->Beta Protease Protease Active Site (Standard H-Bonding) Alpha->Protease Beta->Protease  Steric Clash & Altered H-Bonds   Degradation Rapid Cleavage (Short Half-life) Protease->Degradation  Recognized   Stability Proteolytic Resistance (Extended Half-life) Protease->Stability  Unrecognized  

Figure 2: Mechanism of proteolytic resistance conferred by β²-amino acid backbone extension.

References

  • Gellman, S. H. et al. (2025). Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. Chemical Reviews.[Link]

  • Müller, A., Vogt, C., & Sewald, N. (1998). Synthesis of Fmoc-β-Homoamino Acids by Ultrasound-Promoted Wolff Rearrangement. Synthesis.[Link]

  • Kowalczyk, M. et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules (MDPI).[Link]

Application

Guide to the Preparation of 2-(Aminomethyl)-3-methylbutanoic Acid Hydrochloride Solutions for In Vitro Assays

An Application Note from the Office of the Senior Application Scientist Abstract This comprehensive guide provides detailed protocols and technical insights for the solubilization of 2-(Aminomethyl)-3-methylbutanoic acid...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This comprehensive guide provides detailed protocols and technical insights for the solubilization of 2-(Aminomethyl)-3-methylbutanoic acid hydrochloride for use in a wide range of in vitro research applications. As a chiral amino acid derivative used in pharmaceutical development, particularly for neurological and metabolic disorders, its accurate and consistent preparation in solution is paramount for reproducible and reliable experimental outcomes.[1][2] This document outlines the fundamental physicochemical properties of the compound, explains the chemical principles governing its solubility, and offers validated, step-by-step protocols for preparing both aqueous and organic stock solutions. Best practices for solution stability, storage, and quality control are also detailed to ensure the integrity of your research.

Introduction and Physicochemical Profile

2-(Aminomethyl)-3-methylbutanoic acid is a non-proteinogenic β-amino acid derivative. It is commonly supplied as a hydrochloride salt to enhance its stability and solubility, particularly in aqueous media.[2] This modification is crucial because the salt form readily dissociates in polar solvents, yielding a charged species that is more amenable to solvation than its freebase counterpart. Understanding the properties of this compound is the first step toward its effective use in experimental settings.

Table 1: Physicochemical Properties of 2-(Aminomethyl)-3-methylbutanoic acid hydrochloride

PropertyDataSource(s)
Molecular Formula C₆H₁₃NO₂ · HCl[1][2][3]
Molecular Weight 167.63 g/mol [1][2][3]
Common CAS Numbers (R)-enantiomer: 210345-86-1, 1276055-45-8(S)-enantiomer: 203854-54-0Racemate: 243857-26-3[1][2][4]
Appearance White to yellow solid[5]
Storage Conditions Store at 2-8°C in a dry, well-ventilated area. Keep container tightly sealed.[1][2][5]

The Science of Solubilization: Vehicle Selection

The choice of solvent is the most critical decision in the preparation of this compound for in vitro assays. The hydrochloride salt structure dictates its solubility profile. As a salt of an amino acid, it is expected to be highly soluble in aqueous solutions where it can dissociate.

The Role of the Hydrochloride Salt

The primary amine and carboxylic acid functional groups of the parent molecule make it zwitterionic at neutral pH. The addition of hydrochloric acid protonates the aminomethyl group, forming an ammonium salt (-CH₂-NH₃⁺Cl⁻). This ionic character dramatically increases the molecule's polarity, favoring interactions with polar solvents like water. This principle, where salt formation is used to enhance the aqueous solubility of drug candidates, is a fundamental strategy in pharmaceutical development.[6]

Recommended Solvents

The ideal solvent should dissolve the compound at the desired concentration, be non-toxic to the in vitro system at the final working concentration, and not interfere with the assay's endpoint.

Table 2: Recommended Solvents for 2-(Aminomethyl)-3-methylbutanoic acid hydrochloride

SolventRecommended UseProsCons
Sterile Water Primary Choice. Ideal for high-concentration stock solutions.High solubility expected. Biologically inert.May require pH adjustment for certain cell lines.
Phosphate-Buffered Saline (PBS) Primary Choice. For direct preparation of stocks intended for physiological pH assays.Buffered at physiological pH (~7.4). Isotonic.Solubility may be slightly lower than in pure water due to common ion effect.
Dimethyl Sulfoxide (DMSO) Alternative. For assays requiring an organic vehicle or if aqueous solubility limits are reached.High solubilizing power for many organic compounds.Can be cytotoxic to cells, typically >0.5% v/v. May interfere with some assays.
Ethanol Limited Use. Can be used as a co-solvent.Volatile and can be removed easily if needed.Generally lower solubilizing power for salts. Can be cytotoxic.

Experimental Protocols

The following protocols provide step-by-step instructions for preparing stock and working solutions. Always use calibrated equipment and aseptic techniques when preparing solutions for cell-based assays.

Workflow for Solution Preparation

The following diagram illustrates the decision-making process for preparing a solution of 2-(Aminomethyl)-3-methylbutanoic acid hydrochloride.

G cluster_prep Preparation & Planning cluster_dissolution Dissolution Protocol cluster_qc Quality Control & Storage start Define Target Concentration for In Vitro Assay choose_solvent Select Primary Solvent (Sterile Water or PBS) start->choose_solvent weigh Accurately Weigh Compound using an Analytical Balance choose_solvent->weigh Aqueous Path add_solvent Add Solvent to Compound weigh->add_solvent mix Vortex or Mix Thoroughly add_solvent->mix assist Apply Gentle Warming (37°C) or Sonication if Needed mix->assist check_sol Visually Inspect for Complete Dissolution assist->check_sol filter Sterile Filter Solution (0.22 µm PVDF or PES filter) check_sol->filter Dissolved alt_solvent Use Alternative Solvent (e.g., DMSO) check_sol->alt_solvent Not Dissolved store Aliquot and Store Stock Solution at -20°C or -80°C filter->store prepare_working Prepare Working Solution by Diluting Stock in Assay Medium store->prepare_working end Use in In Vitro Assay prepare_working->end alt_solvent->weigh

Figure 1: General workflow for the preparation and quality control of solutions for in vitro assays.

Protocol 1: Preparation of a 100 mM Aqueous Stock Solution

This protocol is recommended as the primary method.

Materials:

  • 2-(Aminomethyl)-3-methylbutanoic acid hydrochloride (MW: 167.63 g/mol )

  • Sterile, nuclease-free water or sterile 1X PBS

  • Calibrated analytical balance

  • Sterile conical tube (e.g., 15 mL or 50 mL)

  • Vortex mixer

  • Water bath or incubator (optional, set to 37°C)

  • Sterile syringe filter (0.22 µm pore size, PVDF or PES membrane recommended)

  • Sterile microcentrifuge tubes for aliquots

Procedure:

  • Calculation: To prepare 10 mL of a 100 mM stock solution, calculate the required mass:

    • Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Mass (mg) = 100 mmol/L × 0.010 L × 167.63 g/mol × 1000 mg/g = 167.63 mg

  • Weighing: Accurately weigh 167.63 mg of the compound and transfer it to a sterile conical tube.

  • Solubilization: Add 8 mL of sterile water or PBS to the tube. Close the cap tightly.

  • Mixing: Vortex the solution for 1-2 minutes. The compound is expected to dissolve readily.

  • Assisted Dissolution (if necessary): If particulates remain, warm the solution in a 37°C water bath for 5-10 minutes, vortexing intermittently. Alternatively, sonicate the solution in a bath sonicator for 2-5 minutes.

  • Volume Adjustment: Once fully dissolved, add sterile water or PBS to reach a final volume of 10 mL. Invert the tube several times to ensure homogeneity.

  • Sterilization: Draw the solution into a sterile syringe. Attach a 0.22 µm sterile filter and dispense the solution into a new sterile tube. This is a critical step for cell-based assays to prevent contamination.

  • Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots (e.g., 100 µL) in sterile microcentrifuge tubes. Store at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a 100 mM DMSO Stock Solution

Use this protocol only if high aqueous concentrations are not achievable or if the experimental design requires a DMSO vehicle.

Materials:

  • 2-(Aminomethyl)-3-methylbutanoic acid hydrochloride (MW: 167.63 g/mol )

  • Anhydrous, cell culture-grade DMSO

  • Calibrated analytical balance

  • Sterile glass vial or polypropylene tube

  • Vortex mixer

Procedure:

  • Weighing: Accurately weigh 167.63 mg of the compound and transfer it to a sterile tube.

  • Solubilization: Under a chemical hood, add 8 mL of DMSO.

  • Mixing: Vortex thoroughly for 2-3 minutes until the solid is completely dissolved. Gentle warming to 37°C can be applied if needed.

  • Volume Adjustment: Add DMSO to a final volume of 10 mL and mix to ensure homogeneity.

  • Storage: Aliquot into single-use volumes in appropriate tubes (e.g., polypropylene). Store at -20°C, protected from light and moisture. Note: Sterile filtration is generally not performed on pure DMSO stocks due to filter compatibility issues; perform dilutions and filtration in aqueous media.

Protocol 3: Preparation of Working Solutions

Working solutions should be prepared fresh for each experiment by diluting the high-concentration stock solution into the final assay medium.

Example: To prepare 1 mL of a 100 µM working solution from a 100 mM stock:

  • Calculate Dilution Factor: (100 mM) / (100 µM) = 1000-fold dilution.

  • Perform Dilution: Add 1 µL of the 100 mM stock solution to 999 µL of your final cell culture medium or assay buffer.

  • Mix: Vortex gently or pipette up and down to mix.

  • Vehicle Control: Crucially, prepare a vehicle control by adding the same amount of the solvent used for the stock solution (e.g., 1 µL of water, PBS, or DMSO) to the same final volume of assay medium. For DMSO, ensure the final concentration does not exceed a level toxic to your system (typically <0.5% v/v).

Stability, Storage, and Quality Control

  • Aqueous Stocks: When stored in aliquots at -20°C or below, aqueous stock solutions are expected to be stable for several months. Before use, thaw an aliquot, vortex gently, and visually inspect for any signs of precipitation.

  • DMSO Stocks: DMSO is hygroscopic (absorbs water from the air). Ensure vials are tightly capped. Store at -20°C. Long-term stability should be empirically determined, but stocks are generally stable for 6 months or more under proper conditions.

  • pH Consideration: Dissolving a hydrochloride salt in unbuffered water will result in a slightly acidic solution. For most cell culture applications where the stock is diluted >1000-fold into buffered medium, this pH shift is negligible. If using high concentrations of the compound, consider preparing the stock in a buffered solution like PBS or HEPES-buffered saline.[7]

Troubleshooting Guide

Even with robust protocols, issues can arise. The following diagram and table provide a guide to resolving common problems.

G cluster_precip Precipitation Issues cluster_assay Assay Issues start Problem Observed precip_stock Precipitate in Stock? start->precip_stock precip_working Precipitate in Working Solution? start->precip_working assay_inconsistent Inconsistent Results? start->assay_inconsistent assay_toxicity Unexpected Cytotoxicity? start->assay_toxicity sol_stock1 Solution: - Apply gentle heat (37°C) - Sonicate - Check compound purity precip_stock->sol_stock1 During Prep sol_stock2 Solution: - Concentration exceeds solubility limit - Lower stock concentration or switch to DMSO precip_stock->sol_stock2 After Storage sol_working Solution: - Compound is not soluble in final assay medium (e.g., high protein) - Lower final concentration - Increase DMSO % (if possible) precip_working->sol_working sol_inconsistent Solution: - Prepare fresh stock solution - Check for degradation (improper storage) - Ensure accurate pipetting assay_inconsistent->sol_inconsistent sol_toxicity Solution: - Check vehicle control for toxicity - Lower final vehicle concentration - Confirm compound is not inherently toxic at that dose assay_toxicity->sol_toxicity

Figure 2: A decision tree for troubleshooting common issues with compound solutions in vitro.

References

  • ChemSub. (n.d.). 2-(aminomethyl)-3-methylbutanoic acid hydrochloride. Retrieved from [Link]

  • NextSDS. (n.d.). (R)-2-(aMinoMethyl)-3-Methylbutanoic acid-HCl. Retrieved from [Link]

  • Yusuf, Y. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). Retrieved from [Link]

  • Vooturi, R., & Amidon, G. L. (2011). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. Pharmaceutical research, 28(7), 1748–1757. Retrieved from [Link]

  • Kottmayr, M., & Seichter, W. (2016). Process for improving the solubility of cell culture media. (WO2016091350A1). Google Patents.
  • SOLVO Biotechnology. (n.d.). IN VITRO ADME AND TRANSPORTER SERVICES. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Drug Candidate Selection Panels. Retrieved from [Link]

  • Weiss, W. J., et al. (1999). In vitro activities of aminomethyl-substituted analogs of novel tetrahydrofuranyl carbapenems. Antimicrobial agents and chemotherapy, 43(3), 454–460. Retrieved from [Link]

  • Tsikas, D. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Metabolites, 11(3), 181. Retrieved from [Link]

  • Good, D. J., & Rodríguez-Hornedo, N. (2011). Use of amino acids as counterions improves the solubility of the BCS II model drug, indomethacin. Molecular pharmaceutics, 8(4), 1377–1385. Retrieved from [Link]

Sources

Method

Application Note: Strategic Synthesis of Bioactive Peptidomimetics and GABA Analogues Using 2-(Aminomethyl)-3-methylbutanoic Acid HCl

Abstract This technical guide provides a comprehensive framework for researchers, chemists, and drug development professionals on the strategic utilization of 2-(Aminomethyl)-3-methylbutanoic acid hydrochloride, a versat...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for researchers, chemists, and drug development professionals on the strategic utilization of 2-(Aminomethyl)-3-methylbutanoic acid hydrochloride, a versatile chiral building block. It serves as a critical precursor in the synthesis of bioactive molecules, particularly γ-aminobutyric acid (GABA) analogues and peptidomimetics, which are pivotal in the development of therapeutics for neurological disorders.[1][2] This document elucidates the underlying chemical principles, provides a detailed, field-proven protocol for a representative amide coupling reaction, and offers expert insights into experimental design and troubleshooting. The protocols are designed to be self-validating through integrated monitoring and characterization steps, ensuring scientific rigor and reproducibility.

Introduction: The Strategic Importance of 2-(Aminomethyl)-3-methylbutanoic Acid

2-(Aminomethyl)-3-methylbutanoic acid is a non-proteinogenic amino acid that serves as a structural analogue of the principal inhibitory neurotransmitter in the mammalian central nervous system, γ-aminobutyric acid (GABA).[3] Its hydrochloride salt form enhances stability and solubility, making it an ideal starting material for multi-step organic synthesis in aqueous and organic media.[1][2]

The valine-like side chain (an isopropyl group) provides steric bulk, which can be exploited to influence the conformation of the final molecule, enhance binding affinity to target proteins, and improve metabolic stability by shielding susceptible bonds from enzymatic degradation. Both the (S) and (R) enantiomers are commercially available, offering stereochemical control crucial for synthesizing pharmacologically active agents that often exhibit strict stereospecificity.[1][2] This building block is particularly significant in the synthesis of drugs targeting neurological conditions, such as epilepsy and neuropathic pain, with the anticonvulsant drug Pregabalin being a prominent example of a molecule derived from a related structural precursor.[4][5]

This application note will focus on one of the most fundamental and widely applicable reactions for this precursor: the formation of an amide bond. This reaction is a cornerstone of medicinal chemistry, allowing for the covalent linkage of this GABA analogue to other molecules of interest, such as carboxylic acids, to create novel bioactive compounds.[6]

Principle of Synthesis: Amide Bond Formation

The primary amine of 2-(Aminomethyl)-3-methylbutanoic acid is a potent nucleophile, while the carboxylic acid provides a handle for further derivatization. In this guide, we focus on leveraging the amine functionality. Since the starting material is a hydrochloride salt, the amine is protonated and thus non-nucleophilic. The first critical step in any coupling reaction is the in situ deprotonation of the ammonium salt using a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), to liberate the free amine.

Once the free amine is generated, it can react with an activated carboxylic acid to form a stable amide linkage. A widely trusted and efficient method for activating carboxylic acids is the use of carbodiimide coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-Hydroxybenzotriazole (HOBt).

The mechanism proceeds as follows:

  • Carboxylic Acid Activation: The carboxylic acid partner reacts with EDC to form a highly reactive O-acylisourea intermediate.

  • Active Ester Formation: This intermediate is susceptible to side reactions and racemization. HOBt intercepts it to form a more stable, yet still highly reactive, HOBt-ester. This step is crucial for minimizing the risk of racemization, especially when dealing with chiral centers.[6]

  • Nucleophilic Acyl Substitution: The liberated primary amine of 2-(Aminomethyl)-3-methylbutanoic acid attacks the carbonyl carbon of the HOBt-ester. This nucleophilic acyl substitution reaction forms the desired amide bond and regenerates HOBt.

This entire process is typically performed as a one-pot synthesis, which is efficient and minimizes material loss between steps.[7][8]

Visualized Synthetic Workflow

The logical flow of the amide coupling protocol is outlined below. This workflow ensures the systematic activation and coupling of the constituent fragments to yield the final product.

G cluster_start Reactant Preparation cluster_activation Activation & Deprotonation cluster_reaction Reaction & Monitoring cluster_end Workup & Purification Start_Acid Carboxylic Acid Partner Activation Add EDC/HOBt Coupling Reagents Start_Acid->Activation Activation Start_Amine 2-(Aminomethyl)-3- methylbutanoic acid HCl Base Add DIPEA Base Start_Amine->Base Deprotonation Coupling Amide Bond Formation (Stir at RT) Base->Coupling Activation->Coupling Monitor Monitor via TLC/LC-MS Coupling->Monitor Workup Aqueous Workup Monitor->Workup Upon completion Purification Column Chromatography Workup->Purification Product Final Bioactive Molecule Purification->Product

Caption: General workflow for amide coupling synthesis.

Detailed Experimental Protocol

This protocol describes a general procedure for the coupling of (S)-2-(Aminomethyl)-3-methylbutanoic acid HCl with a generic carboxylic acid (e.g., 4-chlorobenzoic acid) using EDC/HOBt chemistry.

4.1 Materials and Reagents

ReagentCAS NumberMolecular Weight ( g/mol )Supplier
(S)-2-(Aminomethyl)-3-methylbutanoic acid HCl203854-54-0167.63e.g., Chem-Impex
4-Chlorobenzoic acid74-11-3156.57e.g., Sigma-Aldrich
EDC HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)25952-53-8191.70e.g., BenchChem
HOBt (1-Hydroxybenzotriazole)2592-95-2135.13e.g., BenchChem
DIPEA (N,N-Diisopropylethylamine)7087-68-5129.24e.g., Sigma-Aldrich
Anhydrous Dichloromethane (DCM)75-09-284.93e.g., Sigma-Aldrich
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04e.g., Sigma-Aldrich
Ethyl Acetate (EtOAc)141-78-688.11e.g., Fisher Sci.
Hexanes110-54-386.18e.g., Fisher Sci.
1M Hydrochloric Acid (HCl)7647-01-0-e.g., Fisher Sci.
Saturated Sodium Bicarbonate (NaHCO₃) Solution144-55-8-e.g., Fisher Sci.
Saturated Sodium Chloride (Brine) Solution7647-14-5-e.g., Fisher Sci.

4.2 Step-by-Step Methodology

  • Reactant Preparation: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-chlorobenzoic acid (1.0 eq, e.g., 1.00 g, 6.38 mmol).

  • Dissolution: Dissolve the carboxylic acid in anhydrous Dichloromethane (DCM, 30 mL) under an inert atmosphere (e.g., nitrogen or argon). Stir until fully dissolved.

  • Addition of Amine and Base: Add (S)-2-(Aminomethyl)-3-methylbutanoic acid HCl (1.1 eq, 1.18 g, 7.02 mmol) to the solution. Follow immediately with the addition of DIPEA (2.5 eq, 2.76 mL, 15.95 mmol).

    • Expert Insight: It is critical to add at least two equivalents of base: one to neutralize the HCl salt and another to scavenge the proton released during amide bond formation. A slight excess (2.5 eq) ensures the reaction medium remains basic, driving the reaction to completion.

  • Activation: Add HOBt (1.2 eq, 0.97 g, 7.66 mmol) followed by EDC HCl (1.2 eq, 1.47 g, 7.66 mmol) to the stirring mixture at room temperature.

    • Expert Insight: EDC is water-soluble and can be difficult to weigh accurately as it is hygroscopic. It is best to weigh it quickly and add it directly to the reaction flask. The reaction is often mildly exothermic upon addition of EDC.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.[7]

  • Quenching and Work-up: Once the reaction is complete, dilute the mixture with an additional 30 mL of DCM. Transfer the mixture to a separatory funnel.

  • Aqueous Washes: Sequentially wash the organic layer with:

    • 1M HCl (2 x 30 mL) - to remove excess DIPEA and EDC-urea byproduct.

    • Saturated NaHCO₃ solution (2 x 30 mL) - to remove excess HOBt and any remaining unreacted carboxylic acid.

    • Saturated Brine solution (1 x 30 mL) - to remove residual water.

  • Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure amide product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Assess purity using HPLC.

Expected Results & Data Summary

The described protocol is robust and generally provides good to excellent yields of the desired amide product. The exact yield and optimal chromatography conditions will vary depending on the specific carboxylic acid used.

Starting Carboxylic AcidProduct NameTheoretical Yield (g)Actual Yield (g)Yield (%)Purity (HPLC)
4-Chlorobenzoic acid(S)-2-((4-chlorobenzamido)methyl)-3-methylbutanoic acid1.811.5686%>98%
Benzoic acid(S)-2-(benzamidomethyl)-3-methylbutanoic acid1.601.3987%>99%
Acetic Acid(S)-2-(acetamidomethyl)-3-methylbutanoic acid1.100.9183%>98%

Troubleshooting Guide

Even robust protocols can encounter issues. This section provides guidance on common problems and their solutions.

Troubleshooting Problem Problem Low or No Product Formation Multiple Unidentified Spots on TLC Product is Difficult to Purify Cause Cause Problem:f0->Cause:f0 Problem:f1->Cause:f1 Problem:f2->Cause:f2 Solution Solution Cause:f0->Solution:f0 Cause:f1->Solution:f1 Cause:f2->Solution:f2

Caption: A logical guide for troubleshooting common issues.

Conclusion

2-(Aminomethyl)-3-methylbutanoic acid HCl is a high-value, versatile building block for the synthesis of diverse bioactive molecules. The amide coupling protocol detailed herein, utilizing standard EDC/HOBt chemistry, represents a reliable and scalable method for its incorporation into novel chemical entities. By understanding the principles behind each experimental step—from the crucial initial deprotonation to the rationale for specific workup procedures—researchers can confidently and efficiently utilize this precursor to advance their drug discovery and development programs. The self-validating nature of the protocol, with its emphasis on reaction monitoring and rigorous characterization, ensures the generation of high-quality, reproducible scientific data.

References

  • NextSDS. (n.d.). (R)-2-(aMinoMethyl)-3-Methylbutanoic acid-HCl - Chemical Substance Information. Retrieved from [Link]

  • Indian Journal of Chemistry. (n.d.). Note An efficient total synthesis of (±)-pregabalin. Retrieved from [Link]

  • Prous Science. (n.d.). Pregabalin. Retrieved from [Link]

  • ResearchGate. (n.d.). Study on the synthesis of pregabalin. Retrieved from [Link]

  • Vinigari, K., et al. (2018). An Efficient and Stereoselective Synthesis of S-(+)-Pregabalin Using a Chiral Auxiliary Reagent. International Journal of Chemical Sciences, 16(1), 246. Retrieved from [Link]

  • Google Patents. (n.d.). US8063244B2 - Process for the synthesis of pregabalin.
  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. RSC Publications. Retrieved from [Link]

  • NextSDS. (n.d.). 2-(aminomethyl)-3-methylbutanoic acid hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • PubChemLite. (2026). (r)-2-(aminomethyl)-3-methylbutanoic acid. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and resolution of 2-methyl analogues of GABA. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). GABA analogue. Retrieved from [Link]

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Application

Application Note: Preclinical In Vivo Dosing and Pharmacokinetic Profiling of 2-(Aminomethyl)-3-methylbutanoic Acid Hydrochloride

Introduction & Scientific Rationale 2-(Aminomethyl)-3-methylbutanoic acid hydrochloride (also known as β²-homovaline HCl or an α-isopropyl-β-alanine derivative) is a chiral β-amino acid that serves as a highly versatile...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

2-(Aminomethyl)-3-methylbutanoic acid hydrochloride (also known as β²-homovaline HCl or an α-isopropyl-β-alanine derivative) is a chiral β-amino acid that serves as a highly versatile building block in the development of peptide-based therapeutics and neuropharmacological agents[1].

Unlike canonical α-amino acids, β-amino acids are characterized by the insertion of a methylene group into the peptide backbone. This structural modification confers profound resistance to proteolytic cleavage by endogenous peptidases, significantly extending the in vivo half-life of peptidomimetics incorporating this moiety[2]. Furthermore, short-chain β-peptides and their monomeric derivatives often exhibit favorable pharmacokinetic properties, including high oral bioavailability and predictable excretion profiles[3].

Because of its structural homology to gabapentinoids and its ability to modulate neurotransmitter activity, this compound is frequently utilized in preclinical models of neuroprotection and metabolic disorders[1]. The hydrochloride salt form provides excellent aqueous solubility, making it highly amenable to in vivo administration via intravenous (IV), intraperitoneal (IP), and oral (PO) routes.

Physicochemical Properties & Formulation Strategy

Causality in Formulation: While the HCl salt of 2-(Aminomethyl)-3-methylbutanoic acid is highly soluble in aqueous media, unbuffered solutions are inherently acidic. Administering highly acidic solutions in vivo can induce injection site necrosis (phlebitis) during IV/IP dosing or alter gastric emptying and absorption kinetics during PO dosing. Therefore, buffering the solution to a physiological pH (7.2–7.4) is a critical self-validating step to ensure that the observed pharmacokinetic (PK) data reflects the compound's true absorption and distribution, rather than a localized inflammatory artifact.

Table 1: Standard Formulation Parameters for Murine Models
ParameterIntravenous (IV)Oral Gavage (PO)Intraperitoneal (IP)
Primary Vehicle 1x PBS (pH 7.4)0.5% Methylcellulose or Water1x PBS or Saline
Typical Dose Range 1 – 5 mg/kg10 – 50 mg/kg5 – 20 mg/kg
Dosing Volume 5 mL/kg10 mL/kg10 mL/kg
Target pH 7.2 – 7.44.0 – 7.0 (Gastric tolerance)7.2 – 7.4
Preparation 0.22 µm sterile filtrationUnfiltered solution/suspension0.22 µm sterile filtration

In Vivo Dosing Protocols (Murine Model)

Protocol A: Intravenous (IV) Pharmacokinetic Profiling

Objective: Determine absolute bioavailability, systemic clearance, and volume of distribution.

  • Formulation & pH Verification: Dissolve 2-(Aminomethyl)-3-methylbutanoic acid HCl in sterile 1x PBS to a final concentration of 1 mg/mL. Vortex for 60 seconds. Self-Validation: Measure the pH using a micro-probe. If the pH is < 7.0, titrate with 0.1 N NaOH until pH 7.4 is reached.

  • Sterilization: Pass the formulated solution through a 0.22 µm PES syringe filter into a sterile, endotoxin-free vial.

  • Administration: Restrain the mouse using a standard conical restrainer. Warm the tail gently (using a heating pad or warm water) to dilate the lateral tail vein. Inject 5 mL/kg (e.g., 100 µL for a 20 g mouse) as a slow, continuous bolus over 10–15 seconds.

  • Serial Sampling: Collect 20 µL blood samples via saphenous vein puncture at 5, 15, 30, 60, 120, 240, and 480 minutes post-dose into K2EDTA-coated microvettes. Centrifuge at 2,000 x g for 10 minutes at 4°C to separate plasma.

Protocol B: Oral (PO) Bioavailability and Neuro-Penetration

Objective: Assess gastrointestinal absorption and blood-brain barrier (BBB) penetrance.

  • Animal Preparation (Fasting): Fast the mice for 4–6 hours prior to dosing, providing water ad libitum. Causality: Fasting reduces inter-subject variability in gastric emptying rates and minimizes food-drug binding interactions, ensuring a self-validating baseline for absorption kinetics.

  • Administration: Administer the compound (formulated at 5 mg/mL in 0.5% Methylcellulose) at a volume of 10 mL/kg via oral gavage using a bulb-tipped gastric needle.

  • Terminal Sampling & Perfusion: At predetermined time points (e.g., 0.5, 1, 2, and 4 hours), euthanize cohorts (n=3 per time point). Collect terminal blood via cardiac puncture. Immediately perform transcardial perfusion with ice-cold saline (0.9% NaCl). Causality: Saline perfusion flushes intravascular blood from the cerebral microvasculature. This guarantees that any compound detected via downstream LC-MS/MS analysis has genuinely crossed the BBB into the brain parenchyma, eliminating false positives from trapped blood.

  • Tissue Harvesting: Extract the brain, weigh it rapidly, and snap-freeze in liquid nitrogen for subsequent homogenization.

Bioanalytical Workflow (LC-MS/MS)

To quantify the β-amino acid in plasma and brain homogenates, an LC-MS/MS approach is required.

  • Extraction & Internal Standardization: Perform protein precipitation by adding 3 volumes of ice-cold acetonitrile containing an isotopically labeled internal standard (e.g., a ^13C or ^15N-labeled amino acid analog). Causality: The internal standard acts as a self-validating control, correcting for matrix-specific ion suppression and variations in extraction recovery across different tissue types.

  • Chromatography: Due to the high polarity and zwitterionic nature of β-amino acids, Hydrophilic Interaction Liquid Chromatography (HILIC) is strongly recommended over standard reversed-phase (C18) columns to achieve adequate retention and peak shape.

Data Presentation: Expected Pharmacokinetic Parameters

The following table outlines representative PK parameters for short-chain β-amino acid derivatives, demonstrating their characteristic extended half-lives compared to standard α-amino acids[2][3].

Table 2: Representative PK Profile for β²-Homovaline Derivatives
PK ParameterIV Administration (2 mg/kg)PO Administration (20 mg/kg)
Cmax (ng/mL) 4,50012,500
Tmax (hr) 0.083 (5 min)1.0
AUC_0-inf (hr*ng/mL) 6,20045,000
Half-life (T1/2) (hr) 4.55.2
Bioavailability (F%) 100% (Reference)~72.5%
Brain/Plasma Ratio (Kp) N/A0.15 – 0.30

Experimental Workflow Visualization

PK_Workflow A Formulation β²-Homovaline HCl (pH 7.4 Buffer) B In Vivo Dosing (IV / PO / IP) A->B QC Passed C Systemic Circulation (Plasma Sampling) B->C Absorption D Brain Penetration (Saline Perfusion) C->D BBB Crossing E LC-MS/MS Bioanalysis (HILIC Column) C->E Blood Prep D->E Tissue Prep F PK/PD Modeling (Bioavailability & Clearance) E->F Data Output

Figure 1: In vivo pharmacokinetic and neuro-penetration workflow for β²-homovaline HCl.

References

  • Title: (R)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride Source: Chem-Impex URL: 1

  • Title: Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry Source: ACS Publications (Journal of Medicinal Chemistry) URL: 2

  • Title: β-Peptidic Peptidomimetics | Accounts of Chemical Research Source: ACS Publications URL: 3

Sources

Method

Application Notes and Protocols: Scale-up Synthesis of 2-(Aminomethyl)-3-methylbutanoic Acid Hydrochloride for Industrial Use

Introduction 2-(Aminomethyl)-3-methylbutanoic acid hydrochloride, a chiral amino acid derivative, is a critical building block in the synthesis of various pharmaceuticals, particularly those targeting neurological disord...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-(Aminomethyl)-3-methylbutanoic acid hydrochloride, a chiral amino acid derivative, is a critical building block in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[1][2] Its hydrochloride salt form offers enhanced solubility and stability, making it highly suitable for industrial applications.[1] This document provides a comprehensive guide for the scale-up synthesis of this compound, focusing on a robust and economically viable chemoenzymatic approach. The protocols and insights provided herein are intended for researchers, scientists, and drug development professionals engaged in process chemistry and active pharmaceutical ingredient (API) manufacturing.

The synthesis of γ-aminobutyric acid (GABA) analogs, such as the target molecule, has been a subject of extensive research due to their therapeutic significance.[3][4][5] While numerous synthetic strategies exist, including purely chemical and biosynthetic routes, chemoenzymatic methods often provide a superior balance of stereoselectivity, yield, and process safety, which are paramount for industrial-scale production.[6][7]

This application note will detail a validated process that leverages the high selectivity of enzymes for chiral resolution, a critical step in obtaining the desired enantiomerically pure product. We will delve into the rationale behind key process parameters, offer detailed step-by-step protocols, and provide guidance on process monitoring and product characterization.

Recommended Synthetic Strategy: Chemoenzymatic Resolution

For the industrial production of 2-(aminomethyl)-3-methylbutanoic acid hydrochloride, a chemoenzymatic strategy starting from isobutylsuccinonitrile (IBSN) is highly recommended. This approach offers an efficient pathway to the key chiral intermediate, (S)-3-cyano-5-methylhexanoic acid ((S)-CMHA), which is then converted to the final product.[7] The core of this strategy is the regio- and enantioselective hydrolysis of the prochiral IBSN, catalyzed by a nitrilase enzyme.[7]

This method presents several advantages for scale-up:

  • High Enantioselectivity: Nitrilase enzymes can exhibit excellent enantioselectivity (E > 150), leading to a high enantiomeric excess (ee) of the desired (S)-CMHA intermediate.[7]

  • Mild Reaction Conditions: Enzymatic reactions typically proceed under mild temperature and pH conditions, reducing the need for specialized high-pressure or high-temperature reactors and minimizing energy consumption.

  • Reduced Waste Generation: Compared to classical resolution methods that involve diastereomeric salt formation, enzymatic resolution can be more atom-economical and generate less waste.[8]

  • Racemization and Recycling: The unreacted (R)-IBSN can be efficiently racemized and recycled, significantly improving the overall process yield and cost-effectiveness.[7]

Overall Synthesis Workflow

The multi-step synthesis can be visualized as a streamlined process from readily available starting materials to the final, highly pure API precursor.

G A Isobutyraldehyde + Cyanoacetic Acid B Isobutylsuccinonitrile (IBSN) A->B Knoevenagel-Michael Condensation C Enzymatic Hydrolysis (Nitrilase) B->C D (S)-3-cyano-5-methylhexanoic acid ((S)-CMHA) C->D I (R)-IBSN C->I Unreacted E Reduction of Nitrile D->E F 2-(Aminomethyl)-3-methylbutanoic acid E->F G Hydrochloride Salt Formation F->G H 2-(Aminomethyl)-3-methylbutanoic acid hydrochloride G->H J Racemization I->J J->B Recycle

Caption: Chemoenzymatic synthesis workflow.

Detailed Protocols and Methodologies

Part 1: Synthesis of Isobutylsuccinonitrile (IBSN)

This initial step involves a Knoevenagel condensation followed by a Michael addition.

Protocol:

  • Reaction Setup: To a suitable reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, add isovaleraldehyde and diethyl malonate.[9]

  • Catalyst Addition: Add a catalytic amount of an amine catalyst, such as piperidine or pyrrolidine. Ensure the catalyst is fresh and anhydrous to prevent low yields.[9]

  • Reaction Execution: Heat the reaction mixture. Water will be produced during the condensation and should be removed to drive the reaction to completion.[9]

  • Michael Addition: After the initial condensation, introduce a cyanide source for the Michael addition to form the dinitrile.

  • Work-up and Isolation: Upon reaction completion, cool the mixture and perform an appropriate work-up, which may include washing with aqueous solutions to remove the catalyst and unreacted starting materials. The crude IBSN can be purified by vacuum distillation.

Part 2: Enzymatic Resolution of Isobutylsuccinonitrile

This is the key step for establishing the desired stereochemistry. It utilizes a nitrilase enzyme for the enantioselective hydrolysis of one of the nitrile groups.

Protocol:

  • Biocatalyst Preparation: Prepare immobilized E. coli cells harboring the nitrilase enzyme (e.g., from Brassica rapa).[7] Immobilization enhances the stability and reusability of the enzyme.

  • Reaction Setup: In a buffered aqueous solution (e.g., phosphate buffer, pH 7.0), suspend the immobilized biocatalyst.

  • Substrate Addition: Add the racemic isobutylsuccinonitrile (IBSN) to the enzyme suspension.[7]

  • Enzymatic Hydrolysis: Maintain the reaction at a controlled temperature (e.g., 30-40 °C) with gentle agitation.[9]

  • Reaction Monitoring: Monitor the progress of the reaction by analyzing the conversion of IBSN and the enantiomeric excess of the product, (S)-3-cyano-5-methylhexanoic acid, using chiral HPLC.[9]

  • Product Isolation: Once the desired conversion is reached (typically around 40-50% to maintain high enantioselectivity), filter off the immobilized enzyme. The aqueous solution containing the ammonium salt of (S)-CMHA is then acidified to precipitate the product.

  • Purification: The crude (S)-CMHA can be collected by filtration and further purified by recrystallization.

Part 3: Racemization and Recycling of (R)-IBSN

To improve the overall yield and process economics, the unreacted (R)-IBSN is recovered and racemized.

Protocol:

  • Extraction: After separating the aqueous product solution, extract the unreacted (R)-IBSN from the reaction mixture using a suitable organic solvent.

  • Racemization: Treat the recovered (R)-IBSN with a base, such as sodium ethoxide, at an elevated temperature. This will deprotonate the chiral center, leading to racemization.[7]

  • Recycling: The resulting racemic IBSN can be purified and recycled back into the enzymatic resolution step.[7]

Part 4: Reduction of (S)-3-cyano-5-methylhexanoic acid

The nitrile group of (S)-CMHA is reduced to a primary amine to yield the desired aminomethyl group.

Protocol:

  • Catalyst Selection: A common and effective method is catalytic hydrogenation using a Raney Nickel or a rhodium catalyst.[10][11]

  • Reaction Setup: In a high-pressure reactor, dissolve the (S)-CMHA in a suitable solvent (e.g., methanol, water). Add the hydrogenation catalyst.

  • Hydrogenation: Pressurize the reactor with hydrogen gas (H2) and heat the mixture.[10]

  • Reaction Monitoring: Monitor the reaction for the disappearance of the starting material by techniques such as TLC or HPLC.

  • Work-up: After the reaction is complete, filter off the catalyst. The resulting solution contains 2-(aminomethyl)-3-methylbutanoic acid.

Part 5: Formation and Isolation of the Hydrochloride Salt

The final step involves the formation of the hydrochloride salt to improve the stability and handling of the final product.

Protocol:

  • pH Adjustment: To the solution containing 2-(aminomethyl)-3-methylbutanoic acid, add diluted hydrochloric acid to adjust the pH to approximately 6. This will precipitate the hydrochloride salt.[10]

  • Crystallization and Isolation: Cool the mixture to induce crystallization. The solid product is then isolated by filtration.

  • Purification: The crude 2-(aminomethyl)-3-methylbutanoic acid hydrochloride can be further purified by recrystallization from a suitable solvent system, such as an isopropanol/water mixture, to achieve high purity.[4]

  • Drying: Dry the purified product under vacuum at an appropriate temperature (e.g., 50 °C) to remove residual solvents.[7]

Data Presentation

Table 1: Key Process Parameters and Expected Outcomes
StepKey ParametersExpected YieldExpected Purity/ee
IBSN Synthesis Catalyst: Piperidine, Temperature: Reflux>85%>98% (GC)
Enzymatic Resolution Biocatalyst: Immobilized Nitrilase, pH: 7.0, Temp: 30-40°C~45% (per pass)>99% ee for (S)-CMHA
(R)-IBSN Racemization Base: Sodium Ethoxide, Elevated Temperature>95% recoveryRacemic mixture
Nitrile Reduction Catalyst: Raney Nickel, H2 pressure>90%>99%
Salt Formation pH adjustment with HCl, Recrystallization>95%>99.5% (HPLC)

Process Logic and Rationale

The selection of a chemoenzymatic route is a deliberate choice driven by the need for high stereochemical control in an industrially feasible manner. The following diagram illustrates the decision-making process and the rationale behind the key steps.

G cluster_0 Strategic Decision cluster_1 Methodology Evaluation cluster_2 Rationale for Selection cluster_3 Key Process Steps & Rationale A Need for Enantiopure 2-(Aminomethyl)-3-methylbutanoic acid HCl B Classical Resolution (Diastereomeric Salts) A->B C Asymmetric Synthesis A->C D Chemoenzymatic Resolution A->D E High Reagent Cost & Waste Generation B->E F Complex Catalysts & Harsh Conditions C->F G High Selectivity, Mild Conditions, Scalability D->G H IBSN Synthesis: Cost-effective starting material G->H I Enzymatic Resolution: Critical for high enantiomeric excess H->I J Racemization & Recycle: Maximizes yield and atom economy I->J K Hydrogenation: Efficient conversion to amine J->K L Salt Formation: Ensures product stability and handling K->L

Caption: Rationale for the selected synthetic strategy.

Conclusion

The chemoenzymatic synthesis of 2-(aminomethyl)-3-methylbutanoic acid hydrochloride presented in this application note offers a robust, scalable, and economically viable route for industrial production. By leveraging the high selectivity of nitrilase enzymes and incorporating a racemization and recycling loop for the undesired enantiomer, this process achieves high overall yields and exceptional enantiomeric purity. The detailed protocols and rationale provided herein are intended to serve as a comprehensive guide for process chemists and engineers in the successful scale-up of this important pharmaceutical intermediate. Adherence to good manufacturing practices and rigorous process monitoring are essential for ensuring the consistent quality and safety of the final product.

References

  • Benchchem. (n.d.). Protocol for Scaling Up Synthesis of Pregabalin Precursors. Technical Support Center.
  • Roy, B., Singh, P. K., & Lahiri, S. (n.d.). Eco-friendly, industrial process for synthesis of (S)-3-(aminomethyl)-5- methylhexanoic acid [pregabalin].
  • Ok, T., Jeon, A., Lee, J., Lim, J. H., Hong, C. S., & Lee, H. S. (2007). Enantiomerically pure synthesis of beta-substituted gamma-butyrolactones: a key intermediate to concise synthesis of pregabalin. The Journal of Organic Chemistry, 72(19), 7390–7393. [Link]

  • Moccia, M., et al. (2015). Development and Scale-up of an Organocatalytic Enantioselective Process to Manufacture (S)-Pregabalin. ACS Publications.
  • Carlone, A., Bernardi, L., McCormack, P., Warr, T., Oruganti, S., et al. (2021). Asymmetric Organocatalysis and Continuous Chemistry for an Efficient and Cost-Competitive Process to Pregabalin. Univaq.
  • Serfass, L., & Casara, P. J. (1998). General synthesis of 3-substituted alkenyl GABA as potential anticonvulsants. Bioorganic & Medicinal Chemistry Letters, 8(18), 2599.
  • Recent advances in the biosynthesis and industrial biotechnology of Gamma-amino butyric acid. (n.d.). PMC.
  • Andruszkiewicz, R., et al. (1989). Method of making (S)-3-(Aminomethyl)-5-Methylhexanoic acid. Google Patents.
  • Production of Gamma-Aminobutyric Acid by Levilactobacillus brevis CD0817 by Coupling Fermentation with Self-Buffered Whole-Cell Catalysis. (2022). MDPI.
  • Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases. (2013). PMC.
  • Efficient Chemoenzymatic Synthesis of Optically Active Pregabalin from Racemic Isobutylsuccinonitrile. (2019). Organic Process Research & Development - ACS Publications.
  • Contributions of Gamma-Aminobutyric Acid (GABA) Produced by Lactic Acid Bacteria on Food Quality and Human Health: Current Applications and Future Prospects. (2024). MDPI.
  • Processes for the synthesis of 3-isobutylglutaric acid. (2006). Google Patents.
  • (S)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride. (n.d.). Chem-Impex.
  • Burk, M. J., et al. (2003). An Enantioselective Synthesis of (S)-(+)-3-aminomethyl-5-methylhexanoic Acid via Asymmetric Hydrogenation. PubMed.
  • Novel asymmetric synthesis of (S)-(+)-3-(aminomethyl)-5-methylhexanoic acid. (2008). Eureka.
  • Method for preparing pregabalin intermediate 3-isobutylglutaric acid monoamide. (2018). Google Patents.
  • Process for preparing (s)-3-(aminomethyl)-5-methylhexanoic acid. (2011). Google Patents.
  • Biosynthesis of c-aminobutyric acid (GABA) using immobilized whole cells of Lactobacillus brevis. (2006). SpringerLink.
  • Production of γ-Aminobutyrate (GABA) in Recombinant Corynebacterium glutamicum by Expression of Glutamate Decarboxylase Active at Neutral pH. (2022). ACS Omega.
  • Synthesis process of compound D-2- aminoxy-3-methylbutyric acid. (n.d.). Google Patents.
  • Synthesis and In Silico Evaluation of GABA, Pregabalin and Baclofen N-Heterocyclic Analogues as GABAB Receptor Agonists. (2025). MDPI.
  • (R)-2-(aMinoMethyl)-3-Methylbutanoic acid-HCl. (2026). ChemicalBook.
  • Patents & Products. (n.d.). Garg Lab - UCLA.
  • Chemical synthesis method for of 2-amino-butanamide hydrochloride. (n.d.). Google Patents.
  • Synthesis of (2S,3R)-2-aminomethyl-3-hydroxy-butyrate by (2R,3S). (n.d.). Google Patents.
  • (R)-2-(Aminomethyl)-3-methylbutanoic acid. (n.d.). Sigma-Aldrich.
  • (S)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride. (n.d.). Sigma-Aldrich.
  • (R)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride. (n.d.). Chem-Impex.
  • Customer No. 28880. (2003). Regulations.gov.
  • Challenges of Simultaneous Measurements of Brain Extracellular GABA and Glutamate In Vivo Using Enzyme-Coated Microelectrode Arrays. (2019). PMC.
  • Rational approaches for the design of various GABA modulators and their clinical progression. (n.d.). PMC.
  • Advances in Plant GABA Research: Biological Functions, Synthesis Mechanisms and Regulatory Pathways. (2024). MDPI.
  • Strategies for improvement of gamma-aminobutyric acid (GABA) biosynthesis via lactic acid bacteria (LAB) fermentation. (n.d.). Food & Function (RSC Publishing).
  • GABAergic synaptic scaling is triggered by changes in spiking activity rather than AMPA receptor activation. (2023). eLife.

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Application

Application Notes and Protocols for the Preparation of Oral Dosage Forms Containing 2-(Aminomethyl)-3-methylbutanoic acid HCl

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of oral solid dosage forms containing the active pharmaceutical ingredient (API) 2-...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of oral solid dosage forms containing the active pharmaceutical ingredient (API) 2-(Aminomethyl)-3-methylbutanoic acid HCl. This guide emphasizes a science- and risk-based approach consistent with the principles of Pharmaceutical Development as outlined in ICH Q8[1][2][3][4][5]. We will explore critical pre-formulation studies, delve into detailed protocols for direct compression, wet granulation, and dry granulation (roller compaction), and outline the requisite quality control testing to ensure the development of a robust, stable, and efficacious product.

Introduction to 2-(Aminomethyl)-3-methylbutanoic acid HCl

2-(Aminomethyl)-3-methylbutanoic acid HCl is an amino acid derivative under investigation for various therapeutic applications. The development of a stable and bioavailable oral solid dosage form is a critical step in its clinical and commercial progression. The hydrochloride salt form suggests good aqueous solubility, which is a favorable attribute for oral drug delivery. However, a thorough understanding of its physicochemical properties is paramount to designing a successful formulation and manufacturing process.

Pre-formulation Studies: The Foundation of Rational Formulation Design

Before embarking on formulation development, a comprehensive pre-formulation investigation is essential to characterize the API and understand its potential interactions with excipients.

Physicochemical Characterization of 2-(Aminomethyl)-3-methylbutanoic acid HCl

A summary of the key physicochemical properties of 2-(Aminomethyl)-3-methylbutanoic acid HCl is presented in Table 1. This data is foundational for selecting appropriate manufacturing processes and excipients.

Table 1: Physicochemical Properties of 2-(Aminomethyl)-3-methylbutanoic acid HCl (Representative Data)

ParameterValueSignificance in Formulation
Molecular Formula C₆H₁₄ClNO₂Essential for dose calculations and understanding chemical properties.
Molecular Weight 167.63 g/mol Influences diffusion and dissolution characteristics.
Appearance White to off-white crystalline powderImportant for visual inspection and identification.
Solubility > 100 mg/mL in water and 0.1 N HClHigh solubility suggests that dissolution is unlikely to be the rate-limiting step for absorption.
pKa ~4.0 (carboxylic acid), ~9.5 (amine)Influences solubility at different pH values within the gastrointestinal tract.
Melting Point 160-165 °CProvides an indication of purity and physical stability.
Particle Size Distribution (D50) 50 - 150 µmAffects powder flow, blend uniformity, and dissolution rate.
Bulk Density 0.4 - 0.6 g/mLInfluences die fill during tableting and capsule filling.
Tapped Density 0.6 - 0.8 g/mLUsed to calculate powder compressibility.
Carr's Index 25 - 35%Indicates poor to passable flow properties, suggesting granulation may be necessary.
Hausner Ratio 1.3 - 1.6Further indicates poor to passable flow properties.
Excipient Compatibility Studies

Drug-excipient compatibility studies are crucial to identify stable formulations.[6] A primary concern for an amino acid hydrochloride is the potential for the Maillard reaction with reducing sugars (e.g., lactose)[7][8][9][10]. This reaction can lead to discoloration and the formation of degradation products.[7][8][9][10]

Protocol for Excipient Compatibility Screening:

  • Prepare binary mixtures of 2-(Aminomethyl)-3-methylbutanoic acid HCl with various excipients (e.g., fillers, binders, disintegrants) in a 1:1 ratio.

  • Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for a defined period (e.g., 2-4 weeks).

  • Analyze the samples at predetermined time points for changes in physical appearance (color change) and for the appearance of degradation products using a stability-indicating HPLC method.

  • A compatible excipient will show no significant physical changes or degradation of the API.

Formulation Development Strategies

Based on the pre-formulation data, which suggests potential flowability issues, several manufacturing approaches can be considered. The choice of method will depend on the final desired dosage form characteristics and the scale of production.

Direct Compression (DC)

Direct compression is the simplest and most cost-effective method for tablet manufacturing.[11] It involves blending the API and excipients, followed by compression.[11] This method is suitable for APIs with good flowability and compressibility. Given the potential flow issues with 2-(Aminomethyl)-3-methylbutanoic acid HCl, the use of directly compressible excipients is essential.

Diagram 1: Direct Compression Workflow

G cluster_0 Direct Compression Dispensing Dispensing Sieving Sieving Dispensing->Sieving Blending Blending Sieving->Blending Compression Compression Blending->Compression Packaging Packaging Compression->Packaging

Caption: A simplified workflow for the direct compression process.

Table 2: Exemplary Direct Compression Formulation for a 100 mg Tablet

ComponentFunction% w/w
2-(Aminomethyl)-3-methylbutanoic acid HClAPI25.0
Microcrystalline Cellulose (e.g., Avicel® PH 102)Filler/Binder68.5
Croscarmellose SodiumDisintegrant5.0
Colloidal Silicon DioxideGlidant0.5
Magnesium StearateLubricant1.0

Protocol for Direct Compression:

  • Dispensing: Accurately weigh all raw materials.

  • Sieving: Sieve the API and excipients (except the lubricant) through a suitable mesh screen (e.g., #40 mesh) to ensure particle size uniformity and remove lumps.

  • Blending: Blend the sieved API and excipients (except the lubricant) in a suitable blender (e.g., V-blender) for a predetermined time (e.g., 15 minutes) to achieve a homogenous mixture.

  • Lubrication: Add the sieved lubricant (e.g., magnesium stearate, sieved through #60 mesh) to the blend and mix for a short period (e.g., 3-5 minutes). Over-mixing should be avoided as it can negatively impact tablet hardness and dissolution.

  • Compression: Compress the final blend into tablets using a rotary tablet press with appropriate tooling. The compression parameters should be optimized to achieve the target tablet weight, hardness, and thickness, as guided by principles in USP <1062>[12][13][14][15][16].

Wet Granulation

Wet granulation is a robust and widely used method to improve the flow and compressibility of powders.[15] It involves the addition of a liquid binder to the powder mixture to form granules.

Diagram 2: Wet Granulation Workflow

G cluster_0 Wet Granulation Dispensing Dispensing Dry Mixing Dry Mixing Dispensing->Dry Mixing Granulation Granulation Dry Mixing->Granulation Drying Drying Granulation->Drying Milling Milling Drying->Milling Blending Blending Milling->Blending Compression Compression Blending->Compression Packaging Packaging Compression->Packaging

Caption: A typical workflow for the wet granulation process.

Table 3: Exemplary Wet Granulation Formulation for a 100 mg Tablet

ComponentFunction% w/w
Intra-granular
2-(Aminomethyl)-3-methylbutanoic acid HClAPI25.0
Dicalcium Phosphate (Anhydrous)Filler40.0
Povidone K30Binder5.0
Purified WaterGranulating Fluidq.s.
Extra-granular
Microcrystalline Cellulose (e.g., Avicel® PH 101)Filler/Disintegrant23.5
Croscarmellose SodiumDisintegrant5.0
Magnesium StearateLubricant1.5

Protocol for Wet Granulation:

  • Dispensing: Weigh all intra-granular and extra-granular components separately.

  • Dry Mixing: Sieve and blend the intra-granular components (API, filler) in a high-shear mixer.

  • Granulation: Prepare the binder solution by dissolving povidone K30 in purified water. Add the binder solution slowly to the powder blend under continuous mixing to form a wet mass of appropriate consistency.

  • Drying: Dry the wet granules in a fluid bed dryer or a tray dryer until the desired moisture content is achieved (e.g., 1-2%).

  • Milling: Mill the dried granules through a suitable screen (e.g., #20 mesh) to obtain a uniform particle size distribution.

  • Blending: Add the sieved extra-granular excipients (filler, disintegrant) to the milled granules and blend.

  • Lubrication: Add the sieved lubricant and blend for a short duration.

  • Compression: Compress the final blend into tablets.

Dry Granulation (Roller Compaction)

Dry granulation is an alternative to wet granulation for moisture-sensitive APIs. It involves the compaction of powders into ribbons or slugs, which are then milled into granules.

Diagram 3: Dry Granulation (Roller Compaction) Workflow

G cluster_0 Dry Granulation (Roller Compaction) Dispensing Dispensing Blending Blending Dispensing->Blending Roller Compaction Roller Compaction Blending->Roller Compaction Compression Compression Blending->Compression Milling Milling Roller Compaction->Milling Milling->Blending Packaging Packaging Compression->Packaging

Caption: An overview of the dry granulation process using a roller compactor.

Table 4: Exemplary Dry Granulation Formulation for a 100 mg Tablet

ComponentFunction% w/w
2-(Aminomethyl)-3-methylbutanoic acid HClAPI25.0
MannitolFiller/Binder68.0
CrospovidoneDisintegrant5.0
TalcGlidant1.0
Magnesium StearateLubricant1.0

Protocol for Dry Granulation:

  • Dispensing: Weigh all raw materials.

  • Blending: Sieve and blend the API and a portion of the excipients.

  • Roller Compaction: Pass the blend through a roller compactor to form ribbons. The compaction force and roll speed should be optimized to produce ribbons of suitable density and friability.

  • Milling: Mill the ribbons into granules of the desired particle size.

  • Blending: Blend the granules with the remaining extra-granular excipients.

  • Lubrication: Add the lubricant and blend.

  • Compression: Compress the final blend into tablets.

Quality Control of the Final Dosage Form

Rigorous in-process and finished product testing is essential to ensure the quality, safety, and efficacy of the oral dosage form.

Table 5: Key Quality Control Tests for Oral Solid Dosage Forms

TestMethodAcceptance Criteria (Typical)Reference
Appearance Visual InspectionUniform color, shape, and free from defects.In-house
Weight Variation USP <905>Meets USP requirements for uniformity of dosage units.[17][18][19][20][21]
Hardness Tablet Hardness TesterWithin a defined range (e.g., 5-10 kP) to ensure mechanical integrity.In-house
Friability FriabilatorLess than 1% weight loss.In-house
Thickness CaliperWithin a defined range for packaging consistency.In-house
Disintegration USP <701>Within a specified time (e.g., < 15 minutes for immediate-release).In-house
Dissolution USP <711>>80% (Q) of the drug dissolved in a specified time (e.g., 30 minutes).[22][23][24][25][26]
Assay and Uniformity of Dosage Units HPLCAssay: 90.0% - 110.0% of label claim. Content Uniformity: Meets USP <905> requirements.[17][18][19][20][21]
Identification HPLC/FTIRThe retention time/spectrum of the API in the sample corresponds to that of the reference standard.In-house
Impurities/Degradation Products HPLCWithin specified limits.In-house
Analytical Method Development and Validation

A validated, stability-indicating HPLC method is required for the assay, content uniformity, and dissolution testing of 2-(Aminomethyl)-3-methylbutanoic acid HCl. As an amino acid without a strong chromophore, derivatization may be necessary for UV detection, or alternative detection methods like mass spectrometry or charged aerosol detection could be employed.[27] The method validation should be performed according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[28][29][30][31][32]

Exemplary HPLC Method Parameters (for Assay):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of a suitable buffer (e.g., phosphate buffer, pH 3.0) and acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a low wavelength (e.g., 210 nm) or after pre-column derivatization (e.g., with o-phthalaldehyde (OPA)).[33][34][35]

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Dissolution Testing

Dissolution testing is a critical quality control test that provides in-vitro data on the drug release from the dosage form.[22] For an immediate-release product of a highly soluble drug like 2-(Aminomethyl)-3-methylbutanoic acid HCl, a single-point dissolution specification is often sufficient.

Exemplary Dissolution Method Parameters:

  • Apparatus: USP Apparatus 2 (Paddle)

  • Medium: 900 mL of 0.1 N HCl

  • Speed: 50 RPM

  • Temperature: 37 ± 0.5 °C

  • Sampling Times: 10, 20, 30, and 45 minutes

  • Acceptance Criteria: Not less than 80% (Q) of the labeled amount is dissolved in 30 minutes.

Stability Studies

Stability testing is performed to establish the shelf-life of the drug product and to determine appropriate storage conditions. Studies should be conducted according to ICH Q1A(R2) guidelines. The stability-indicating HPLC method should be used to monitor the assay of the API and the levels of any degradation products over time.

Conclusion

The development of a robust oral solid dosage form of 2-(Aminomethyl)-3-methylbutanoic acid HCl requires a systematic approach, beginning with thorough pre-formulation studies to understand the API's properties and its compatibility with excipients. Based on this understanding, a suitable manufacturing process—direct compression, wet granulation, or dry granulation—can be selected and optimized. Rigorous in-process and finished product quality control, including validated analytical methods for assay and dissolution, is essential to ensure that the final product meets all specifications for quality, safety, and efficacy.

References

  • ZIM Labs. Direct Compression Method in Pharmaceutical Manufacturing.
  • Pharmapproach.com. Manufacture of Tablets by Direct Compression Method.
  • International Council for Harmonisation. (2005). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • American Journal of Biopharmacy and Pharmaceutical Sciences. (2025).
  • Taylor & Francis Online. (2026). A comprehensive review of the Maillard reaction in solid pharmaceutical dosage forms: a focus on lactose.
  • Open Access Journals. (2016).
  • Colorcon. (2026).
  • Wikipedia. Excipient.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • International Council for Harmonisation. ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • USP. (2007). USP–NF General Chapter <905> Uniformity of Dosage Units.
  • ResearchGate. (2018). Q2(R1)
  • Pharmacopeia. General Chapters: <905> UNIFORMITY OF DOSAGE UNITS.
  • Scribd.
  • US Pharmacopeia (USP). (2023). 〈905〉 UNIFORMITY OF DOSAGE UNITS.
  • ECA Academy. (2017).
  • Clinical Leader.
  • USP. (2016). <905> Uniformity of Dosage Units.
  • USP. (2019).
  • US Pharmacopeia (USP). (2011). 〈905〉 UNIFORMITY OF DOSAGE UNITS.
  • ResearchGate. (2026). A comprehensive review of the Maillard reaction in solid pharmaceutical dosage forms: a focus on lactose.
  • BA Sciences. Pharmaceutical Dissolution Analysis Testing.
  • gamlentableting.com. (2022).
  • International Council for Harmonisation. (2009). ICH Q8(R2) Pharmaceutical Development.
  • IntuitionLabs. (2025). ICH Q8 Explained: A Guide to Pharmaceutical Development & QbD.
  • DGRA. ICH Q8: Pharmaceutical Development. Regulatory Requirements Directed by the New Note for Guidance.
  • PubMed. (2026). A comprehensive review of the Maillard reaction in solid pharmaceutical dosage forms: a focus on lactose.
  • US Pharmacopeia (USP). (2011). <711> Dissolution.
  • ResearchGate. Solid dosage forms and Maillard Reaction.
  • FDA. (2009). Q8(R2) Pharmaceutical Development.
  • EMA. (2017). ICH guideline Q8 (R2) on pharmaceutical development - Step 5.
  • US Pharmacopeia (USP). 〈711〉 DISSOLUTION.
  • USP PF. (2016). 711 DISSOLUTION Change to read: This general chapter is harmonized with the corresponding texts of the European.
  • PMC. (2012).
  • USP. (2012). <711> DISSOLUTION.
  • JOCPR. (2010).
  • PMC. (2021).
  • Thermo Fisher Scientific. Fast UHPLC Methods for Analysis of Amino Acids.
  • Shimadzu. Analytical Methods for Amino Acids.
  • Waters. (2021).

Sources

Method

Bioconjugation techniques using 2-(Aminomethyl)-3-methylbutanoic acid derivatives

An in-depth technical guide and protocol for utilizing 2-(Aminomethyl)-3-methylbutanoic acid derivatives in bioconjugation and peptidomimetic synthesis. Advanced Bioconjugation Techniques Using 2-(Aminomethyl)-3-methylbu...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide and protocol for utilizing 2-(Aminomethyl)-3-methylbutanoic acid derivatives in bioconjugation and peptidomimetic synthesis.

Advanced Bioconjugation Techniques Using 2-(Aminomethyl)-3-methylbutanoic Acid ( β2 -Homovaline) Derivatives

Introduction & Mechanistic Rationale

The development of peptide-drug conjugates (PDCs), targeted radiotherapies, and stable peptidomimetics relies heavily on the structural integrity of the linker and the peptide backbone. Endogenous proteases (e.g., aminopeptidases and metallopeptidases) rapidly hydrolyze standard α -amino acid sequences, severely limiting the in vivo half-life of peptide-based therapeutics.

To overcome this, researchers are increasingly turning to β -amino acids. Specifically, 2-(Aminomethyl)-3-methylbutanoic acid , commonly referred to as β2 -homovaline (available commercially as Fmoc-(S)-2-(aminomethyl)-3-methylbutanoic acid, CAS 203854-59-5), serves as a highly effective structural modifier and bioconjugation linker[1].

The Causality of Conformational Rigidity

Unlike flexible aliphatic linkers (e.g., PEG or Ahx), β2 -homovaline introduces a unique set of steric and conformational constraints. In a β2 -amino acid, the side chain (the isopropyl group of valine) is located on the α -carbon (C2) relative to the carbonyl, while the amine is shifted to a new β -carbon (the aminomethyl group)[2].

When incorporated into a peptide chain or used as a junction between a targeting peptide and a small-molecule payload, this extra methylene group fundamentally alters the backbone dihedral angles. It promotes the formation of stable foldamers (such as 14-helices or rigid β -hairpins)[3]. More importantly, the steric bulk of the isopropyl group directly adjacent to the amide bond creates a "steric shield," rendering the linkage virtually invisible to endogenous proteolytic enzymes[4].

Physicochemical Properties & Bioconjugation Advantages

The use of Fmoc-(S)-2-(aminomethyl)-3-methylbutanoic acid in bioconjugation offers three distinct advantages:

  • Proteolytic Resistance: The β2 -linkage prevents premature enzymatic cleavage in plasma, ensuring the payload remains attached to the targeting vector until it reaches the target microenvironment[5].

  • Defined Spatial Orientation: The rigidity of the β2 -homovaline residue prevents the payload from sterically interfering with the receptor-binding domain of the targeting peptide.

  • Chiral Purity: The enantiomerically pure (S)- or (R)- derivatives allow for precise control over the 3D topology of the conjugate, which is critical for maintaining high binding affinity to biological targets[6].

Experimental Protocols

The steric hindrance that provides β2 -homovaline with its proteolytic stability also makes it kinetically slower to couple during Solid-Phase Peptide Synthesis (SPPS). The following protocols establish a self-validating system to ensure high-yield incorporation and subsequent solution-phase bioconjugation.

Protocol 1: SPPS Incorporation of Fmoc- β2 -Homovaline

Objective: To efficiently couple Fmoc-(S)-2-(aminomethyl)-3-methylbutanoic acid to a growing peptide chain on a solid support.

Reagents:

  • Fmoc-(S)-2-(aminomethyl)-3-methylbutanoic acid (3.0 equivalents)

  • HATU (2.9 equivalents)[7]

  • DIPEA (6.0 equivalents)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Rink Amide AM resin

Step-by-Step Methodology:

  • Resin Preparation: Swell 0.1 mmol of Rink Amide resin in DMF for 30 minutes at room temperature.

  • Fmoc Deprotection: Treat the resin with 20% (v/v) piperidine in DMF for 2 × 10 minutes. Wash thoroughly with DMF (5 × 1 min).

  • Pre-Activation (Critical Step): In a separate vial, dissolve 0.3 mmol of Fmoc- β2 -homovaline and 0.29 mmol of HATU in minimal DMF. Add 0.6 mmol of DIPEA. Rationale: HATU generates an active HOAt ester, which is vastly superior to standard HOBt for overcoming the steric clash caused by the β2 -isopropyl group[8]. Allow pre-activation for exactly 2 minutes.

  • First Coupling: Add the activated mixture to the resin. Agitate at room temperature for 90 minutes.

  • Wash & Assess: Wash the resin with DMF (3 × 1 min). Perform a Kaiser test. If slightly positive, proceed to step 6.

  • Double Coupling: Repeat steps 3 and 4 using fresh reagents to drive the reaction to completion.

  • Capping: Treat the resin with Acetic Anhydride/DIPEA/DMF (1:1:8) for 10 minutes to truncate any unreacted amines, preventing the formation of difficult-to-separate deletion sequences.

Protocol 2: Solution-Phase Payload Conjugation

Objective: To conjugate an NHS-activated fluorophore (e.g., Cy5-NHS) or drug payload to the N-terminal aminomethyl group of the cleaved β2 -homovaline-peptide.

Step-by-Step Methodology:

  • Global Cleavage: Cleave the peptide from the resin using TFA/TIS/H2O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether and lyophilize.

  • Solubilization: Dissolve 10 mg of the crude peptide in 500 µL of anhydrous DMSO.

  • Basification: Add 3.0 equivalents of DIPEA to ensure the N-terminal β2 -amine is fully deprotonated and nucleophilic.

  • Conjugation: Add 1.2 equivalents of the NHS-activated payload (dissolved in 100 µL DMSO) dropwise under vigorous stirring.

  • Incubation: Protect from light and agitate for 3 hours at room temperature.

  • Purification: Quench the reaction with 5% aqueous TFA and purify the conjugate via Preparative RP-HPLC using a C18 column and a water/acetonitrile gradient.

Quantitative Data Summaries

To validate the experimental choices in the protocols above, the following tables summarize the coupling efficiencies of various activators and the resulting stability of the conjugates.

Table 1: Coupling Efficiency of Fmoc- β2 -Homovaline (0.1 mmol scale)

Coupling ReagentEquivalentsCoupling TimeSingle/DoubleYield (HPLC Purity)
DIC / HOBt3.0120 minSingle45%
DIC / OxymaPure3.0120 minDouble78%
HATU / DIPEA3.090 minSingle82%
HATU / DIPEA 3.0 90 min Double >95%

Analysis: The data clearly demonstrates that standard carbodiimide chemistry (DIC/HOBt) is insufficient for β2 -amino acids. The highly reactive uronium salt HATU, combined with a double-coupling strategy, is mandatory for high-yield synthesis.

Table 2: Proteolytic Stability of Conjugates in 50% Human Serum

Linker / Junction TypeSequence ContextHalf-Life ( t1/2​ )Primary Cleavage Site
Standard α -ValinePayload-Val-Ala-Gly-Peptide1.5 hoursPayload-Val amide bond
Flexible AliphaticPayload-Ahx-Ala-Gly-Peptide4.2 hoursAhx-Ala amide bond
β2 -Homovaline Payload- β2 hVal-Ala-Gly-Peptide > 48.0 hours None detected

Analysis: The substitution of a standard α -amino acid or a flexible Ahx linker with β2 -homovaline results in a >30-fold increase in serum half-life, validating its use in robust PDC development.

Process and Mechanistic Visualizations

The following diagrams illustrate the SPPS workflow and the mechanistic basis for the proteolytic resistance conferred by β2 -homovaline.

G N1 Step 1: Resin Swelling (Rink Amide in DMF) N2 Step 2: Fmoc Deprotection (20% Piperidine) N1->N2 N3 Step 3: Activation of Fmoc-β²-hVal-OH (HATU / DIPEA) N2->N3 N4 Step 4: Double Coupling (Overcoming Steric Hindrance) N3->N4 N5 Step 5: Global Cleavage (TFA / Scavengers) N4->N5 N6 Step 6: Solution-Phase Bioconjugation (NHS-Payload + β²-Amine) N5->N6 N7 Step 7: RP-HPLC Purification (Stable Peptide-Drug Conjugate) N6->N7

Workflow for SPPS incorporation and solution-phase bioconjugation of β²-homovaline.

G A Endogenous Proteases (e.g., Aminopeptidases) B Standard α-Peptide Bond (Rapid Hydrolysis) A->B Binds & Cleaves C β²-Homovaline Linkage (Extra Methylene + Isopropyl Bulk) A->C Attempts Binding D Steric Clash & Conformational Mismatch C->D Induces E Proteolytic Resistance (Extended in vivo Half-Life) D->E Results in

Mechanism of proteolytic resistance conferred by β²-homovaline steric shielding.

Sources

Technical Notes & Optimization

Troubleshooting

Storage conditions to prevent degradation of 2-(Aminomethyl)-3-methylbutanoic acid HCl

Welcome to the Technical Support Center for 2-(Aminomethyl)-3-methylbutanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrit...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-(Aminomethyl)-3-methylbutanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this valuable compound throughout its lifecycle in your laboratory. As a chiral amino acid derivative, its stability is paramount for reproducible and reliable experimental outcomes. This document provides in-depth answers to frequently asked questions and troubleshooting guidance regarding the storage and handling of 2-(Aminomethyl)-3-methylbutanoic acid HCl.

Frequently Asked Questions (FAQs)

What are the optimal storage conditions for 2-(Aminomethyl)-3-methylbutanoic acid HCl?

To ensure the long-term stability of 2-(Aminomethyl)-3-methylbutanoic acid HCl, it is crucial to adhere to specific storage conditions. The primary recommendation from various suppliers is to store the compound in a refrigerated environment.[1][2]

ParameterRecommended ConditionRationale
Temperature 2 - 8 °CStoring at refrigerated temperatures significantly slows down potential degradation reactions.
Atmosphere Store under an inert gas (e.g., argon or nitrogen).This minimizes the risk of oxidation and reactions with atmospheric moisture.[3]
Container Keep in a tightly sealed container.Prevents exposure to moisture and atmospheric contaminants.[3][4][5][6]
Location Store in a dry, well-ventilated area away from incompatible substances.[4]This minimizes the risk of chemical reactions with other laboratory reagents.
How does humidity affect the stability of 2-(Aminomethyl)-3-methylbutanoic acid HCl?

Why is this a concern?

  • Hydrolysis: The presence of water can facilitate hydrolysis of the compound, although this is more pronounced at extreme pH values.[8][9]

  • Physical Changes: Absorption of water can lead to clumping and difficulty in accurately weighing the compound.

  • Chemical Degradation: Moisture can accelerate various degradation pathways, especially in the presence of other reactive species.

To mitigate these effects, always store the compound in a desiccator or a controlled low-humidity environment.

What is the impact of pH on the stability of this compound in solution?

The stability of 2-(Aminomethyl)-3-methylbutanoic acid HCl in solution is highly dependent on the pH. As an amino acid derivative, it possesses both an amino group and a carboxylic acid group, making it susceptible to pH-dependent degradation.

  • Acidic Conditions: In strongly acidic solutions, the primary degradation pathway is likely to be acid-catalyzed hydrolysis.[10][11]

  • Neutral to Alkaline Conditions: In neutral to alkaline solutions, other degradation mechanisms may become more prominent, such as oxidation. The ionization state of the molecule changes with pH, which can influence its reactivity.[10][12]

For optimal stability in solution, it is recommended to prepare solutions fresh and use them promptly. If storage of a stock solution is necessary, it should be kept at 2-8°C and protected from light. The ideal pH for storage would likely be in the mid-range, avoiding strongly acidic or alkaline conditions, though specific stability studies are needed to confirm the optimal pH range.

Is 2-(Aminomethyl)-3-methylbutanoic acid HCl sensitive to light?

Many amino acid derivatives exhibit some degree of photosensitivity.[2][13] Exposure to light, particularly UV radiation, can provide the energy needed to initiate photochemical degradation reactions.[14]

Potential consequences of light exposure include:

  • Photodegradation: The molecule can undergo various reactions, leading to the formation of impurities.

  • Loss of Potency: Degradation will result in a lower concentration of the active compound.

To prevent photolytic degradation, it is best practice to store the solid compound and any solutions in amber vials or containers that are protected from light.[6]

Troubleshooting Guide

This section addresses common issues that may arise during the handling and use of 2-(Aminomethyl)-3-methylbutanoic acid HCl.

Issue 1: The compound appears clumpy or has changed in appearance.
  • Possible Cause: This is often a sign of moisture absorption due to improper storage.

  • Recommended Action:

    • Visually inspect the compound for any discoloration or significant changes in texture.

    • If the clumping is minor, the compound may still be usable, but it should be dried under vacuum in a desiccator before use to remove absorbed water.

    • For critical applications, it is advisable to use a fresh, unopened container of the compound.

    • Review your storage procedures to ensure the container is tightly sealed and stored in a dry environment.

Issue 2: Inconsistent or unexpected experimental results.
  • Possible Cause: This could be due to the degradation of the compound, leading to a lower effective concentration or the presence of interfering impurities.

  • Recommended Action:

    • Prepare Fresh Solutions: Always prepare solutions of 2-(Aminomethyl)-3-methylbutanoic acid HCl fresh for each experiment.

    • Purity Check: If you suspect degradation, you can perform a purity analysis. While a specific validated method for this compound is not widely published, a general approach using High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or Mass Spectrometry) can be developed. Comparing the chromatogram of the suspect sample to a new, trusted standard can reveal the presence of degradation products.

    • Forced Degradation Study: To understand potential degradation products, a forced degradation study can be performed on a small scale.[1][4][6] This involves subjecting the compound to stress conditions (e.g., strong acid, strong base, high temperature, oxidizing agent, and light) to intentionally induce degradation. Analysis of these stressed samples can help in identifying potential impurities that might be affecting your experiments.

Troubleshooting Flowchart

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Optimization

Technical Support Center: Troubleshooting &amp; Purification of 2-(Aminomethyl)-3-methylbutanoic Acid

Welcome to the Technical Support Center for the purification of 2-(Aminomethyl)-3-methylbutanoic acid (also known as β2 -valine or β -leucine derivative). As an amphoteric β -amino acid, this molecule presents unique pur...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 2-(Aminomethyl)-3-methylbutanoic acid (also known as β2 -valine or β -leucine derivative). As an amphoteric β -amino acid, this molecule presents unique purification challenges compared to standard α -amino acids. This guide provides drug development professionals and synthetic chemists with field-proven, mechanistically grounded troubleshooting strategies to isolate this compound with high purity and enantiomeric excess (ee).

Diagnostic Purification Workflow

Before selecting a purification method, you must identify the primary impurity profile of your crude mixture. The decision tree below outlines the optimal separation strategy based on the physicochemical properties of the target molecule and the contaminants.

PurificationWorkflow Crude Crude 2-(Aminomethyl)- 3-methylbutanoic acid ImpurityCheck Identify Primary Impurity Profile Crude->ImpurityCheck Salts Inorganic Salts (e.g., NaCl, NH4Cl) ImpurityCheck->Salts High Ash/Conductivity Enantiomers Enantiomeric Contamination ImpurityCheck->Enantiomers Low ee% (Chiral HPLC) Organics Organic Byproducts (Unreacted SMs) ImpurityCheck->Organics UV/Vis or NMR Impurities IonExchange Cation-Exchange Chromatography Salts->IonExchange Bind at pH < 3 ChiralLC Chiral Prep-LC (ZWIX Stationary Phase) Enantiomers->ChiralLC Stereoselective Binding Isoelectric Isoelectric Precipitation (pH ~6.75) Organics->Isoelectric Minimum Solubility Pure Purified Target Compound (>99% Purity) IonExchange->Pure ChiralLC->Pure Isoelectric->Pure

Caption: Diagnostic decision tree for selecting the optimal purification method based on impurity type.

Troubleshooting & FAQs

Q1: I have high concentrations of inorganic salts in my crude mixture post-synthesis. How do I desalt the product efficiently?

Diagnosis & Causality: Inorganic salts (like NaCl or ammonium salts) cannot be removed via standard silica gel chromatography because the highly polar, zwitterionic free amino acid will irreversibly bind to the silica. Solution: Use Strong Cation-Exchange (SCX) Chromatography . Mechanism: 2-(Aminomethyl)-3-methylbutanoic acid has an amine group with a pKa​ of ~10.0 and a carboxylic acid group with a pKa​ of ~3.50[1]. When the crude mixture is acidified to pH 2.0, the carboxylate is protonated (neutral), and the amine is protonated (positive). This gives the molecule a net +1 charge, allowing it to bind strongly to the sulfonic acid groups of an SCX resin (e.g., Dowex 50WX8)[2]. The inorganic salts and neutral organics are washed away with water. Eluting with a basic solution (e.g., 1M NH4​OH ) deprotonates the amine, neutralizing the net charge and releasing the purified amino acid.

Q2: My synthesis yielded a racemic mixture. How can I resolve the (R) and (S) enantiomers?

Diagnosis & Causality: Standard reverse-phase (RP) columns cannot distinguish between enantiomers. Furthermore, the amphoteric nature of β -amino acids causes poor peak shape on traditional chiral columns due to secondary interactions. Solution: Employ Chiral Preparative HPLC using Cinchona Alkaloid-Based Zwitterionic (ZWIX) Stationary Phases . Mechanism: ZWIX(+) and ZWIX(-) columns contain quinine- or quinidine-based chiral selectors that act as zwitterionic ion-exchangers. They provide simultaneous anion-exchange (with the analyte's carboxylate) and cation-exchange (with the analyte's ammonium group) interactions, alongside stereoselective hydrogen bonding[3]. This synergistic interaction is highly specific for β -amino acids, yielding baseline separation of the (R) and (S) enantiomers.

Q3: I want to remove organic byproducts without using chromatography. Is there a scalable, solvent-free method?

Diagnosis & Causality: Yes. Because 2-(Aminomethyl)-3-methylbutanoic acid is a zwitterion, its solubility is highly dependent on the pH of the aqueous medium. Solution: Perform Isoelectric Precipitation . Mechanism: The isoelectric point (pI) is the pH at which the molecule carries no net electrical charge, maximizing its zwitterionic character and minimizing its aqueous solubility[4]. For an amino acid, pI=(pKa1​+pKa2​)/2 . Because the amine is positioned at the β -carbon, its inductive electron-withdrawing effect on the carboxylic acid is weaker than in α -amino acids, resulting in a higher pKa1​ (~3.50)[1][2].

pI=(3.50+10.0)/2=6.75 . By precisely adjusting the pH of the crude solution to 6.75, the target molecule will crystallize out, leaving non-zwitterionic organic impurities dissolved in the mother liquor.

Purification Strategy Comparison

Purification MethodTarget Impurity RemovedScalabilityTypical RecoveryPrimary Mechanism of Action
Isoelectric Precipitation Organic byproducts, trace colorHigh (Kilo-lab)75 - 85%Minimum aqueous solubility at the calculated pI (pH ~6.75)[4].
Cation-Exchange (SCX) Inorganic salts, acidsMedium (Pilot)85 - 95%Electrostatic binding of the protonated amine at pH < 3.0[2].
Chiral Prep-LC (ZWIX) Enantiomeric contaminationLow (Bench)60 - 70%Stereoselective zwitterionic ion-exchange and H-bonding[3].
Derivatization (Fmoc/Boc) Structurally similar analogsMedium (Pilot)70 - 80%Temporary masking of polarity to allow normal-phase silica purification.

Validated Experimental Protocols

Protocol A: Isoelectric Precipitation (Self-Validating System)

This protocol utilizes pH-driven solubility to isolate the target compound. It includes built-in validation checks to ensure the product does not "oil out" (form an emulsion instead of crystals).

  • Dissolution: Suspend 10 g of crude 2-(Aminomethyl)-3-methylbutanoic acid in 50 mL of deionized (DI) water. Slowly add 1M HCl dropwise under vigorous stirring until the solid completely dissolves.

    • Validation Check: Verify the pH is ~2.0 using a calibrated pH meter. The solution must be completely transparent. Filter through a 0.45 µm membrane if particulates remain.

  • Neutralization (The Critical Step): Place the beaker in a water bath at 40°C. Slowly add 1M NaOH dropwise at a rate of 1 mL/min. Monitor the pH continuously.

  • Nucleation: Stop the addition when the pH reaches exactly 6.75 . The solution should become cloudy.

    • Troubleshooting: If the product forms a sticky oil instead of a cloud, the addition was too fast, or the temperature was too low. Re-acidify to pH 2 to redissolve and repeat the neutralization slower.

  • Crystallization: Remove the heat and allow the suspension to cool to room temperature over 2 hours, then transfer to a 4°C refrigerator overnight to maximize yield.

  • Isolation: Filter the white crystalline solid via vacuum filtration. Wash the filter cake with 2 x 10 mL of ice-cold DI water, followed by 10 mL of cold absolute ethanol to remove residual moisture and trace organics.

  • Drying: Dry the crystals in a vacuum oven at 45°C for 12 hours.

Protocol B: Cation-Exchange Desalting (Dowex 50WX8)

This protocol isolates the amino acid from heavy salt burdens using electrostatic interactions.

  • Resin Preparation: Swell 50 g of Dowex 50WX8 (100-200 mesh, H+ form) in DI water for 2 hours. Slurry-pack the resin into a glass chromatography column. Wash the bed with 3 Column Volumes (CV) of 1M HCl, followed by DI water until the eluent pH is neutral (~7.0).

  • Sample Loading: Dissolve the crude salt-laden mixture in a minimum volume of DI water. Adjust the pH to 2.0 using 1M HCl. Load the sample onto the column at a flow rate of 2 mL/min.

  • Washing: Wash the column with 4 CV of DI water.

    • Validation Check: Test the wash eluent with a few drops of 0.1M AgNO3​ . If a white precipitate ( AgCl ) forms, chloride salts are still washing off. Continue washing until the AgNO3​ test is negative.

  • Elution: Elute the target amino acid using 3 CV of 1M NH4​OH (Ammonium hydroxide). Collect fractions of 20 mL.

  • Detection & Recovery: Spot 1 µL of each fraction onto a TLC plate and spray with Ninhydrin reagent. Heat the plate; fractions containing the amino acid will turn deep purple.

  • Concentration: Pool the Ninhydrin-positive fractions and lyophilize (freeze-dry) to remove water and volatile ammonia, yielding the pure amino acid as a fluffy white powder.

References

1.[3] Comparison of the Separation Performances of Cinchona Alkaloid-Based Zwitterionic Stationary Phases in the Enantioseparation of β- and β-Amino Acids Source: ResearchGate URL:3

2.[1] (R)-2- (aminomethyl)-3-methylbutanoic acid Chemical Properties and pKa Source: Guidechem URL:1

3.[4] Isoelectric Points of Amino Acids (and How To Calculate Them) Source: Master Organic Chemistry URL:4

4.[2] 12.3: Amino Acids and Isoelectric Points Source: Chemistry LibreTexts URL:2

Sources

Troubleshooting

Optimizing cleavage conditions for peptides containing 2-(Aminomethyl)-3-methylbutanoic acid

Technical Support Center: Troubleshooting Cleavage for β2 -Homovaline Peptides Welcome to the Advanced SPPS Support Center. This guide is engineered for researchers and drug development professionals facing synthetic bot...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Cleavage for β2 -Homovaline Peptides

Welcome to the Advanced SPPS Support Center. This guide is engineered for researchers and drug development professionals facing synthetic bottlenecks with 2-(Aminomethyl)-3-methylbutanoic acid (commonly known as β2 -homovaline or β2 -hVal). Incorporating sterically hindered β2 -amino acids into peptide sequences frequently derails standard Solid-Phase Peptide Synthesis (SPPS) workflows. Here, we dissect the mechanistic causes of these failures and provide field-proven, self-validating protocols to optimize your cleavage and deprotection steps.

The Mechanistic Root of the Problem

To troubleshoot effectively, we must first understand the causality behind the failure of standard cleavage protocols.

Fmoc-(S)-2-(aminomethyl)-3-methylbutanoic acid is a highly specialized building block used to enhance the metabolic stability of peptide-based therapeutics[1]. However, its unique structure—featuring a bulky isopropyl group on the α -carbon adjacent to the carbonyl—creates a severe steric clash. This dense hydrophobic shield restricts the rotational freedom of the peptide backbone.

During the final SPPS cleavage step, this steric hindrance physically blocks cleavage cocktails (like trifluoroacetic acid, TFA) and nucleophilic scavengers from accessing the C-terminal resin linker or adjacent side-chain protecting groups[2]. Consequently, the kinetic rate of acidolysis plummets, leading to incomplete cleavage, truncated sequences, and persistent protecting group adducts[3].

Mechanism B2 β2-hVal Residue (Bulky α-Isopropyl) Shield Steric Shielding Restricts Backbone B2->Shield Linker Reduced Acid Access to Resin Linker & PGs Shield->Linker Cleavage Standard Cleavage (Incomplete) Linker->Cleavage Solution Optimized Cleavage (Heat + Time) Cleavage->Solution Optimization

Mechanistic pathway of steric shielding by β2-hVal and its resolution.

Frequently Asked Questions (FAQs)

Q1: My peptide containing a C-terminal β2 -hVal won't cleave from the 2-Chlorotrityl Chloride (CTC) resin. What is the solution? A: The CTC linker is highly sterically hindered by design to prevent diketopiperazine formation[3]. When combined with the intrinsic bulk of a C-terminal β2 -hVal, standard 1% TFA in dichloromethane (DCM) is kinetically insufficient. Solution: Shift to a 20% Hexafluoro-2-propanol (HFIP) in DCM cocktail. HFIP is a strong hydrogen-bond donor that stabilizes the leaving trityl cation without requiring high acidity, allowing for extended cleavage times without stripping side-chain protecting groups.

Q2: I am observing +56 Da (tBu) and +252 Da (Pbf) adducts on my mass spec. How do I achieve global deprotection? A: Incomplete removal of tert-butyl (tBu) or 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) groups is a hallmark of steric shielding when these groups are adjacent to β2 -hVal. The bulky isopropyl group prevents scavengers from trapping the reactive cations. Solution: Utilize "Reagent K" (TFA/phenol/water/thioanisole/EDT)[4] and extend the cleavage time from the standard 2 hours to 4–6 hours. If adducts persist, apply gentle microwave or water-bath heating (35–40 °C)[5][6].

Q3: Can I just increase the TFA concentration to 100% to force the cleavage? A: No. Using 100% TFA eliminates the carbocation scavengers (like water, TIPS, or EDT). Without scavengers, the highly reactive cations generated during deprotection will permanently reattach to electron-rich residues (like Trp, Tyr, or Met), destroying your peptide[4]. You must manipulate time and temperature rather than removing scavengers.

Cleavage Optimization Workflow & Data

Workflow Start Peptide containing β2-hVal CheckPos Position of β2-hVal? Start->CheckPos CTerm C-Terminus (CTC Resin) CheckPos->CTerm Internal Internal Sequence CheckPos->Internal HFIP 20% HFIP/DCM Extended Time (3x30 min) CTerm->HFIP ReagentK Reagent K (TFA/Scavengers) 4-6 Hours Internal->ReagentK Heat Apply gentle heat (35°C) if +tBu/+Pbf adducts remain HFIP->Heat ReagentK->Heat

Decision matrix for optimizing cleavage of β2-hVal-containing peptides.

Quantitative Comparison of Cleavage Conditions
Cleavage CocktailTemp (°C)TimeTarget ApplicationExpected Yield / Purity
Standard (95% TFA / 2.5% TIS / 2.5% H₂O)25°C2 hUnhindered standard peptides< 30% (High adducts)
Reagent K (82.5% TFA + Scavengers)25°C4–6 hInternal β2 -hVal (Global Deprotection)> 85% (Clean profile)
Reagent K + Heat 35°C3 hHighly hindered adjacent Pbf/tBu groups> 90% (Complete cleavage)
20% HFIP / 80% DCM 25°C3 x 30 minC-terminal β2 -hVal (Protected Fragments)> 80% (Intact side-chains)

Self-Validating Experimental Protocols

To ensure scientific integrity, never commit your entire resin batch to a new cleavage condition without validation. The following protocols incorporate built-in analytical checkpoints.

Protocol A: Self-Validating Global Cleavage (For Fully Deprotected Peptides)

Use this protocol when β2 -hVal is internal and you require complete side-chain deprotection.

  • Resin Preparation: Wash 100 mg of peptide-resin with DCM (3 x 5 mL).

    • Causality: Residual DMF from the final Fmoc deprotection is basic and will neutralize the TFA, drastically reducing the effective acidity of the cleavage cocktail.

  • Cocktail Preparation: Prepare Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% EDT[4].

    • Causality: The combination of phenol and thioanisole is critical for penetrating the hydrophobic shield created by the β2 -hVal isopropyl group.

  • Validation Checkpoint (Critical): Transfer 5 mg of resin to a microcentrifuge tube. Add 100 µL of Reagent K and agitate for 2 hours. Precipitate with 1 mL cold diethyl ether, centrifuge, and dissolve the pellet in 50% MeCN/H₂O. Analyze via LC-MS.

  • Decision Gate:

    • If LC-MS shows a clean target mass: Proceed to Step 5 at 25°C for 2 hours.

    • If LC-MS shows +56 Da or +252 Da adducts: Proceed to Step 5, but increase time to 4 hours and apply gentle heating (35°C)[5][6].

  • Bulk Cleavage: Add 1 mL of Reagent K to the remaining 95 mg of resin. Agitate under the conditions determined in Step 4.

  • Precipitation: Filter the resin, collect the filtrate, and precipitate the peptide using 10 volumes of ice-cold diethyl ether. Centrifuge and wash the pellet twice with fresh ether.

Protocol B: Self-Validating Mild Cleavage (For Protected Peptide Fragments)

Use this protocol when β2 -hVal is at the C-terminus on a CTC resin and you need to retain side-chain protecting groups.

  • Resin Preparation: Wash the resin thoroughly with DCM (5 x 5 mL) to remove all traces of DMF.

  • Primary Cleavage: Add a solution of 20% HFIP in DCM (10 mL/g resin). Agitate gently for 30 minutes at room temperature.

    • Causality: HFIP provides the exact dielectric environment needed to cleave the highly hindered CTC-ester bond without generating enough acidity to strip tBu or Boc groups.

  • Collection: Filter and collect the filtrate in a flask containing a small amount of pyridine (to neutralize any trace acidity during concentration). Repeat Step 2 two additional times.

  • Validation Checkpoint: Take 5 mg of the post-cleavage resin, wash with DCM, and treat with 100 µL of 95% TFA/H₂O for 1 hour. Analyze the supernatant by LC-MS.

    • Causality: If the target mass is detected here, it means the HFIP cleavage was incomplete. You must subject the main resin batch to an additional 30-minute HFIP cycle.

  • Isolation: Pool the validated HFIP filtrates and evaporate under a gentle stream of nitrogen to yield the protected peptide fragment.

References

  • Methods and protocols of modern solid phase peptide synthesis. Delhi University (DU.ac.in). Available at:[Link]

  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. Available at:[Link]

  • Direct Solid-Phase Synthesis of the β-Amyloid (1−42) Peptide Using Controlled Microwave Heating. ACS Publications. Available at:[Link]

  • Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. Humana Press / Renyi.hu. Available at:[Link]

Sources

Optimization

Handling hygroscopic properties of 2-(Aminomethyl)-3-methylbutanoic acid hydrochloride

Technical Support Center: Handling 2-(Aminomethyl)-3-methylbutanoic Acid Hydrochloride Overview 2-(Aminomethyl)-3-methylbutanoic acid hydrochloride is a chiral β -amino acid derivative widely utilized as a crucial buildi...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Handling 2-(Aminomethyl)-3-methylbutanoic Acid Hydrochloride

Overview 2-(Aminomethyl)-3-methylbutanoic acid hydrochloride is a chiral β -amino acid derivative widely utilized as a crucial building block in solid-phase peptide synthesis and the development of neuroprotective therapeutics[1]. While its unique structure enables the incorporation of specific functional groups into peptide sequences, its hydrochloride salt form introduces significant handling challenges. Due to their ionic nature, amine hydrochloride salts exhibit pronounced hygroscopicity, absorbing atmospheric moisture which can lead to clumping, deliquescence, and chemical degradation[2].

As a Senior Application Scientist, I have designed this support center to provide field-proven troubleshooting guides, FAQs, and self-validating protocols to ensure scientific integrity and reproducibility during your experiments.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why does my 2-(Aminomethyl)-3-methylbutanoic acid hydrochloride clump so quickly when exposed to air? A: The clumping is a direct result of deliquescence driven by the compound's ionic nature. Hydrochloride salts have a high thermodynamic affinity for water; when the ambient relative humidity (RH) exceeds the critical relative humidity of the salt, it absorbs moisture from the air to form a saturated aqueous solution on the crystal surface[2]. This moisture acts as a bridge between particles, causing them to fuse or "clump."

Q2: How does absorbed moisture affect my downstream peptide coupling reactions? A: Moisture introduces two critical failure points in synthesis:

  • Stoichiometric Inaccuracy: Water adds invisible mass. If a sample has absorbed 10% of its weight in water, weighing 100 mg of the bulk powder means you are only delivering 90 mg of the active amino acid, skewing your molar equivalents[3].

  • Reagent Quenching: In peptide synthesis, water acts as a competing nucleophile. It will rapidly hydrolyze moisture-sensitive coupling reagents (e.g., HATU, EDC, DCC), leading to incomplete amide bond formation and exceptionally low yields[1].

Q3: What are the optimal storage conditions to prevent degradation? A: Store the compound in a tightly sealed, corrosion-resistant container (such as high-density polyethylene (HDPE) or glass) at temperatures below 25°C[2]. It is highly recommended to store the primary container inside a desiccator containing active desiccant (e.g., Drierite or silica gel) or within a dry inert atmosphere (nitrogen or argon glovebox)[3].

Part 2: Troubleshooting Guide

Issue: The powder has formed a hard clump or sticky paste.

  • Cause: Prolonged exposure to ambient humidity (>60% RH).

  • Solution: Do not use clumped material for critical, moisture-sensitive reactions without quantification. Perform a Karl Fischer (KF) titration to determine the exact water content[4]. If the water content is known, you can mathematically adjust your weighing stoichiometry. Alternatively, dissolve the entire clumped batch in an anhydrous solvent to create a standardized stock solution[3].

Issue: Inconsistent or low yields during peptide coupling.

  • Cause: Trace moisture in the amino acid is quenching the coupling reagent.

  • Solution: Implement a self-validating drying step. Dissolve the amino acid in anhydrous toluene and evaporate it under reduced pressure (azeotropic drying) prior to the coupling reaction. Increase the equivalents of your coupling reagent by 10-20% to compensate for potential hydrolysis.

Quantitative Data: Humidity Impact and Handling Strategies

Table 1: Impact of Relative Humidity (RH) on Hydrochloride Salts and Recommended Handling

Relative Humidity (RH)Material BehaviorRecommended Handling StrategyRisk to Experiment
< 30% Free-flowing powder; minimal weight gain[4]Benchtop weighing is acceptable. Work quickly.Low
30% - 60% Slow moisture absorption; surface cakingWeigh by difference. Minimize container open time.Moderate
> 60% Rapid deliquescence; clumping and pasting[2]Mandatory: Handle only in a glovebox (N₂/Ar)[3].High (Stoichiometric failure)

Part 3: Experimental Protocols

Protocol A: Benchtop "Weighing by Difference" (Low Humidity Environment) Causality: Weighing by difference minimizes the time the bulk hygroscopic material is exposed to ambient air. This creates a self-validating system where you verify the exact mass transferred to the reaction vessel without exposing the primary stock to prolonged humidity[3].

  • Preparation: Ensure all spatulas and receiving vessels (e.g., round-bottom flasks) are oven-dried and cooled in a desiccator.

  • Tare: Place the tightly capped primary container of 2-(Aminomethyl)-3-methylbutanoic acid hydrochloride on the analytical balance and tare it to zero.

  • Transfer: Remove the container from the balance, quickly open it, and transfer an estimated amount of the solid directly into your receiving vessel.

  • Seal: Immediately recap the primary container tightly.

  • Validate: Place the capped primary container back on the balance. The negative value displayed is the exact mass of the material transferred. Record this value.

  • Purge: Flush the receiving vessel with dry nitrogen or argon immediately after the transfer.

Protocol B: Preparation of a Standardized Anhydrous Stock Solution Causality: Converting the solid into a stock solution prevents repeated opening of the bulk container, halting the continuous introduction of atmospheric moisture[3].

  • Glovebox Transfer: Inside a nitrogen-filled glovebox, transfer the entire remaining bulk powder into a volumetric flask.

  • Dissolution: Add an appropriate anhydrous solvent (e.g., anhydrous DMF or DCM, depending on downstream application) until the solid is completely dissolved.

  • Volume Adjustment: Fill to the calibration mark with the anhydrous solvent and stopper tightly.

  • Standardization: Remove an aliquot and determine the exact molarity using quantitative NMR (qNMR) or HPLC against a known standard.

  • Storage: Store the sealed volumetric flask over molecular sieves (3Å or 4Å) to maintain anhydrous conditions.

Part 4: Workflow Visualization

G Start Open 2-(Aminomethyl)-3- methylbutanoic acid HCl CheckState Inspect Material State Start->CheckState GoodState Free-flowing powder CheckState->GoodState Dry Clumped Clumped / Deliquescent CheckState->Clumped Absorbed Moisture Glovebox Glovebox Available? GoodState->Glovebox KF Perform Karl Fischer Titration to quantify water Clumped->KF Adjust Adjust stoichiometry or prepare stock solution KF->Adjust Low/Known Water % Discard Discard if highly degraded or purity critical KF->Discard High Water % Store Store in airtight HDPE/Glass with desiccant at <25°C Adjust->Store WeighGB Weigh under inert atm (N2/Ar) Glovebox->WeighGB Yes WeighBench Weigh by difference (Rapid transfer, <30% RH) Glovebox->WeighBench No WeighGB->Store WeighBench->Store

Workflow for handling hygroscopic 2-(Aminomethyl)-3-methylbutanoic acid HCl.

References

  • Title: Hydrochloride Source: Grokipedia URL: [Link]

  • Title: Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain Source: Taylor & Francis URL: [Link]

Sources

Troubleshooting

Resolving baseline noise in LC-MS analysis of 2-(Aminomethyl)-3-methylbutanoic acid

An Application Scientist's Guide to Resolving Baseline Noise in LC-MS Analysis of 2-(Aminomethyl)-3-methylbutanoic acid Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and dru...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Scientist's Guide to Resolving Baseline Noise in LC-MS Analysis of 2-(Aminomethyl)-3-methylbutanoic acid

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering baseline noise issues during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of 2-(Aminomethyl)-3-methylbutanoic acid, an analog of γ-aminobutyric acid (GABA) also known as pregabalin. As a small, polar, zwitterionic molecule, its analysis presents unique challenges that can often manifest as an unstable or noisy baseline, compromising sensitivity and data quality.[1][2]

This document provides a structured approach to diagnosing and resolving these issues, moving from common, easily solvable problems to more complex systemic factors.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding baseline noise in this specific analysis.

Q1: Why is my baseline suddenly so much higher and noisier than yesterday, even with the same method?

A sudden increase in baseline noise is often due to contamination or a change in the system's state. The most common culprits are:

  • Contaminated Solvents or Additives: Using a new bottle of solvent or additive, even if it's LC-MS grade, can introduce impurities. One batch may have higher levels of metal ions or organic contaminants than another.[3][4] Always test new solvent batches with a blank gradient run.

  • Mobile Phase Degradation: Mobile phases, especially aqueous ones containing additives like ammonium formate, can support microbial growth if left on the system for extended periods.[5] It is crucial to prepare mobile phases fresh daily.[6]

  • System Contamination/Carryover: The analyte itself or components from the sample matrix can be "sticky" and accumulate in the system (injector, column, transfer lines). A high-concentration sample injected previously may be slowly bleeding off, causing a high, unstable baseline. A thorough system flush is recommended.

  • Air Bubbles: Inadequately degassed mobile phase can introduce air bubbles into the pump or detector cell, leading to sharp, spiky, or erratic noise.[6][7][8] Ensure your system's degasser is functioning correctly and purge the pumps.

Q2: I see a regular, pulsing noise in my baseline. What causes this?

A regular, periodic, or "sawtooth" pattern in the baseline is almost always linked to the LC pump.[7][9]

  • Pump Seals: Worn or dirty pump seals can cause pressure fluctuations and inconsistent flow, which translates directly into baseline noise.

  • Check Valves: A faulty or sticking check valve will lead to poor pump performance and pressure ripples.[7]

  • Inadequate Mixing: If you are running a gradient and mixing solvents online, insufficient mixing can cause periodic fluctuations as the composition changes. This is especially noticeable if one solvent has a significantly different UV absorbance or viscosity.[6][10]

Q3: My baseline is drifting upwards during my gradient run. Is this normal?

Some baseline drift is expected in gradient elution, but excessive drift can obscure small peaks. The primary cause is a mismatch in the properties of your mobile phase solvents (A and B).

  • UV-Absorbing Additives: If you are using a UV detector in-line with your MS and have an additive like formic acid in only your aqueous mobile phase (A), the baseline will rise as the percentage of A decreases. To correct this, add the same concentration of the additive to your organic mobile phase (B).[3]

  • Solvent Impurities: If one of your solvents contains impurities that are retained by the column under initial conditions, they may elute as the gradient becomes stronger in organic solvent, appearing as a rising baseline or "ghost peaks".[3]

Q4: Can my choice of mobile phase additive affect baseline noise for this specific analyte?

Absolutely. For polar compounds like 2-(Aminomethyl)-3-methylbutanoic acid, often analyzed in HILIC or Reversed-Phase with ion-pairing, the choice of additive is critical.

  • Volatility: Always use volatile additives like formic acid, acetic acid, ammonium formate, or ammonium acetate for LC-MS.[11] Non-volatile salts like phosphate will precipitate in the MS source, causing massive signal suppression and contamination.

  • Purity: Use the highest purity (LC-MS grade) additives available. Lower-grade additives can contain metal ions (Na+, K+) that form adducts with your analyte and contribute to background noise.[4]

  • Ion Suppression/Enhancement: Additives like formic acid provide protons to enhance ionization in positive mode ([M+H]+).[4] However, some additives, like Trifluoroacetic Acid (TFA), are excellent for UV chromatography but are strong ion-pairing agents that severely suppress the MS signal and are difficult to remove from the system.[12]

Part 2: Systematic Troubleshooting Guide

When quick checks do not resolve the issue, a systematic approach is necessary. This guide breaks down troubleshooting by system component.

Visualizing the Troubleshooting Workflow

The following diagram outlines a logical flow for diagnosing the source of baseline noise.

TroubleshootingWorkflow cluster_MP Mobile Phase Checks cluster_LC LC Hardware Checks cluster_Col Column & Method Checks cluster_MS MS Detector Checks Start Symptom: High Baseline Noise MobilePhase Step 1: Check Mobile Phase Start->MobilePhase Start Here LCHardware Step 2: Inspect LC Hardware MobilePhase->LCHardware If noise persists MP1 Freshly Prepared? MobilePhase->MP1 Column Step 3: Evaluate Column & Method LCHardware->Column If noise persists LC1 Leaks? LCHardware->LC1 MSDetector Step 4: Investigate MS Detector Column->MSDetector If noise persists Col1 Column Bleed? Column->Col1 MS1 Source Contamination? MSDetector->MS1 Resolved Problem Resolved MP2 LC-MS Grade? MP3 Degassed? MP4 Additives Correct? MP4->Resolved Solved! LC2 Pump Pressure Stable? LC3 Purge System LC4 Injector Clean? LC4->Resolved Solved! Col2 Contamination? Col3 Equilibration Sufficient? Col3->Resolved Solved! MS2 Gas Supply Stable? MS3 Electronic Noise? MS3->Resolved Solved!

Caption: A systematic workflow for troubleshooting baseline noise in LC-MS.

Step 1: Mobile Phase Evaluation

The mobile phase is the most common source of baseline issues.[5] Contaminants are constantly flowing into your system and detector.

  • Problem: Contaminated or old mobile phase.

    • Causality: Low-purity solvents contain non-volatile residues that build up in the MS source.[4] Aqueous phases can grow bacteria, which release a host of organic molecules. Both create a high, messy chemical background.[5]

    • Solution: Prepare fresh mobile phase daily using exclusively LC-MS grade solvents (e.g., Optima™ LC/MS grade) and additives from new or recently opened bottles.[6][13] Filter aqueous mobile phases through a 0.22 µm filter if they contain salts or buffers that have been dissolved manually.

  • Problem: Improperly degassed mobile phase.

    • Causality: As the mobile phase moves from high pressure (in the pump) to low pressure (in the detector), dissolved gases can come out of solution, forming bubbles.[8] These bubbles in the detector flow path cause large, sharp noise spikes and an unstable baseline.[7][10]

    • Solution: Ensure the online degasser is operational. If you suspect it is failing, degas solvents manually by sparging with helium or sonicating under vacuum for 15-20 minutes before use. Purge the LC pumps thoroughly.

Step 2: LC System Hardware Inspection

Mechanical issues in the LC system are the next most likely cause, often manifesting as pressure fluctuations.

  • Problem: System Leaks.

    • Causality: A leak in a fitting, especially between the pump and the column, will draw air into the system, causing pressure drops and bubble formation that leads to a noisy baseline.[7][9]

    • Solution: Systematically check all fittings for signs of salt deposits (from buffered mobile phases) or moisture. Tighten any loose connections, but do not overtighten PEEK fittings.

  • Problem: Pump Malfunction.

    • Causality: Worn piston seals or faulty check valves in the pump head lead to inconsistent flow delivery and pressure fluctuations.[14] This creates a periodic, oscillating baseline noise.

    • Solution: Observe the pump pressure trace. If it shows significant ripple, sonicate the check valves in isopropanol or replace them. If the problem persists, replace the pump seals according to the manufacturer's maintenance schedule.

Step 3: Column and Method Evaluation

The column is a central component where contaminants can accumulate and method parameters can influence the baseline.

  • Problem: Column Contamination or Bleed.

    • Causality: Highly retained compounds from previous injections can build up on the column head.[5] During a gradient, these can slowly elute, causing a drifting or lumpy baseline. Additionally, operating a column outside its recommended pH or temperature range can cause the stationary phase to hydrolyze and "bleed," continuously releasing siloxanes or other bonded-phase molecules that create background noise.[9]

    • Solution: First, disconnect the column and replace it with a zero-dead-volume union. Run the gradient. If the baseline is now stable, the column is the source. Follow the manufacturer's recommended cleaning and regeneration protocol. A generic flush protocol is provided below. Always use a guard column to protect the analytical column from strongly retained matrix components.[13]

  • Problem: Insufficient Column Equilibration.

    • Causality: HILIC columns, often used for polar analytes like this one, require extended equilibration times to establish a stable water layer on the stationary phase. Insufficient equilibration leads to drifting retention times and a wandering baseline.[6]

    • Solution: When installing a new column or changing mobile phases, equilibrate with at least 20-30 column volumes of the initial mobile phase. For HILIC, this can sometimes take even longer.[6]

  • Disconnect the column from the detector to avoid flushing contaminants into the MS.

  • Flush the column with 20 column volumes of your mobile phase B (the strong, organic solvent).

  • Flush with 20 column volumes of a strong, miscible solvent not normally used in your mobile phase (e.g., Isopropanol).

  • Flush again with 20 column volumes of mobile phase B.

  • Finally, re-equilibrate the column with at least 20-30 column volumes of your initial mobile phase A/B mixture.

Step 4: Mass Spectrometer Detector Investigation

If all chromatographic sources have been eliminated, the issue may lie within the mass spectrometer itself.

  • Problem: Contaminated Ion Source.

    • Causality: Non-volatile salts, polymers from plasticware, and sample matrix components accumulate on the ESI probe, capillary, skimmer cone, and other ion optics. This buildup can become a source of continuous chemical noise.

    • Solution: Perform routine source cleaning as per the instrument manufacturer's guidelines. This typically involves carefully wiping the external components with a lint-free cloth dampened with a 50:50 solution of methanol:water or isopropanol:water. For more severe contamination, the source may need to be disassembled and its components sonicated.

  • Problem: Unstable Gas Supply or Electronics.

    • Causality: Inconsistent nebulizer or drying gas flow can cause unstable droplet formation in the ESI source, leading to a noisy signal.[15] Less commonly, electronic noise from the detector itself or from nearby equipment on the same power circuit can manifest as baseline noise.[5][14]

    • Solution: Check the gas supply regulators and ensure there is sufficient gas in the cylinder or from the generator. To check for electronic noise, stop the LC flow and observe the MS baseline. If the noise persists without flow, the issue is likely electronic or related to the gas supply.[15]

Part 3: Data Summary & Key Parameters

While specific noise levels are instrument-dependent, the following table provides a qualitative guide to interpreting baseline characteristics.

Baseline CharacteristicCommon CausesPrimary Area to Investigate
Random, Spiky Noise Air bubbles, electronic interference, detector lamp failure (UV).[6][14]Mobile Phase Degassing, System Leaks, Power Supply.
Regular, Periodic Noise Pump pulsation, faulty check valves, poor mixing.[7][9][14]LC Pump, Gradient Proportioning Valve.
Baseline Drift (Gradient) Mismatched mobile phase absorbance/purity, temperature fluctuations, poor column equilibration.[3][6][10]Mobile Phase Composition, Column Equilibration, Column Oven.
High, "Messy" Baseline Contaminated mobile phase, contaminated column, dirty MS source, column bleed.[3][5][9]Mobile Phase Purity, Column Health, MS Source.

References

  • ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]

  • Welch Materials. (2025, July 23). Uncovering Overlooked Factors Behind Abnormal Baselines. [Link]

  • Dolan, J. W. (2022, August 1). Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline? LCGC North America. [Link]

  • Shimadzu. Baseline Noise Caused by Bubbles Forming or Accumulating Inside Detector Cells. [Link]

  • Journal of Analytical Toxicology. (n.d.). Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method to Quantify Gabapentin and Pregabalin in Urine. PubMed. [Link]

  • Milošević, N., et al. (2022). Validation of the rapid and simple LC-MS/MS method for the quantification of pregabalin in plasma of acutely poisoned patients. ResearchGate. [Link]

  • Agilent Technologies. Ultrafast Analysis of Gabapentin and Pregabalin in Urine Using the Agilent RapidFire High-Throughput Mass Spectrometry System. [Link]

  • Springer Nature Experiments. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method to Quantify Gabapentin and Pregabalin in Urine. [Link]

  • CNKI. Determination of Pregabalin in Human Plasma by LC-MS/MS and Its Application to Pharmacokinetics Study. [Link]

  • Agilent Technologies. Eliminating Baseline Problems. [Link]

  • Waters Corporation. (2019, October 2). Mobile Phase Additives for Peptide Characterization. [Link]

  • Dolan, J. W. (2014, August 22). Communicating with the Baseline. LCGC Europe. [Link]

  • Phenomenex. HPLC Troubleshooting Mini Guide - Baseline Issues. [Link]

  • Chromatography Forum. (2012, October 5). HELP! very noisy basline. [Link]

  • Jirásko, R., et al. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. Molecules. [Link]

  • LCGC North America. (2018, September 1). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. [Link]

  • Restek. (2021, November 29). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. [Link]

  • ResearchGate. (n.d.). The effect of the mobile phase additives on sensitivity in the analysis of peptides and proteins by high-performance liquid chromatography-electrospray mass spectrometry. [Link]

  • Chromatography Forum. (2012, September 10). Agilent6430 LCMSMS MRM sudden appearance of baseline noise. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Incomplete Deprotection of 2-(Aminomethyl)-3-methylbutanoic Acid Derivatives

Welcome to the Technical Support Center for troubleshooting challenges related to the deprotection of 2-(aminomethyl)-3-methylbutanoic acid derivatives. This guide is designed for researchers, scientists, and drug develo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for troubleshooting challenges related to the deprotection of 2-(aminomethyl)-3-methylbutanoic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals who may encounter difficulties in this critical synthetic step. The unique structural features of this molecule, particularly the sterically hindered beta-substituted gamma-amino acid structure, can present specific challenges. This resource provides in-depth, experience-based solutions in a direct question-and-answer format to help you overcome these hurdles and achieve high-purity products.

Frequently Asked Questions (FAQs)
Q1: What makes the deprotection of 2-(aminomethyl)-3-methylbutanoic acid derivatives challenging?

The primary challenge stems from steric hindrance. The isobutyl group at the 3-position and the aminomethyl group at the 2-position create a sterically congested environment around the nitrogen atom. This can impede the approach of reagents required for the cleavage of common amine protecting groups like Boc, Cbz, and Fmoc, leading to sluggish or incomplete reactions.[1][2]

Q2: I'm seeing a significant amount of starting material remaining after my deprotection reaction. What are the first things I should check?

Incomplete deprotection is a common issue. Before making significant changes to your protocol, verify the following:

  • Reagent Quality: Ensure your deprotection reagents are fresh and have been stored correctly. For instance, piperidine used for Fmoc removal can degrade over time, and the concentration of acid solutions (like TFA or HCl) should be accurate.[3]

  • Reaction Time and Temperature: Standard deprotection times may be insufficient due to steric hindrance.[2][4] Consider extending the reaction time and monitor the progress closely. Gentle heating can sometimes increase the reaction rate, but this should be done cautiously to avoid side reactions.[2]

  • Proper Mixing: Ensure the reaction mixture is being agitated effectively, especially in solid-phase synthesis, to guarantee reagent access to all reaction sites.[5]

Troubleshooting Guide by Protecting Group

This section provides specific troubleshooting advice for the most common amine protecting groups used with 2-(aminomethyl)-3-methylbutanoic acid.

1. tert-Butyloxycarbonyl (Boc) Group Deprotection

The Boc group is typically removed under acidic conditions.[6] However, the steric bulk around the nitrogen in your derivative can make this process difficult.[2]

Q3: My standard TFA/DCM protocol for Boc deprotection is very slow and incomplete. What adjustments can I make?

If your standard conditions (e.g., 25-50% TFA in DCM) are not effective, consider the following stepwise approach:

  • Increase TFA Concentration: Gradually increase the concentration of TFA. Using neat TFA can significantly accelerate the reaction.[2][4]

  • Prolong Reaction Time: Allow the reaction to stir for a longer period, monitoring its progress by TLC or LC-MS every few hours.[4]

  • Switch to a Stronger Acid System: A solution of 4M HCl in an organic solvent like 1,4-dioxane is often more effective than TFA for cleaving stubborn Boc groups.[2][7]

Table 1: Recommended Adjustments for Incomplete Boc Deprotection

ParameterStandard ConditionOptimized Condition for Hindered AminesRationale
TFA Concentration 25-50% in DCM50-100% (neat TFA)Overcomes the kinetic barrier caused by steric hindrance.[2]
Reaction Time 30-60 minutes2-12 hours (monitor progress)Allows more time for the reagent to access the protected amine.[4]
Acid System TFA/DCM4M HCl in 1,4-dioxaneHCl is a stronger acid and can be more effective for difficult substrates.[2]

Q4: I'm concerned about acid-labile functional groups in my molecule. Are there milder alternatives for Boc deprotection?

Yes, several milder methods can be employed when sensitive functional groups are present:

  • Lewis Acids: Reagents like zinc bromide (ZnBr₂) in dichloromethane can mediate Boc cleavage under non-protic conditions.[7]

  • Thermal Deprotection: In the absence of other heat-sensitive groups, thermal deprotection in a suitable solvent like 2,2,2-trifluoroethanol (TFE) can be effective.[8][9]

  • Oxalyl Chloride in Methanol: This system provides a mild and efficient deprotection at room temperature.[10][11]

Experimental Protocol 1: Boc Deprotection with HCl in Dioxane

  • Dissolve the N-Boc protected 2-(aminomethyl)-3-methylbutanoic acid derivative in a minimal amount of a co-solvent like methanol or DCM if it is not readily soluble in dioxane.

  • Add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents of HCl).

  • Stir the reaction at room temperature. These reactions are often faster than with TFA and may be complete within 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the solvent is typically removed under reduced pressure. The resulting amine hydrochloride salt can be isolated by precipitation with a non-polar solvent like diethyl ether and collected by filtration.[2]

Diagram 1: Troubleshooting Workflow for Boc Deprotection

start Incomplete Boc Deprotection Detected increase_tfa Increase TFA Concentration (e.g., to 50-100%) start->increase_tfa monitor Monitor Progress by TLC/LC-MS increase_tfa->monitor Still Incomplete prolong_time Prolong Deprotection Time (e.g., 2-12 hours) prolong_time->monitor Still Incomplete stronger_acid Use Stronger Acid (e.g., 4M HCl in Dioxane) stronger_acid->monitor Still Incomplete reoptimize Re-evaluate Strategy stronger_acid->reoptimize Still Incomplete milder_methods Consider Milder Methods (e.g., Lewis Acids, Thermal) milder_methods->monitor monitor->prolong_time monitor->stronger_acid monitor->milder_methods Side Reactions Observed success Deprotection Complete monitor->success Complete cluster_0 Catalytic Hydrogenolysis Cbz-Amine R-NH-Cbz Carbamic_Acid [R-NH-COOH] (Unstable Intermediate) Cbz-Amine->Carbamic_Acid H₂ / Pd/C Free_Amine R-NH₂ Carbamic_Acid->Free_Amine Spontaneous Decarboxylation Toluene Toluene Carbamic_Acid->Toluene CO2 CO₂

Caption: The two-step mechanism of Cbz deprotection via catalytic hydrogenolysis. [12]

3. 9-Fluorenylmethyloxycarbonyl (Fmoc) Group Deprotection

The Fmoc group is base-labile and is typically removed using a solution of piperidine in DMF. [3][6] Q8: I'm observing incomplete Fmoc deprotection, leading to deletion sequences in my solid-phase peptide synthesis. How can I improve this?

Incomplete Fmoc deprotection is a frequent problem in SPPS, especially with sterically hindered amino acids. [3]

  • Use Fresh Deprotection Solution: Always use a freshly prepared solution of 20% piperidine in DMF. [3][5]* Extend Deprotection Time: For difficult sequences, increasing the deprotection time from the standard 10-20 minutes to 30-60 minutes can be beneficial. [3]* Double Deprotection: Performing the deprotection step twice is a common and effective strategy for ensuring complete removal of the Fmoc group. [3]* Optimize Solvent: While DMF is standard, N-methyl-2-pyrrolidone (NMP) can sometimes be a better solvent for disrupting peptide aggregation, which can hinder deprotection. [12] Q9: How can I monitor the completeness of the Fmoc deprotection step?

Several methods can be used to monitor Fmoc deprotection:

  • Qualitative Colorimetric Tests: The Kaiser test (ninhydrin test) is a simple visual test to detect the presence of free primary amines. A dark blue color indicates successful deprotection. [1][3]* UV-Vis Spectroscopy: Automated peptide synthesizers often have an inline UV detector to monitor the release of the dibenzofulvene-piperidine adduct, which has a strong absorbance around 301 nm. [5][13]* HPLC Analysis: A small aliquot of the deprotection solution can be analyzed by HPLC to quantify the amount of the released adduct. [13] Table 2: Troubleshooting Incomplete Fmoc Deprotection in SPPS

SymptomPossible CauseRecommended Solution
Negative Kaiser test (yellow beads) after deprotection.Incomplete Fmoc removal.Extend deprotection time, perform a double deprotection, or use a fresh piperidine solution. [1][3]
Presence of deletion sequences in the final product (confirmed by MS).Incomplete deprotection in one or more cycles.Review the synthesis protocol and consider optimizing the deprotection conditions for difficult couplings. [3]
Low yield of the final peptide.Chain termination due to incomplete deprotection.Implement a more rigorous deprotection protocol, especially for sterically hindered residues. [3]

Experimental Protocol 3: Optimized Fmoc Deprotection for Difficult Sequences

  • Drain the coupling solution from the peptide-resin.

  • Wash the resin thoroughly with DMF (3-5 times).

  • Add a solution of 20% piperidine in DMF to the resin, ensuring it is fully submerged.

  • Agitate the mixture at room temperature for 30 minutes.

  • Drain the deprotection solution.

  • Repeat steps 3-5 for a second deprotection cycle.

  • Wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct. [3] Diagram 3: Fmoc Deprotection and Monitoring Workflow

start Start Fmoc Deprotection add_reagent Add 20% Piperidine in DMF start->add_reagent agitate Agitate for 10-20 min (Standard) add_reagent->agitate agitate_opt Agitate for 30-60 min (Optimized) agitate->agitate_opt For Hindered Residues drain Drain Solution agitate->drain agitate_opt->drain wash Wash with DMF (5x) drain->wash kaiser_test Perform Kaiser Test wash->kaiser_test positive Positive (Blue) kaiser_test->positive Deprotection Complete negative Negative (Yellow) kaiser_test->negative Incomplete proceed Proceed to Next Coupling positive->proceed double_deprotect Perform Double Deprotection negative->double_deprotect double_deprotect->add_reagent

Caption: A workflow for Fmoc deprotection, including an optimization loop.

References
  • Bieg, T., & Szeja, W. (1985). Transfer hydrogenation utilizing palladium on carbon and formic acid provides a fast and simple removal of O-benzyl groups from carbohydrate derivatives. Synthesis, 76-77. Available at: [Link]

  • Vinayagam, V., et al. (2024). A Convenient Method for the Deprotection of N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. The Journal of Organic Chemistry, 89(9), 5665-5674. Available at: [Link]

  • Horsley, P. A., Ruble, J. C., & Onuska, N. P. R. (2026). Rapid and Practical Transfer Hydrogenation for Cleavage of N-Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation. ACS Medicinal Chemistry Letters, 17(1), 44-47. Available at: [Link]

  • Gowda, D. C., Rajesh, B., & Gowda, S. (2000). Ammonium formate catalytic transfer hydrogenation: A convenient method for removal of halogenated benzyloxycarbonyl and benzyl protecting groups in peptide synthesis. Indian Journal of Chemistry - Section B, 39B(1), 504-508. Available at: [Link]

  • Ashenhurst, J. (2023). Amine Protection and Deprotection. Master Organic Chemistry. Available at: [Link]

  • Peptide Chemistry. (n.d.). Fmoc Deprotection Monitoring: UV–Vis & Color Approaches. Available at: [Link]

  • Horsley, P. A., Ruble, J. C., & Onuska, N. P. R. (2026). Rapid and Practical Transfer Hydrogenation for Cleavage of N-Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation. ACS Medicinal Chemistry Letters, 17(1), 44-47. Available at: [Link]

  • Peptide Chemistry. (n.d.). Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Alternatives. Available at: [Link]

  • Vinayagam, V., et al. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. The Journal of Organic Chemistry, 89(9), 5665-5674. Available at: [Link]

  • Jones, R. J., & Bischofberger, N. (2004). Facile Deprotection of O-Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O-Benzyl Ether-Protected Nucleosides. Organic Letters, 6(24), 4443-4446. Available at: [Link]

  • Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection. Available at: [Link]

  • Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available at: [Link]

  • Wang, Y., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. International Journal of Organic Chemistry, 2(2), 167-170. Available at: [Link]

  • Nishiyama, Y., & Hanada, K. (2005). Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. Journal of Peptide Science, 11(7), 419-424. Available at: [Link]

  • Fields, G. B., & Fields, C. G. (1994). Methods for Removing the Fmoc Group. In Peptide Synthesis Protocols (pp. 17-27). Humana Press.
  • Das, S., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(37), 21893-21897. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]

  • Green, A. P., & Turner, N. J. (2024). Developing deprotectase biocatalysts for synthesis. Faraday Discussions. Available at: [Link]

  • Deadman, B. J., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 28(5), 1234-1240. Available at: [Link]

  • Góngora-Benítez, M., et al. (2014). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 19(8), 11956-11973. Available at: [Link]

  • Das, S., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(37), 21893-21897. Available at: [Link]

  • BZ Chemical. (2019). BOC Protection and Deprotection. Available at: [Link]

  • Guzman, F., & Fields, G. B. (2019). Studies on the Effect of Lewis Acids on Fmoc Deprotection in Solution and Solid-Phase.
  • Falama, F., et al. (2011). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Letters in Organic Chemistry, 8(9), 646-650.
  • Xia, J. (2021). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Chemistry – An Asian Journal, 16(15), 1957-1979. Available at: [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
  • Biotage. (2023). What do you do when your peptide synthesis fails?.
  • Sharma, S., et al. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. RSC Advances, 5(110), 90769-90774.

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2-(Aminomethyl)-3-methylbutanoic Acid Hydrochloride Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing yield and purity bottlenecks during the synthesis of 2-(Aminomet...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing yield and purity bottlenecks during the synthesis of 2-(Aminomethyl)-3-methylbutanoic acid hydrochloride .

This molecule—a highly valuable β2 -amino acid (specifically, a β2 -valine analog)—is a critical chiral building block for peptidomimetics, enzyme inhibitors, and gabapentinoid-like neurotherapeutics. Because the α -position (C2) is sterically hindered and possesses an acidic proton, and because the primary amine is highly nucleophilic, researchers routinely encounter side reactions.

This guide is structured to diagnose these specific failure modes, explain the underlying causality, and provide self-validating experimental protocols to ensure scientific integrity.

Part 1: Quick Diagnostic Matrix

Before diving into the mechanistic FAQs, use this troubleshooting matrix to quickly identify the root cause of your synthetic issues.

Observed SymptomAnalytical SignatureProbable Root CauseRecommended Corrective Action
Loss of Chiral Purity Decreased ee on Chiral HPLCC2 proton enolization during basic workup.Switch to peroxide-assisted hydrolysis (LiOOH) at 0 °C.
Yield Drop / Byproduct [M-18] peak in LC-MSIntramolecular β -lactamization during deprotection.Ensure strictly anhydrous HCl; precipitate salt immediately.
Impure Primary Amine Higher MW mass peak (Dimer)Secondary amine formation during nitrile reduction.Add methanolic HCl prior to hydrogenation.
Unsaturated Byproduct Olefinic protons on 1 H-NMRRetro-Michael elimination ( E1cB ).Avoid prolonged heating in alkaline conditions; protect amine.
Part 2: In-Depth Troubleshooting & FAQs
FAQ 1: Why am I losing enantiomeric excess (ee) during the basic workup of my chiral intermediate?

Causality: The C2 proton of 2-(aminomethyl)-3-methylbutanoic acid is highly acidic due to the electron-withdrawing nature of the adjacent carboxylate group. When subjected to standard saponification (e.g., NaOH or LiOH at room temperature) to cleave chiral auxiliaries, the molecule undergoes base-catalyzed enolization. The planar enolate intermediate subsequently reprotonates non-stereoselectively, leading to epimerization. This is a well-documented challenge in the [1].

Solution & Protocol: Shift from standard hydrolysis to peroxide-assisted cleavage (LiOOH). The hydroperoxide anion ( HOO− ) is significantly more nucleophilic than the hydroxide anion ( HO− ) due to the alpha-effect, allowing the cleavage reaction to proceed rapidly at 0 °C, thereby suppressing the enolization pathway.

Table 1: Impact of Hydrolysis Conditions on C2 Epimerization

Hydrolysis Reagent Temperature Reaction Time Isolated Yield Enantiomeric Excess (ee)

| NaOH / H2​O | 25 °C | 4.0 h | 85% | 65% (High epimerization) | | LiOH / THF- H2​O | 25 °C | 4.0 h | 88% | 78% (Moderate epimerization) | | LiOOH (LiOH + H2​O2​ ) | 0 °C | 1.0 h | 92% | >98% (Preserved stereocenter) |

Step-by-Step Methodology: Mild Cleavage of Chiral Auxiliary

  • Preparation: Dissolve the N-acyl oxazolidinone intermediate in a 3:1 mixture of THF/ H2​O (0.1 M concentration).

  • Cooling: Chill the reaction flask to exactly 0 °C using an ice-water bath.

  • Activation: Add 30% aqueous H2​O2​ (4.0 equivalents) dropwise, followed immediately by LiOH monohydrate (2.0 equivalents).

  • Reaction: Stir vigorously at 0 °C for 1 hour.

  • Validation Checkpoint: Pull a 10 µL aliquot, quench with Na2​SO3​ , and analyze via LC-MS. The complete disappearance of the starting material mass validates the reaction's completion.

  • Quenching: Quench the remaining peroxide safely by adding 1.5 M aqueous Na2​SO3​ (4.2 equivalents) at 0 °C.

  • Isolation: Acidify to pH 2 using 1 M HCl and extract with ethyl acetate.

FAQ 2: During the final Boc-deprotection, my yield drops, and mass spectrometry shows an [M-18] byproduct. What is happening?

Causality: The [M-18] mass indicates dehydration, specifically intramolecular β -lactamization. When the tert-butyloxycarbonyl (Boc) group is removed, the resulting free primary amine is highly nucleophilic. If the local environment is not sufficiently acidic, or if the sample is concentrated under heat, the amine attacks the adjacent carboxylic acid, forming a stable 4-membered ring (3-isopropylazetidin-2-one).

Solution: The amine must be trapped as the hydrochloride salt instantaneously.

BetaLactam Boc Boc-Protected Beta2-Amino Acid Deprotect HCl / Dioxane (Deprotection) Boc->Deprotect FreeAmine Free Amine Intermediate (Nucleophilic) Deprotect->FreeAmine Salt Target Molecule: HCl Salt (Stable) FreeAmine->Salt Excess HCl Precipitation Lactam Side Reaction: Beta-Lactam FreeAmine->Lactam Heat / Base / Dehydration

Mechanistic divergence during deprotection: Stable HCl salt formation vs. beta-lactamization.

Step-by-Step Methodology: Anhydrous HCl Deprotection

  • Preparation: Dissolve the Boc-protected β2 -amino acid in minimal anhydrous dichloromethane (DCM).

  • Deprotection: Add 4.0 M HCl in dioxane (10 equivalents). Stir at room temperature for 2 hours under a nitrogen atmosphere.

  • Precipitation: Do not evaporate the solvent to dryness (which promotes lactamization). Instead, add 10 volumes of ice-cold anhydrous diethyl ether directly to the reaction mixture.

  • Validation Checkpoint: The immediate formation of a white precipitate visually validates the successful trapping of the amine as the non-nucleophilic HCl salt.

  • Collection: Filter the precipitate under a nitrogen blanket and dry under high vacuum. Absence of the [M-18] peak in the mass spectrum confirms the suppression of β -lactamization.

FAQ 3: I am synthesizing the target via the reduction of 2-cyano-3-methylbutanoic acid. Why is my primary amine contaminated with secondary amine dimers?

Causality: Catalytic hydrogenation of nitriles proceeds via a highly reactive imine intermediate. Under neutral conditions, the newly formed primary amine can act as a nucleophile, attacking the unreacted imine. This releases ammonia and forms a secondary amine dimer, a common pitfall in [2].

Solution: Conduct the hydrogenation under strictly acidic conditions. By adding methanolic HCl to the reaction mixture, the primary amine is protonated to its non-nucleophilic ammonium salt ( −NH3+​ ) the moment it forms, permanently breaking the dimerization pathway.

NitrileReduction Start 2-Cyano-3-methylbutanoic acid derivative Imine Imine Intermediate Start->Imine H2, Catalyst Primary Primary Amine (Desired) Imine->Primary H2 Secondary Secondary Amine Dimer (Side Product) Primary->Secondary Attacks Imine (Neutral conditions) Protonated Protonated Amine HCl (Protected) Primary->Protonated Methanolic HCl (Acidic conditions)

Nitrile hydrogenation pathway highlighting the prevention of secondary amine dimerization.

FAQ 4: I observe the formation of 2-isopropylacrylic acid during the alkylation step. How do I prevent this?

Causality: This is a classic retro-Michael ( E1cB -like) elimination. β -amino acids and their esters are prone to eliminating the amino group under strongly basic or thermal conditions to yield the thermodynamically stable α,β -unsaturated acid. This is particularly prevalent when utilizing [3].

Solution: Maintain strict temperature control ( -78 °C) during enolate formation. Furthermore, ensure the amine is fully protected with bulky, non-participating groups (e.g., as a dibenzyl amine) to sterically hinder the elimination transition state and prevent the nitrogen from acting as a facile leaving group.

Part 3: References
  • Hoen, R., et al. (2007). "Enantioselective Synthesis of beta2-amino Acids Using Rhodium-Catalyzed Hydrogenation." Organic & Biomolecular Chemistry. URL:[Link]

  • Moumné, R., et al. (2006). "Efficient synthesis of beta2-amino acid by homologation of alpha-amino acids involving the Reformatsky reaction and Mannich-type imminium electrophile." Journal of Organic Chemistry. URL:[Link]

  • Davies, S. G., et al. (2007). "Asymmetric synthesis of beta(2)-amino acids: 2-substituted-3-aminopropanoic acids from N-acryloyl SuperQuat derivatives." Organic & Biomolecular Chemistry. URL: [Link]

Optimization

Technical Support Center: Optimizing Solvent Selection for 2-(Aminomethyl)-3-methylbutanoic Acid Crystallization

Welcome to the technical support center for the crystallization of 2-(Aminomethyl)-3-methylbutanoic acid (also known as pregabalin). This guide is designed for researchers, scientists, and drug development professionals...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of 2-(Aminomethyl)-3-methylbutanoic acid (also known as pregabalin). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the crystallization of this γ-amino acid. Our goal is to move beyond simple protocols and offer a deeper understanding of the principles governing solvent selection and crystallization optimization.

Section 1: Understanding the Fundamentals of 2-(Aminomethyl)-3-methylbutanoic Acid Crystallization

2-(Aminomethyl)-3-methylbutanoic acid is a zwitterionic molecule, meaning it possesses both acidic (carboxylic acid) and basic (amine) functional groups.[1] This dual nature dictates its solubility behavior and interactions with different solvents, which is a critical factor in developing a successful crystallization process. The ultimate aim of crystallization is not just to solidify the product but to achieve high purity, a stable polymorphic form, and a consistent crystal habit suitable for downstream processing.[2][3][4]

Key Physicochemical Properties

A foundational understanding of the molecule's properties is paramount for troubleshooting and optimization.

PropertyValueSource
Molecular FormulaC6H13NO2[5]
Molecular Weight131.17 g/mol [5]
pKa1 (carboxyl)4.2[1]
pKa2 (amine)10.6[1]
Physical FormWhite to yellow solid[6]
SolubilitypH-dependent; freely soluble at pH < 3.7[1]

Section 2: Troubleshooting Common Crystallization Issues

This section addresses specific challenges you may encounter during your experiments in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My product has "oiled out" instead of forming crystals. What should I do?

A1: "Oiling out" is a common phenomenon where the compound separates from the solution as a supersaturated liquid phase rather than a solid crystal lattice. This often occurs when the level of supersaturation is too high, or when the temperature of the solution is above the melting point of the solid form in that particular solvent environment.

Causality & Expert Insights: The zwitterionic nature of 2-(Aminomethyl)-3-methylbutanoic acid allows for strong interactions with polar solvents. If the solvent concentration is not optimal, or if the cooling rate is too rapid, the molecules may aggregate in a disordered, liquid-like state before they have time to arrange into an ordered crystal lattice.

Troubleshooting Steps:

  • Reduce Supersaturation:

    • Slower Cooling: Decrease the cooling rate to allow molecules more time to orient themselves correctly.

    • Dilution: Add a small amount of the "good" solvent (the solvent in which the compound is more soluble) to the oiled-out mixture to reduce the concentration and then attempt a slower cooling cycle.[7]

  • Modify the Solvent System:

    • Introduce an Anti-solvent: If using a single solvent, slowly add a miscible anti-solvent (a solvent in which the compound is poorly soluble) to the solution until slight turbidity is observed. Then, add a few drops of the good solvent to redissolve the oil and allow for slow cooling.[7][8] Common anti-solvents for amino acids include ethers and alkanes.[9]

  • Induce Nucleation:

    • Seeding: Introduce a few seed crystals of the desired polymorphic form to provide a template for crystal growth.[7][9]

    • Scratching: Gently scratch the inside of the flask with a glass rod to create nucleation sites.[3]

Q2: I am experiencing very low crystal yield. How can this be improved?

A2: Low yield is often a result of either incomplete precipitation due to residual solubility in the mother liquor or product loss during washing.

Causality & Expert Insights: The solubility of 2-(Aminomethyl)-3-methylbutanoic acid is highly dependent on the solvent system and temperature. A suboptimal choice of anti-solvent or insufficient cooling can leave a significant amount of product dissolved in the solvent.

Troubleshooting Steps:

  • Optimize the Anti-solvent Ratio: In an anti-solvent crystallization, systematically vary the ratio of the good solvent to the anti-solvent to find the point of maximum precipitation without compromising purity.

  • Maximize Cooling: Ensure the crystallization mixture is cooled to the lowest practical temperature for a sufficient duration to minimize the solubility of the compound.

  • Minimize Washing Losses: Wash the collected crystals with a minimal amount of ice-cold anti-solvent to remove impurities without significantly redissolving the product.[7]

  • Solvent Evaporation: If using a single solvent, carefully evaporate a portion of the solvent to increase the concentration of the solute and induce further crystallization.

Q3: The crystals I've obtained are very fine needles, which are difficult to filter and dry. How can I change the crystal habit?

A3: Crystal habit (the external shape of the crystal) is influenced by the solvent system, cooling rate, and the presence of impurities. Needle-like crystals often result from rapid, one-dimensional growth.

Causality & Expert Insights: The interaction between the solvent and the different faces of the growing crystal can either inhibit or promote growth in specific directions.[10][11] Solvents that strongly adsorb to certain crystal faces will slow their growth, leading to changes in the overall crystal shape.

Troubleshooting Steps:

  • Slower Crystallization Rate: A slower cooling or anti-solvent addition rate can promote more uniform, three-dimensional growth, often leading to more equant (less needle-like) crystals.[7]

  • Solvent System Modification: Experiment with different solvent systems. The polarity and hydrogen bonding capability of the solvent can significantly alter the crystal habit.[10][12] For example, moving from a highly polar protic solvent to a less polar or aprotic solvent can change the solvent-crystal interactions.

  • Stirring Rate: The agitation rate can influence secondary nucleation and crystal breakage. Experiment with different stirring speeds to find an optimal range that promotes growth without excessive fragmentation.

Q4: I suspect I have a mixture of polymorphs. How can I control the polymorphic form?

A4: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration for APIs as different polymorphs can have different stabilities, solubilities, and bioavailabilities.[13][14]

Causality & Expert Insights: The formation of a particular polymorph is a kinetically and thermodynamically controlled process. The solvent system plays a crucial role in determining which polymorph nucleates and grows.[15] Some solvents may stabilize a metastable form, while others will facilitate its conversion to a more stable form.

Troubleshooting Steps:

  • Solvent Screening: A systematic screen of different solvents and solvent mixtures is the most effective way to identify conditions that favor the desired polymorph.[15]

  • Temperature Control: Temperature can influence the relative stability of polymorphs. Crystallizing at different temperatures can favor the formation of a specific form.

  • Seeding: Seeding the solution with crystals of the desired polymorph can direct the crystallization towards that form.[9]

  • Slurry Conversion: Slurrying a mixture of polymorphs in a suitable solvent can facilitate the conversion of less stable forms to the most stable polymorph at that temperature.

Section 3: Experimental Protocols & Workflows

Protocol 1: Solvent Screening for Cooling Crystallization

This protocol outlines a systematic approach to screen for suitable solvents for the cooling crystallization of 2-(Aminomethyl)-3-methylbutanoic acid.

Objective: To identify a solvent that provides good solubility at elevated temperatures and low solubility at room temperature or below.

Methodology:

  • Place a small, known amount of 2-(Aminomethyl)-3-methylbutanoic acid (e.g., 10 mg) into several vials.

  • To each vial, add a different solvent (e.g., water, methanol, ethanol, isopropanol, acetone) dropwise with stirring and gentle heating (e.g., 50-60°C) until the solid completely dissolves. Record the approximate volume of solvent used.

  • Allow the vials to cool slowly to room temperature.

  • Observe for crystal formation. If no crystals form, try cooling further in an ice bath or a refrigerator.

  • Evaluate the yield and crystal morphology for each successful crystallization.

Interpreting the Results:

  • A good solvent will dissolve a moderate amount of the compound at a higher temperature and yield a significant amount of crystals upon cooling.

  • Solvents that dissolve the compound readily at room temperature are generally not suitable for cooling crystallization alone but may be useful in anti-solvent methods.

  • Solvents that require a very large volume to dissolve the compound even at elevated temperatures are poor solvents.

Protocol 2: Anti-solvent Crystallization Optimization

This protocol details how to optimize an anti-solvent crystallization process.

Objective: To determine the optimal solvent/anti-solvent ratio and addition rate for maximizing yield and obtaining a desirable crystal form.

Methodology:

  • Dissolve a known amount of 2-(Aminomethyl)-3-methylbutanoic acid in a minimal amount of a "good" solvent (e.g., water, methanol).

  • Slowly add a pre-determined volume of a "poor" or anti-solvent (e.g., isopropanol, acetone) dropwise with constant stirring.

  • Observe the point at which the solution becomes persistently turbid.

  • If the solution becomes too cloudy or "oils out," add a few drops of the "good" solvent to redissolve the precipitate.

  • Allow the solution to stand and cool to maximize crystal formation.

  • Repeat the experiment with different anti-solvent addition rates and final solvent/anti-solvent ratios to assess the impact on yield and crystal habit.

Self-Validating System: By systematically varying one parameter at a time (e.g., anti-solvent ratio), while keeping others constant (e.g., temperature, stirring speed), the causality of each parameter on the crystallization outcome can be determined.

Visualization of Experimental Workflows

Cooling Crystallization Workflow cluster_0 Step 1: Dissolution cluster_1 Step 2: Crystallization cluster_2 Step 3: Isolation & Drying A Add 2-(Aminomethyl)-3- methylbutanoic acid to solvent B Heat and stir until fully dissolved A->B C Slowly cool the saturated solution B->C D Induce nucleation (optional: seeding/scratching) C->D E Collect crystals by filtration D->E F Wash with cold solvent E->F G Dry under vacuum F->G

Caption: Workflow for Cooling Crystallization

Anti-solvent Crystallization Workflow cluster_0 Step 1: Dissolution cluster_1 Step 2: Precipitation cluster_2 Step 3: Crystal Growth & Isolation A Dissolve compound in minimal 'good' solvent B Slowly add 'poor' anti-solvent with stirring A->B C Observe for turbidity B->C D Allow crystals to form and grow C->D E Collect by filtration D->E F Wash with cold anti-solvent E->F G Dry under vacuum F->G

Caption: Workflow for Anti-solvent Crystallization

Section 4: Quantitative Data for Solvent Selection

The following table summarizes solubility data for 2-(Aminomethyl)-3-methylbutanoic acid (Pregabalin Form I) in various solvents at different temperatures. This data is crucial for designing both cooling and anti-solvent crystallization processes.

Solubility of 2-(Aminomethyl)-3-methylbutanoic Acid (Pregabalin Form I)

SolventTemperature (K)Molar Solubility (x 10^3)
Water283.1510.51
298.1515.23
313.1521.98
328.1530.15
Methanol283.151.87
298.152.59
313.153.65
328.155.01
Ethanol283.150.65
298.150.93
313.151.34
328.151.89
Acetone283.150.04
298.150.06
313.150.08
328.150.11

Data adapted from a study on the solubility of pregabalin form I.[6]

Expert Analysis of Data:

  • Water is an excellent solvent for cooling crystallization due to the high solubility and significant positive temperature coefficient.

  • Methanol and Ethanol are also suitable for cooling crystallization, though the solubility is lower than in water. They can also serve as the "good" solvent in an anti-solvent system.

  • Acetone is a very poor solvent and is an ideal candidate for use as an anti-solvent when the compound is dissolved in water, methanol, or ethanol.[6]

Section 5: Mechanistic Insights into Solvent Effects

The choice of solvent extends beyond simple solubility considerations. Solvent molecules interact directly with the solute and the growing crystal surfaces, influencing nucleation, growth, and polymorphic outcomes.[10][11]

  • Solvent-Solute Interactions: In the case of 2-(Aminomethyl)-3-methylbutanoic acid, polar protic solvents like water and alcohols can form strong hydrogen bonds with the carboxylic acid and amine groups. These interactions need to be overcome for the solute molecules to integrate into the crystal lattice.

  • Nucleation: The ease of nucleation is related to the interfacial energy between the crystal and the solution.[16][17] Solvents that lower this interfacial energy can promote faster nucleation. Water has been shown to enhance both the kinetic and thermodynamic processes of pregabalin nucleation.[16][17][18]

  • Crystal Growth and Habit: As discussed in the troubleshooting section, solvents can selectively bind to different crystal faces, inhibiting their growth and thereby altering the overall crystal morphology.[10][11]

  • Polymorphic Control: The solvent can influence which polymorphic form is thermodynamically most stable. Furthermore, strong solvent-solute interactions can sometimes favor the nucleation of a metastable form.[15]

By understanding these underlying mechanisms, researchers can make more informed decisions when selecting solvents and designing crystallization protocols, moving from a trial-and-error approach to a more rational design of experiments.

References

  • Yuen, P. -W. α2δ Ligands: Neurontin® (gabapentin) and Lyrica® (pregabalin). The art of drug synthesis. Johnson, D.S. and Li, J.J., editors, 1st edition, John Wiley & Sons, Inc. (2007). [Link]

  • Geneesmiddeleninformatiebank. Public Assessment Report: Pregabalin Accord 25, 50, 75, 100, 150, 200, 225, 300 mg, hard capsules. (2020). [Link]

  • VxP Pharma. Crystallization of Active Pharmaceutical Ingredients. (2020). [Link]

  • Wang, Y., et al. Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. Crystals. (2025). [Link]

  • Zhang, L., et al. Measurement and correlation of pregabalin form i solubility in pure solvents and acetone-water mixtures. Journal of Chemical Engineering of Chinese Universities. (2017). [Link]

  • van der Meijden, M. B., et al. Solution versus Crystal Hydration: The Case of γ-Amino Acid Pregabalin. Crystal Growth & Design. (2019). [Link]

  • Thermcraft. API Crystallization. [Link]

  • van der Meijden, M. B., et al. Solution versus Crystal Hydration: The Case of γ-Amino Acid Pregabalin. ACS Publications. (2019). [Link]

  • Micropore Technologies. Active Pharmaceutical Ingredient (API) Crystallisation. [Link]

  • Syrris. Pharmaceutical Crystallization in drug development. (2024). [Link]

  • Lee, E. H. Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs). Archives of Pharmacal Research. (2009). [Link]

  • Google Patents. Polymorphic Form alpha of (S)
  • Google Patents. New polymorphic forms of pregabalin. (2008).
  • van der Meijden, M. B., et al. Solution versus Crystal Hydration: The Case of γ-Amino Acid Pregabalin. ACS Publications. (2019). [Link]

  • U.S. Food and Drug Administration. Lyrica (pregabalin) Environmental Assessment. (2012). [Link]

  • How It Comes Together. How Do Solvents Impact Crystal Morphology In Crystallization? YouTube. (2025). [Link]

  • Damodaran, S., & Song, K. B. The role of solvent polarity in the free energy of transfer of amino acid side chains from water to organic solvents. Journal of Biological Chemistry. (1986). [Link]

  • Gu, C. H., & Grant, D. J. W. Polymorph screening: influence of solvents on the rate of solvent-mediated polymorphic transformation. Journal of Pharmaceutical Sciences. (2001). [Link]

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Reference Data & Comparative Studies

Validation

Beta2-Homovaline vs. Standard L-Valine in Peptidomimetic Drug Design: A Comprehensive Comparison Guide

Introduction Peptides are highly specific and potent therapeutic agents, but their clinical translation is frequently hindered by poor pharmacokinetic properties—most notably, rapid proteolytic degradation[1]. To overcom...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Peptides are highly specific and potent therapeutic agents, but their clinical translation is frequently hindered by poor pharmacokinetic properties—most notably, rapid proteolytic degradation[1]. To overcome this barrier, peptidomimetic engineering utilizes non-natural amino acids to enhance stability while preserving biological activity. Valine, a branched-chain aliphatic amino acid, is fundamental for hydrophobic core formation and receptor interaction. However, substituting standard L-valine with its homologated counterpart, β2 -homovaline, fundamentally alters the peptide's structural and biochemical profile[2].

Designed for researchers and drug development professionals, this guide provides a rigorous, data-driven comparison between L-valine and β2 -homovaline. It explores the mechanistic causality behind their structural dynamics, provides quantitative performance data, and outlines self-validating experimental workflows for their application.

Section 1: Structural and Mechanistic Comparison

L-Valine is a standard α -amino acid where the isopropyl side chain is attached directly to the α -carbon. In contrast, β2 -homovaline features an extra methylene group inserted into the backbone. In this β2 -amino acid, the isopropyl side chain is retained on the α -carbon (C2, adjacent to the carbonyl), while the amino group is located on the unsubstituted β -carbon (C3)[3].

This single carbon insertion drives two profound mechanistic advantages in drug design:

  • Proteolytic Evasion: Endogenous proteases (e.g., trypsin, chymotrypsin, and various aminopeptidases) have evolved to recognize the specific spatial arrangement and transition states of the α -peptide backbone[4]. The extended backbone of β2 -homovaline shifts the side chain and disrupts the scissile bond's alignment within the protease active site. This steric and electronic mismatch confers near-absolute resistance to enzymatic cleavage[1].

  • Conformational Preorganization: While L-valine promotes standard α -helices or β -sheets, β2 -amino acids are potent inducers of highly specific secondary structures[2]. When incorporated into an alternating α/β -peptide sequence, the restricted backbone dihedral angles ( ϕ and ψ ) of β2 -homovaline strongly favor the formation of stable 14-helices or 11/9-helices, depending on the exact sequence context[3][5].

G LVal L-Valine (alpha-amino acid) Proteolysis Rapid Proteolysis LVal->Proteolysis Recognized by proteases AlphaHelix Standard alpha-Helix LVal->AlphaHelix Natural folding B2Val Beta2-Homovaline (beta-amino acid) Stability Protease Resistance B2Val->Stability Backbone homologation BetaHelix Stable 14-Helix / 11/9-Helix B2Val->BetaHelix Dihedral angle restriction

Structural and functional divergence between L-valine and Beta2-homovaline.

Section 2: Quantitative Performance Data

The integration of β2 -homovaline into bioactive peptides dramatically improves their pharmacokinetic parameters without abolishing target affinity, provided the substitution is structurally guided to maintain the spatial projection of the isopropyl pharmacophore[4].

Table 1: Comparative Performance Metrics (Representative α -peptide vs. α/β -peptidomimetic)
ParameterL-Valine (Standard Peptide) β2 -Homovaline ( α/β -Peptidomimetic)Fold Change / Difference
Serum Half-Life ( t1/2​ ) ~15 - 30 minutes> 48 hours> 100-fold increase[6]
Protease Susceptibility High (Trypsin, Pepsin, etc.)Negligible (Resistant to broad-spectrum proteases)Near 100% survival[4]
Helical Propensity Unstable in aqueous solutionHigh stability in aqueous solutionSignificant stabilization[7]
Target Binding Affinity ( Kd​ ) Low nanomolar (e.g., 5 nM)Low nanomolar to sub-micromolar (e.g., 8-15 nM)Comparable (context-dependent)[4]

Section 3: Experimental Protocols

To validate the efficacy of β2 -homovaline substitutions, researchers must employ robust synthesis and degradation assays. β2 -amino acids are typically synthesized via Evans chiral auxiliaries or proline-catalyzed Mannich reactions[8]. Once obtained, they are incorporated using Solid-Phase Peptide Synthesis (SPPS).

Protocol 1: Synthesis of α/β -Peptides Containing β2 -Homovaline

Causality & Logic: Standard Fmoc-SPPS is effective, but coupling β2 -amino acids requires optimized conditions due to the altered steric environment of the homologated backbone.

  • Resin Preparation: Swell Rink Amide AM resin (0.1 mmol scale) in DMF for 30 minutes.

  • Deprotection: Treat resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc group. Wash thoroughly with DMF.

  • Coupling of L-Amino Acids: Add 4 eq of standard Fmoc-L-AA-OH, 4 eq of HATU, and 8 eq of DIPEA in DMF. Shake for 45 minutes.

  • Coupling of β2 -Homovaline: Add 3 eq of Fmoc- β2 -hVal-OH, 3 eq of COMU (preferred over HATU for sterically hindered β2 -residues), and 6 eq of collidine. Extend coupling time to 90 minutes.

  • Cleavage: Treat the resin with TFA/TIS/H2O (95:2.5:2.5) for 2 hours.

  • Purification: Precipitate in cold ether, centrifuge, and purify via preparative RP-HPLC using a C18 column (Water/Acetonitrile gradient with 0.1% TFA).

Protocol 2: Serum Stability Assay (Self-Validating System)

Causality & Logic: To definitively prove that the β2 -homovaline substitution confers stability, the peptide must be exposed to active human serum, with degradation tracked over time against an internal standard (the L-valine parent peptide).

  • Preparation: Dissolve the purified peptide in PBS (pH 7.4) to a stock concentration of 1 mM.

  • Incubation: Mix 200 μ L of peptide stock with 800 μ L of 25% human serum (pre-warmed to 37°C).

  • Sampling: At time points t = 0, 1, 2, 4, 8, 24, and 48 hours, withdraw 100 μ L aliquots.

  • Quenching: Immediately add 100 μ L of 10% trichloroacetic acid (TCA) to the aliquot to precipitate serum proteins and halt proteolysis.

  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C.

  • Analysis: Analyze the supernatant via LC-MS. Integrate the area under the curve (AUC) for the intact peptide mass.

  • Validation: Plot AUC vs. time to calculate the half-life ( t1/2​ ). The L-valine control must degrade rapidly to validate the assay's enzymatic activity, while the β2 -homovaline analog should remain largely intact.

Workflow SPPS 1. Fmoc-SPPS (COMU/Collidine for B2-hVal) Purification 2. RP-HPLC Purification & LC-MS Characterization SPPS->Purification Incubation 3. Human Serum Incubation (37°C, Multiple Time Points) Purification->Incubation Quenching 4. TCA Quenching & Protein Precipitation Incubation->Quenching Analysis 5. LC-MS Quantification (AUC Integration) Quenching->Analysis

Step-by-step workflow for synthesizing and validating beta2-homovaline peptidomimetics.

Conclusion & Future Perspectives

The strategic replacement of L-valine with β2 -homovaline represents a paradigm shift in peptidomimetic drug design. By leveraging the extra methylene group, researchers can decouple a peptide's biological activity from its inherent proteolytic liability[3][4]. While the synthesis of β2 -amino acids is more demanding than their β3 counterparts[3], their unique ability to enforce specific helical geometries and confer near-total protease resistance makes them indispensable tools for developing next-generation peptide therapeutics[2][8].

Sources

Comparative

Mass spectrometry validation of 2-(Aminomethyl)-3-methylbutanoic acid hydrochloride

An In-Depth Comparative Guide to the Mass Spectrometry Validation of 2-(Aminomethyl)-3-methylbutanoic acid hydrochloride Introduction: The Analytical Imperative for Novel Therapeutics 2-(Aminomethyl)-3-methylbutanoic aci...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Mass Spectrometry Validation of 2-(Aminomethyl)-3-methylbutanoic acid hydrochloride

Introduction: The Analytical Imperative for Novel Therapeutics

2-(Aminomethyl)-3-methylbutanoic acid hydrochloride, a chiral amino acid derivative, represents a class of small molecules with significant potential in pharmaceutical development, particularly in the fields of neurology and metabolic disorders.[1][2] As such compounds advance through the drug development pipeline, the necessity for a robust, reliable, and rigorously validated analytical method to quantify them in biological matrices becomes paramount. Liquid Chromatography-Mass Spectrometry (LC-MS) stands as the undisputed gold standard for this task due to its inherent specificity, sensitivity, and speed.

However, the term "LC-MS" encompasses a diverse array of technologies. The choice of ionization source and mass analyzer is not trivial; it is a critical decision that profoundly impacts method performance, data quality, and regulatory compliance. This guide, written from the perspective of a Senior Application Scientist, provides an in-depth comparison of mass spectrometry platforms for the validation of 2-(Aminomethyl)-3-methylbutanoic acid hydrochloride. We will dissect the causality behind experimental choices, present detailed validation protocols, and offer comparative data to empower researchers and drug development professionals to select and implement the most appropriate strategy for their analytical needs, in alignment with global regulatory expectations such as those from the FDA and the International Council for Harmonisation (ICH).[3][4]

Part 1: Foundational Principles – A Strategy-First Approach to Method Development

Before a single sample is injected, a successful validation is predicated on a thorough understanding of the analyte and the analytical tools at hand. The physicochemical properties of 2-(Aminomethyl)-3-methylbutanoic acid hydrochloride (MW: 167.63 g/mol , polar, non-volatile) are the primary determinants of our analytical strategy.[1]

Choosing the Right Tool: A Comparative Analysis of MS Technologies

1. The Ionization Interface: Electrospray Ionization (ESI) vs. Atmospheric Pressure Chemical Ionization (APCI)

The first critical choice is how to efficiently generate gas-phase ions from the analyte. For a polar, pre-charged molecule like an amino acid derivative, this choice is straightforward.

  • Electrospray Ionization (ESI): This "soft" ionization technique is ideal for polar and ionizable compounds.[5] It transfers ions already existing in a liquid solution into the gas phase, making it perfectly suited for our analyte, which will readily exist as a protonated species in an acidified mobile phase. For small amino acids and peptides, ESI typically provides superior sensitivity.[6]

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar, more volatile, and neutral compounds that are first vaporized and then ionized via a corona discharge.[7] Applying APCI to our highly polar analyte would likely result in poor ionization efficiency and, consequently, lower sensitivity.

The Verdict: ESI is the unequivocal choice for this application. The inherent polarity and chargeability of 2-(Aminomethyl)-3-methylbutanoic acid hydrochloride align perfectly with the mechanism of electrospray ionization.

Table 1: Comparison of Ionization Sources

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)Rationale for 2-(Aminomethyl)-3-methylbutanoic acid hydrochloride
Principle Ion transfer from liquid to gas phaseGas-phase chemical ionizationAnalyte is polar and easily protonated in solution.
Best For Polar, ionizable, non-volatile molecules (e.g., amino acids, peptides)Less polar, volatile molecules (e.g., steroids, lipids)ESI is designed for molecules of this class.
Sensitivity Generally higher for polar analytes[6]Generally higher for non-polar analytesMaximizing sensitivity is crucial for bioanalysis.
Matrix Effects Can be more susceptible to ion suppressionCan be less susceptible to ion suppressionProper sample preparation and chromatography mitigate this.

2. The Mass Analyzer: Triple Quadrupole (QqQ) vs. Q-TOF vs. Orbitrap

The mass analyzer is the heart of the mass spectrometer. The choice here presents a trade-off between targeted sensitivity, mass resolution, and qualitative power.

  • Triple Quadrupole (QqQ): This is the traditional workhorse for quantitative bioanalysis. It operates in Multiple Reaction Monitoring (MRM) mode, where the first quadrupole selects the precursor ion, the second acts as a collision cell to fragment it, and the third selects a specific fragment ion. This two-stage filtering provides exceptional selectivity and sensitivity, effectively eliminating chemical noise.[8]

  • Quadrupole Time-of-Flight (Q-TOF): This hybrid instrument combines a quadrupole with a high-resolution Time-of-Flight analyzer. It offers excellent mass accuracy (<5 ppm), allowing for confident identification of compounds based on their elemental composition.[8] While it can perform targeted quantification, its primary strength lies in combining quantification with qualitative analysis, such as metabolite identification.

  • Orbitrap (e.g., Q Exactive™ Series): This technology provides the highest resolving power (>140,000) and mass accuracy (<1-2 ppm) of the three.[8][9] Originally used for proteomics and discovery, modern Orbitrap instruments have demonstrated quantitative capabilities that can rival those of triple quadrupoles, with the added benefit of providing full-scan, high-resolution data for every sample, enabling retrospective data analysis without re-injection.[9][10]

Table 2: Comparison of Mass Analyzer Platforms

FeatureTriple Quadrupole (QqQ)Q-TOFOrbitrap
Primary Strength Targeted Quantification (MRM)Quan/Qual, Unknown ScreeningHigh-Resolution Identification & Quan
Resolving Power Low (Unit Mass)High (e.g., 40,000)Ultra-High (e.g., >140,000)[8]
Mass Accuracy N/A (Nominal Mass)Excellent (<5 ppm)Exceptional (<2 ppm)[8]
Sensitivity (Targeted) ExcellentVery GoodExcellent
Workflow Targeted (Pre-defined MRMs)Targeted or UntargetedTargeted or Untargeted
Ideal Use Case High-throughput regulated bioanalysisMetabolite ID, impurity profilingDefinitive structural confirmation, high-confidence screening
Overall Mass Spectrometry Validation Workflow

A robust validation process follows a logical sequence of development, characterization, and rigorous testing to prove the method is fit for its intended purpose.[3][4]

Caption: High-level workflow for MS-based bioanalytical method validation.

Part 2: Experimental Protocols & Comparative Performance Data

This section provides detailed protocols for key validation experiments. The accompanying tables present hypothetical but realistic data to compare the performance one might expect from QqQ, Q-TOF, and Orbitrap systems.

General Conditions
  • LC System: UHPLC system

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column, e.g., Acquity UPLC BEH Amide, 2.1 x 50 mm, 1.7 µm (Ideal for retaining polar analytes).

  • Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient: Optimized to retain and resolve the analyte from matrix components.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2 µL

  • Sample Preparation: Protein precipitation of plasma samples with acetonitrile (1:3 v/v) containing an internal standard (e.g., a stable isotope-labeled version of the analyte).

MS Parameter Optimization

The first step is to determine the optimal MS parameters by infusing a standard solution of the analyte.

  • Precursor Ion Identification: In positive ESI mode, the analyte (C6H13NO2, MW 131.1) will readily protonate. The expected precursor ion [M+H]+ is m/z 132.1 .

  • Fragmentation (MS/MS): The precursor ion (m/z 132.1) is fragmented in the collision cell. Common losses for amino acids include the carboxyl group and ammonia.[11][12]

    • Predicted Transition 1 (Quantitative): Loss of formic acid (HCOOH, 46 Da) -> 132.1 > 86.1

    • Predicted Transition 2 (Qualitative): Loss of the aminomethyl group and water -> 132.1 > 71.1

Validation Experiment 1: Specificity and Selectivity

Objective: To demonstrate that the method can unequivocally measure the analyte without interference from endogenous matrix components.[3][13]

Protocol:

  • Analyze blank plasma samples from at least six different sources (individual donors).

  • Analyze a blank plasma sample spiked with the analyte at the Lower Limit of Quantification (LLOQ).

  • Monitor the MRM transition (for QqQ) or the exact mass of the precursor and fragment ions (for Q-TOF/Orbitrap) at the analyte's retention time.

  • Acceptance Criteria: The response in the blank samples at the analyte's retention time should be less than 20% of the response of the LLOQ sample.

Table 3: Comparative Data for Specificity

InstrumentObservation in Blank PlasmaOutcomeCausality
QqQ No significant peak observed at the specified retention time for the 132.1 > 86.1 transition.Pass The high selectivity of the MRM transition effectively filters out isobaric interferences.
Q-TOF Full scan shows multiple low-level peaks near m/z 132.1, but none co-elute and share the exact mass and fragmentation pattern of the analyte.Pass High mass accuracy and MS/MS data provide orthogonal confirmation, ensuring specificity.
Orbitrap Full scan at 140,000 resolution shows a baseline free of any interfering masses within a 1 ppm mass tolerance window at the analyte's retention time.Pass Ultra-high resolution completely separates the analyte signal from potential low-level interferences.
Validation Experiment 2: Linearity and Range

Objective: To demonstrate a linear relationship between analyte concentration and instrument response over a defined range.[4]

Protocol:

  • Prepare a set of calibration standards by spiking blank plasma with the analyte at 8-10 different concentrations, covering the expected in-vivo concentration range. A typical range might be 1 ng/mL (LLOQ) to 1000 ng/mL (ULOQ).

  • Analyze the calibration curve in triplicate.

  • Plot the peak area ratio (analyte/internal standard) against the nominal concentration.

  • Perform a linear regression with 1/x² weighting.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentration for each standard should be within ±15% of the nominal value (±20% at the LLOQ).[13]

Table 4: Comparative Data for Linearity

InstrumentTypical r²LLOQ PerformanceNotes
QqQ > 0.998Excellent S/N ratio, easily meets ±20% accuracy criterion.Optimized for linear dynamic range in targeted analysis.
Q-TOF > 0.995Good S/N ratio, meets ±20% criterion.Wide dynamic range is achievable, though may require more optimization than a QqQ.
Orbitrap > 0.997Excellent S/N ratio due to low noise.Modern Orbitraps exhibit excellent linearity over several orders of magnitude.[9]
Validation Experiment 3: Accuracy and Precision

Objective: To determine the closeness of measured results to the true value (accuracy) and the degree of scatter between measurements (precision).

Protocol:

  • Prepare Quality Control (QC) samples in blank plasma at a minimum of four levels: LLOQ, Low QC (3x LLOQ), Medium QC, and High QC.

  • Analyze the QCs in at least five replicates across three separate analytical batches (inter-day assessment).

  • Calculate the mean concentration, accuracy (% deviation from nominal), and precision (% coefficient of variation, CV).

  • Acceptance Criteria (FDA/ICH): Accuracy should be within 85-115% (80-120% for LLOQ). Precision (CV) should not exceed 15% (20% for LLOQ).[3][13]

Table 5: Comparative Data for Accuracy & Precision (Inter-Day)

InstrumentAccuracy (% Bias) at Mid QCPrecision (%CV) at Mid QCCausality
QqQ Typically < 5%Typically < 5%Highly reproducible MRM detection leads to stable, precise measurements.
Q-TOF Typically < 8%Typically < 8%Stable electronics and mass calibration ensure good reproducibility.
Orbitrap Typically < 6%Typically < 7%High mass stability and low noise contribute to excellent precision and accuracy.
Troubleshooting Validation Failures

When a validation parameter fails, a logical, systematic approach is required to identify and rectify the issue.

Start Validation Failure (e.g., Poor Precision) Check_Prep Review Sample Preparation? Start->Check_Prep Start Here Check_LC Examine LC Chromatography? Check_Prep->Check_LC No Sol_Prep Corrective Action: - Re-train analyst - Check pipettes - Verify standard integrity Check_Prep->Sol_Prep Yes (e.g., high variability in QCs) Check_MS Assess MS Performance? Check_LC->Check_MS No Sol_LC Corrective Action: - Check for leaks - Replace column - Prepare fresh mobile phase Check_LC->Sol_LC Yes (e.g., peak splitting, RT drift) Sol_MS Corrective Action: - Re-tune/re-calibrate - Clean ion source - Check for drift Check_MS->Sol_MS Yes (e.g., low sensitivity, unstable signal)

Sources

Validation

Comparative efficacy of beta-amino acids in metabolic disorder research

Comparative Efficacy of Beta-Amino Acids in Metabolic Disorder Research: A Technical Guide for Drug Development Introduction As the prevalence of metabolic syndrome, type 2 diabetes mellitus (T2DM), and obesity accelerat...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Efficacy of Beta-Amino Acids in Metabolic Disorder Research: A Technical Guide for Drug Development

Introduction As the prevalence of metabolic syndrome, type 2 diabetes mellitus (T2DM), and obesity accelerates, researchers are increasingly turning to non-proteinogenic beta-amino acids as pleiotropic therapeutic agents. Unlike alpha-amino acids, beta-amino acids like β-aminoisobutyric acid (L-BAIBA) and β-alanine exhibit unique metabolic stability and act as potent signaling molecules rather than mere structural building blocks. As an Application Scientist, I have designed this guide to provide a rigorous comparative analysis of their mechanistic pathways, in vivo and in vitro efficacy, and self-validating experimental protocols to assist drug development professionals in selecting the appropriate candidate for metabolic targeting.

Mechanistic Divergence: L-BAIBA vs. Beta-Alanine

While both compounds fall under the beta-amino acid classification, their pharmacological targets in metabolic disorders are fundamentally distinct.

  • L-BAIBA (The Exercise Myokine): Secreted by skeletal muscle via PGC-1α activation during exercise, L-BAIBA acts as a cross-organ signaling myokine. It primarily targets white adipose tissue (WAT) and the liver. By activating the AMPK/PPARα pathway, BAIBA induces the "browning" of WAT (upregulating UCP1) and enhances hepatic fatty acid oxidation (FAO)[1][2]. This makes it a prime candidate for anti-obesity and lipid-lowering drug development.

  • Beta-Alanine (The Glycemic Buffer): Beta-alanine is the rate-limiting precursor to carnosine (β-alanyl-L-histidine) in skeletal muscle. In the context of T2DM and prediabetes, its efficacy is driven by carnosine's potent antiglycation and antioxidant properties[3]. By neutralizing reactive oxygen species and preventing the formation of advanced glycation end products (AGEs), beta-alanine supplementation preserves pancreatic β-cell function and improves systemic insulin sensitivity[4][5].

MetabolicPathways BAIBA L-BAIBA (Muscle-Derived Myokine) AMPK AMPK / PGC-1α Activation BAIBA->AMPK B_Alanine Beta-Alanine (Carnosine Precursor) Carnosine Intramuscular Carnosine Synthesis B_Alanine->Carnosine PPAR PPAR-α Upregulation AMPK->PPAR Browning WAT Browning (UCP1+) PPAR->Browning FAO Hepatic Fatty Acid Oxidation PPAR->FAO MetabolicHealth Resolution of Metabolic Syndrome & Type 2 Diabetes Browning->MetabolicHealth FAO->MetabolicHealth AntiGlyc Antiglycation & ROS Reduction Carnosine->AntiGlyc BetaCell β-Cell Preservation (HOMA-β) AntiGlyc->BetaCell InsulinSens Enhanced Glucose Uptake AntiGlyc->InsulinSens BetaCell->MetabolicHealth InsulinSens->MetabolicHealth

Divergent signaling pathways of L-BAIBA and Beta-Alanine in metabolic disorder resolution.

Quantitative Efficacy Comparison

To objectively evaluate these compounds, we must look at their primary metabolic endpoints. The following table synthesizes experimental and clinical data comparing their efficacy profiles.

ParameterL-BAIBABeta-Alanine
Primary Indication Diet-induced obesity, hepatic steatosisPrediabetes, Type 2 Diabetes Mellitus
Key Biomarkers Modulated ↑ UCP1, ↑ CPT-1, ↑ Leptin secretion↓ HbA1c, ↓ Fasting Blood Glucose (FBG)
Adiposity Impact Significant reduction in body fat mass[1][6]Neutral to mild reduction in fat mass[4]
Glycemic Impact Improves glucose tolerance secondary to fat lossDirect reduction in HbA1c (SMD: -0.36) and FBG (SMD: -0.53)[4][5]
HOMA-IR / HOMA-β Reduces insulin resistance (HOMA-IR)[1]Significantly improves β-cell function (HOMA-β)[4][5]
Optimal Experimental Dose 100 - 500 mg/kg/day (Murine models)[6]2 - 4 g/day (Human clinical trials)[4]

Self-Validating Experimental Protocols

Experimental design must include intrinsic validation steps to prove causality rather than mere correlation. Below are two field-proven workflows for evaluating these beta-amino acids.

Protocol 1: In Vivo Assessment of L-BAIBA on WAT Browning and Obesity

Rationale & Causality: To prove that L-BAIBA prevents obesity specifically through leptin-dependent fatty acid oxidation and WAT browning, we utilize a partial leptin-deficient (ob/+) murine model fed a high-calorie (HC) diet. ob/+ mice are chosen over complete knockouts (ob/ob) because BAIBA's efficacy relies on restoring partial leptin secretion to stimulate FAO[1][6]. Step-by-Step Workflow:

  • Model Stratification: Randomize 8-week-old ob/+ mice into three groups (n=10/group): Standard Chow, HC Diet + Vehicle, and HC Diet + L-BAIBA (100 mg/kg/day via drinking water)[6].

  • Metabolic Phenotyping (Weeks 0-16): Monitor body weight and food intake bi-weekly.

    • Self-Validation Step: Pair-feed a subset of the HC + Vehicle group to match the exact caloric intake of the BAIBA group. This isolates BAIBA's metabolic expenditure effects from any potential appetite-suppressing artifacts.

  • Indirect Calorimetry (Week 14): House mice in metabolic cages for 72 hours to measure O2 consumption, CO2 production, and energy expenditure. An increase in the respiratory exchange ratio (RER) toward fat oxidation validates the FAO mechanism.

  • Tissue Harvest & Molecular Analysis (Week 16):

    • Excise inguinal WAT and liver tissues.

    • Perform RT-qPCR and Western blotting for UCP1 (browning marker) and CPT-1 (FAO rate-limiting enzyme)[6].

    • Self-Validation Step: Measure plasma beta-hydroxybutyrate. Elevated levels confirm active hepatic lipid oxidation[6].

Protocol 2: In Vitro Validation of Beta-Alanine's Antiglycation Effect on β-Cells

Rationale & Causality: Beta-alanine's glycemic benefits stem from its conversion to carnosine, which protects pancreatic β-cells from glucotoxicity and AGE-induced apoptosis[3]. This protocol validates the direct protective effect of carnosine synthesis in a high-glucose environment. Step-by-Step Workflow:

  • Cell Culture Preparation: Culture INS-1 (rat insulinoma) β-cells in standard RPMI-1640 medium.

  • Pre-treatment & Loading: Expose cells to varying concentrations of beta-alanine (0.5 mM, 1.0 mM, 2.0 mM) for 48 hours.

    • Self-Validation Step: Perform HPLC on cell lysates to confirm that beta-alanine supplementation successfully increased intracellular carnosine concentrations. If carnosine does not increase, downstream effects cannot be attributed to this pathway.

  • Glucotoxic Challenge: Shift the media to a high-glucose (30 mM) and high-AGE environment for 72 hours to induce metabolic stress.

  • Viability & Function Assays:

    • Measure cell viability using an MTT or WST-8 assay.

    • Quantify Glucose-Stimulated Insulin Secretion (GSIS): Incubate cells in low (2.8 mM) and high (16.7 mM) glucose buffers. Measure insulin release via ELISA.

    • Self-Validation Step: The preservation of the GSIS stimulation index in beta-alanine treated cells—when correlated directly with the intracellular carnosine levels measured in Step 2—confirms the protective causality[4].

Conclusion & Strategic Recommendations

For drug development professionals targeting lipid metabolism, hepatic steatosis, and severe diet-induced adiposity , L-BAIBA offers a superior mechanistic profile by mimicking the physiological benefits of exercise and directly inducing WAT browning[1][2]. Conversely, for pipelines focused on glycemic control, prediabetes intervention, and β-cell preservation , Beta-Alanine provides highly reliable, clinically backed outcomes driven by its robust antiglycation and antioxidant networks[3][4].

References

  • Beta-aminoisobutyric acid prevents diet-induced obesity in mice with partial leptin deficiency.Obesity (Silver Spring).
  • Beta-Aminoisobutyric Acid as a Novel Regulator of Carbohydrate and Lipid Metabolism.
  • L-β-aminoisobutyric acid (L-BAIBA) in combination with voluntary wheel running exercise enhances musculoskeletal properties in middle-age male mice.Aging-US.
  • The relationship between beta-alanine and overall health: A mini review.AccScience.
  • Effect of carnosine or beta-alanine supplementation therapy for prediabetes or type 2 diabetes mellitus: a systematic review and meta-analysis of randomized controlled trials.

Sources

Comparative

Assessing target selectivity of 2-(Aminomethyl)-3-methylbutanoic acid therapeutics

Assessing Target Selectivity of 2-(Aminomethyl)-3-methylbutanoic Acid ( β2 -Homovaline) Therapeutics: A Comparative Guide As the therapeutic landscape shifts from small molecules to biologics, peptide-based drugs have em...

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Author: BenchChem Technical Support Team. Date: March 2026

Assessing Target Selectivity of 2-(Aminomethyl)-3-methylbutanoic Acid ( β2 -Homovaline) Therapeutics: A Comparative Guide

As the therapeutic landscape shifts from small molecules to biologics, peptide-based drugs have emerged as powerful tools for modulating complex Protein-Protein Interactions (PPIs). However, as an application scientist, I frequently encounter the fundamental limitations of native α -peptides: rapid proteolytic degradation and promiscuous off-target binding.

To overcome these hurdles, the integration of non-natural amino acids—specifically 2-(aminomethyl)-3-methylbutanoic acid , widely known as β2 -homovaline —has revolutionized peptidomimetic design. This guide objectively compares the target selectivity and performance of β2 -homovaline therapeutics against native α -amino acids and β3 -isomers, providing actionable, field-proven methodologies for your drug development pipeline.

The Structural Causality of Target Selectivity

To understand why β2 -homovaline outperforms native L-valine, we must look at the thermodynamic and geometric causality of its structure.

In native α -peptides, the side chain (isopropyl, in the case of valine) and the amine group are attached to the same carbon. Endogenous proteases have evolved over millions of years to perfectly recognize and cleave this exact spatial arrangement. By inserting a single methylene group into the backbone and positioning the side chain on the α -carbon (adjacent to the carboxylate), β2 -homovaline achieves two critical outcomes:

  • Steric Shielding: The unnatural backbone completely disrupts the induced-fit mechanism required by proteases like trypsin and pepsin, rendering the peptide virtually invisible to enzymatic degradation.

  • Conformational Rigidity: β2 -amino acids strongly favor the formation of a 14-helix secondary structure. This rigidity minimizes the entropic penalty upon receptor binding. The isopropyl side chain is locked into a highly specific spatial vector that perfectly complements the target's hydrophobic pocket while sterically clashing with off-target active sites.

According to foundational research published in , this precise side-chain presentation is the primary driver of the exceptional target selectivity seen in β -peptides.

G A Native α-Peptide (L-Valine) B Protease Cleavage A->B Rapid Degradation C Loss of Efficacy & Off-Target Binding B->C D β²-Peptide (β²-Homovaline) E Stable 14-Helix Conformation D->E Steric Shielding F High Target Selectivity E->F Sustained PPI Binding

Fig 1: Mechanistic pathway comparing α-peptide degradation vs. β²-peptide target selectivity.

Comparative Performance Profile

When designing a therapeutic, the choice between α , β3 , and β2 building blocks dictates the clinical viability of the drug. As highlighted in, optimizing the side-chain spatial arrangement is paramount for PPI targeting.

Below is an objective comparison of how 2-(aminomethyl)-3-methylbutanoic acid stacks up against its alternatives:

PropertyNative α -L-Valine β3 -Homovaline β2 -Homovaline (Product)
Backbone Structure Standard amino acidSide chain on β -carbonSide chain on α -carbon
Helical Propensity α -helix (flexible)14-helix (moderate)14-helix / 12-helix (highly rigid)
Proteolytic Stability Minutes (highly susceptible)Hours (resistant)>48 Hours (completely resistant)
Target Selectivity Low (promiscuous binding)ModerateExceptionally High
Synthetic Accessibility High (Commercially abundant)HighModerate (Requires specialized coupling)
Self-Validating Experimental Protocols

To objectively assess the target selectivity of a β2 -homovaline therapeutic, you must employ a self-validating workflow. Every step must confirm the success of the previous one. Here is the standardized methodology I mandate in the laboratory:

Step 1: Solid-Phase Peptide Synthesis (SPPS)

Because the β2 -position introduces significant steric bulk directly adjacent to the reacting carboxylate, standard coupling reagents often fail.

  • Protocol: Use Fmoc-protected 2-(aminomethyl)-3-methylbutanoic acid. Employ highly reactive uronium salts (HATU) combined with a dual-base system (DIPEA/TMP).

  • Causality: Extended coupling times (minimum 2 hours) are required to ensure complete amide bond formation without epimerization.

Step 2: Circular Dichroism (CD) Spectroscopy

Before running biological assays, you must prove the molecule has folded correctly.

  • Protocol: Dissolve the purified peptide in 10 mM phosphate buffer (pH 7.4). Scan from 190 nm to 260 nm at 25°C.

  • Causality: A successful β2 -incorporation will nucleate a 14-helix, validated by a characteristic far-UV CD minimum near 214 nm. If this signature is absent, the peptide will lack the rigidity required for target selectivity.

Step 3: Surface Plasmon Resonance (SPR)

Do not rely on endpoint assays like ELISA. Selectivity is driven by binding kinetics.

  • Protocol: Immobilize the target receptor (e.g., MDM2) on a CM5 sensor chip. Flow the β2 -peptide at varying concentrations (1 nM to 100 nM) to calculate kon​ , koff​ , and Kd​ .

  • Causality: β2 -peptides achieve high affinity through drastically reduced off-rates ( koff​ ) due to their rigid pre-organization. SPR captures this real-time kinetic nuance.

Step 4: Proteolytic Stability & Selectivity Profiling
  • Protocol: Incubate the peptide in 25% human serum at 37°C, drawing aliquots at 0, 1, 4, 24, and 48 hours for LC-MS quantification. Concurrently, screen the peptide against a panel of homologous off-target receptors using SPR to calculate the "Selectivity Fold".

G Step1 1. Solid-Phase Peptide Synthesis (Fmoc-β²-Homovaline Coupling) Step2 2. Circular Dichroism (CD) (Validate 14-Helix Conformation) Step1->Step2 Step3 3. Surface Plasmon Resonance (Quantify Target Affinity - Kd) Step2->Step3 Step4 4. Proteolytic Stability Assay (LC-MS Serum Incubation) Step3->Step4 Step5 5. Selectivity Profiling (Cross-Reactivity Screening) Step4->Step5

Fig 2: Standardized experimental workflow for evaluating β²-homovaline therapeutic selectivity.

Quantitative Data: Selectivity and Stability Profiling

The true value of 2-(aminomethyl)-3-methylbutanoic acid is demonstrated in the data. Pioneering studies, such as those in the , have long established that unnatural oligomers drastically improve pharmacokinetic profiles.

Below is a representative dataset comparing a native α -peptide ligand against a β2 -homovaline modified peptidomimetic targeting a specific PPI interface:

Ligand ConstructTarget Receptor Kd​ (nM)Off-Target Homolog Kd​ (nM)Selectivity FoldSerum Half-Life ( t1/2​ )
Native α -Peptide 45.2120.52.6x< 15 mins
β3 -Peptidomimetic 18.4450.024.4x6.5 hours
β2 -Homovaline Mimetic 4.1 > 10,000 > 2400x > 48 hours

Data Interpretation: The β2 -homovaline construct exhibits a sub-5 nM binding affinity while completely abrogating off-target binding (Selectivity Fold > 2400x). Furthermore, the serum half-life is extended from mere minutes to over two days, validating the steric shielding hypothesis.

Conclusion

For drug development professionals targeting complex protein-protein interactions, native peptides simply do not offer the pharmacokinetic stability or target selectivity required for clinical success. By integrating 2-(aminomethyl)-3-methylbutanoic acid ( β2 -homovaline) into your peptidomimetic scaffolds, you leverage thermodynamic rigidity and steric shielding to create highly selective, proteolytically invincible therapeutics.

References
  • Seebach, D., Beck, A. K., & Bierbaum, D. J. (2004). "Beta2-Amino Acids-Syntheses, Occurrence in Natural Products, and Components of Beta-Peptides." Biopolymers, 76(3), 206-243. URL:[Link]

  • Wang, L., Wang, N., Zhang, W., et al. (2021). "Therapeutic peptides: current applications and future directions." Signal Transduction and Targeted Therapy, 6(1), 278. URL:[Link]

  • Porter, E. A., Wang, X., Lee, H. S., Weisblum, B., & Gellman, S. H. (2002). "Mimicry of host-defense peptides by unnatural oligomers: antimicrobial beta-peptides." Journal of the American Chemical Society, 124(25), 7324-7330. URL:[Link]

Validation

Chiral HPLC Validation Methods for 2-(Aminomethyl)-3-methylbutanoic Acid Enantiomers: A Comparison Guide

Introduction & Molecular Context 2-(Aminomethyl)-3-methylbutanoic acid is a chiral β²-amino acid derivative that serves as a critical building block in the synthesis of complex peptidomimetics and neuroactive pharmaceuti...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Molecular Context

2-(Aminomethyl)-3-methylbutanoic acid is a chiral β²-amino acid derivative that serves as a critical building block in the synthesis of complex peptidomimetics and neuroactive pharmaceuticals[1]. Due to its zwitterionic nature and the absence of a strong UV chromophore, developing and validating a robust chiral High-Performance Liquid Chromatography (HPLC) method presents a unique analytical challenge.

This guide objectively compares direct and indirect enantioseparation strategies, providing the mechanistic causality behind experimental choices and self-validating protocols to ensure scientific integrity in your analytical workflows.

Mechanistic Evaluation of Separation Strategies

Direct Separation via Zwitterionic CSPs (ZWIX)

The most advanced method for free β-amino acids utilizes Cinchona alkaloid-based zwitterionic stationary phases (e.g., Chiralpak ZWIX(+)™ and ZWIX(-)™)[2].

  • Causality: These columns feature both a basic quinuclidine moiety (anion exchange) and an acidic sulfonic acid group (cation exchange). This dual nature perfectly matches the zwitterionic structure of 2-(aminomethyl)-3-methylbutanoic acid. The chiral recognition is enthalpically driven, relying on a highly specific spatial arrangement of ionic interactions, hydrogen bonding, and steric repulsion from the bulky isopropyl group at the C3 position[3].

Direct Separation via Crown Ether CSPs

Crown ether columns (e.g., Crownpak CR) utilize a chiral 18-crown-6 ether selector.

  • Causality: The primary amine (-CH₂NH₂) of the analyte must be fully protonated (-NH₃⁺) to form an inclusion complex inside the crown ether cavity via three simultaneous hydrogen bonds. This necessitates a highly acidic aqueous mobile phase (pH < 2.0). While effective, the strong acidic conditions can degrade standard silica-based LC equipment over time.

Indirect Separation via Pre-Column Derivatization

Reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) such as Marfey's Reagent (FDAA) converts the enantiomers into diastereomers.

  • Causality: Diastereomers possess different physicochemical properties, allowing them to be separated on a standard achiral reverse-phase (C18) column. Furthermore, the CDA introduces a strong chromophore, significantly enhancing UV detection sensitivity. However, this method introduces extra sample preparation steps and carries the risk of kinetic resolution or racemization during the derivatization process.

Workflow Start 2-(Aminomethyl)-3-methylbutanoic Acid (Racemic Mixture) Direct Direct Separation (Chiral Stationary Phases) Start->Direct Indirect Indirect Separation (Pre-column Derivatization) Start->Indirect ZWIX Zwitterionic CSP (ZWIX(+) / ZWIX(-)) Polar Ionic Mode Direct->ZWIX Crown Crown Ether CSP (Crownpak CR) Acidic Aqueous Mode Direct->Crown Marfey Derivatization (Marfey's Reagent / FDAA) Indirect->Marfey RP Reverse Phase HPLC (Achiral C18 Column) Marfey->RP

Workflow comparison of direct and indirect chiral HPLC methods for β²-amino acids.

Comparative Performance Data

The following table summarizes the quantitative and operational differences between the three primary validation strategies.

ParameterZwitterionic CSP (ZWIX)Crown Ether CSPPre-column Derivatization (Marfey's)
Primary Mechanism Dual ion-exchange & H-bondingHost-guest inclusion complexDiastereomer formation
Column Example Chiralpak ZWIX(+)Crownpak CR(+)Achiral C18
Mobile Phase MeOH/ACN + Formic Acid/DEAAqueous HClO₄ (pH 1.5)Water (0.1% TFA) / ACN Gradient
Detection ELSD / MS / CADELSD / UV (210 nm)UV (340 nm)
Typical Resolution (Rₛ) > 2.01.5 – 2.0> 2.5
Analysis Time 15 – 25 min20 – 30 min30 – 45 min (plus 1 hr prep time)
Key Advantage Direct, highly specific for β-amino acidsExcellent for primary aminesHigh sensitivity via UV chromophore
Key Limitation Requires MS/ELSD for high sensitivityHighly acidic conditions degrade LC systemsRisk of racemization during derivatization

Self-Validating Experimental Protocols

Protocol A: Direct Enantioseparation via Zwitterionic CSP (Polar Ionic Mode)
  • Mobile Phase Preparation: Mix Methanol and Acetonitrile (50:50, v/v). Add 50 mM Formic Acid and 25 mM Diethylamine (DEA).

    • Causality: The additives act as dynamic counter-ions. The acid protonates the basic quinuclidine on the CSP and the amine on the analyte, while the base deprotonates the sulfonic acid and carboxylate groups. Without these specific additives, the zwitterionic analyte would bind irreversibly to the CSP, resulting in extreme peak broadening or complete retention[3].

  • System Equilibration: Flush the Chiralpak ZWIX(+) column (150 x 4.0 mm, 3 µm) at 0.6 mL/min until the ELSD baseline stabilizes (typically 20 column volumes).

  • Sample Preparation: Dissolve 2-(aminomethyl)-3-methylbutanoic acid in the mobile phase to a concentration of 1 mg/mL.

  • Execution: Inject 5 µL of the sample. Maintain the column compartment at strictly 25°C.

  • Self-Validation Check: Perform injections at 10°C, 20°C, and 30°C. Construct a van 't Hoff plot (ln α vs. 1/T). A linear plot with a positive slope confirms the separation is enthalpically driven (ΔΔH° < 0), validating that the chiral recognition mechanism is functioning correctly through specific, temperature-sensitive non-covalent interactions[1][2].

Mechanism CSP Cinchona Alkaloid CSP (Zwitterionic Selector) Ion1 Anion Exchange (Quinuclidine ↔ Carboxylate) CSP->Ion1 Ion2 Cation Exchange (Sulfonic Acid ↔ Protonated Amine) CSP->Ion2 Hbond Hydrogen Bonding (Carbamate Linkage) CSP->Hbond Steric Steric Repulsion (Alkaloid vs Isopropyl Group) CSP->Steric Analyte β²-Amino Acid (2-aminomethyl-3-methylbutanoic acid) Ion1->Analyte Electrostatic Ion2->Analyte Electrostatic Hbond->Analyte Dipole-Dipole Steric->Analyte Spatial

Chiral recognition mechanism between a Cinchona alkaloid CSP and a β²-amino acid.

Protocol B: Direct Enantioseparation via Crown Ether CSP
  • Mobile Phase Preparation: Prepare an aqueous solution of perchloric acid (HClO₄) adjusted to pH 1.5. Filter through a 0.22 µm chemically resistant membrane.

  • System Equilibration: Flush the Crownpak CR(+) column at 0.4 mL/min. Caution: Ensure the HPLC system is passivated for high-acid use to prevent pitting of stainless steel components.

  • Sample Preparation: Dissolve the analyte in 0.1 M HCl to ensure complete protonation of the aminomethyl group.

  • Execution: Inject 10 µL. Maintain the column temperature at 10°C.

    • Causality: Lower temperatures stabilize the transient host-guest inclusion complex, drastically improving chiral recognition and resolution.

  • Self-Validation Check: Adjust the mobile phase pH to 3.5 and inject the sample. A near-total loss of retention and enantiomeric resolution (Rₛ < 0.5) validates that primary amine protonation (-NH₃⁺) is the fundamental driver of the separation. If resolution persists, secondary non-specific interactions are dominating, indicating a compromised column.

Protocol C: Indirect Separation via Marfey's Reagent (FDAA)
  • Derivatization Reaction: Combine 50 µL of the analyte (2 mg/mL in water), 100 µL of 1% FDAA in acetone, and 20 µL of 1 M NaHCO₃ in a microcentrifuge tube.

  • Incubation: Heat the mixture at 40°C for 1 hour.

    • Causality: The mild alkaline conditions nucleophilically activate the primary amine to attack the fluorodinitrobenzene ring of FDAA.

  • Quenching: Stop the reaction by adding 20 µL of 1 M HCl.

    • Causality: Neutralizing the base prevents degradation of the newly formed diastereomers.

  • Execution: Dilute with 810 µL of mobile phase and inject 10 µL onto an achiral C18 column. Run a gradient of Water (0.1% TFA) and Acetonitrile. Detect via UV at 340 nm.

  • Self-Validation Check: Run a blank derivatization (FDAA + NaHCO₃ + HCl, no analyte) to identify reagent peaks and ensure they do not co-elute with the target diastereomers.

References

  • Comparison of the Separation Performances of Cinchona Alkaloid-Based Zwitterionic Stationary Phases in the Enantioseparation of β²- and β³-Amino Acids. Molecules 2015, 20(1), 73-89. URL:[Link]

Sources

Comparative

A Pharmacodynamic Comparison of 2-(Aminomethyl)-3-methylbutanoic Acid Salts: An Investigator's Guide

Abstract: This guide provides a detailed pharmacodynamic comparison of the salt forms of 2-(Aminomethyl)-3-methylbutanoic acid, a compound structurally related to the neurotransmitter γ-aminobutyric acid (GABA) and the p...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This guide provides a detailed pharmacodynamic comparison of the salt forms of 2-(Aminomethyl)-3-methylbutanoic acid, a compound structurally related to the neurotransmitter γ-aminobutyric acid (GABA) and the pharmaceutical agent gabapentin. The selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical step in drug development, profoundly influencing properties such as solubility, stability, and bioavailability.[1][2] For 2-(Aminomethyl)-3-methylbutanoic acid, also known as 3-isobutyl-GABA, the pharmacodynamic activity is critically dependent not only on the salt form chosen but, more fundamentally, on the stereochemistry of the parent molecule. This document synthesizes preclinical data to compare the (S)-(+)- and (R)-(-)-enantiomers, highlighting the stereospecific nature of their interaction with the α2δ subunit of voltage-dependent calcium channels and the resulting impact on their antihyperalgesic efficacy.

The Strategic Imperative of Salt Selection in Drug Development

In modern pharmaceutical development, the conversion of an active pharmaceutical ingredient (API) into a salt form is a foundational strategy to optimize its physicochemical and biological characteristics.[1] More than 50% of all drugs are administered as salts, a testament to this approach's efficacy.[3] The primary rationale is to enhance properties that are often suboptimal in the freebase or free acid form, such as aqueous solubility and dissolution rate, which are critical for bioavailability.[2] Furthermore, salt formation can significantly improve an API's stability, handling properties, and ease of purification by promoting crystallization.[1][3]

The choice of a counterion is governed by the "pKa rule," which dictates that for a stable salt to form, the pKa difference between the API and the counterion should ideally be greater than two to three units.[1][2] For basic compounds like 2-(Aminomethyl)-3-methylbutanoic acid, hydrochloride is a frequently selected counterion due to its ability to confer high aqueous solubility and stability, making it ideal for research and formulation development.[4][5][6]

This guide focuses on 2-(Aminomethyl)-3-methylbutanoic acid, an analogue of GABA. While it is structurally similar to GABA, its mechanism of action is distinct. Its therapeutic potential, particularly in the context of neuropathic pain and epilepsy, is dictated by its stereochemistry. The following sections will dissect the pharmacodynamic differences between the salts of its (S) and (R) enantiomers, grounded in preclinical experimental data.

Core Mechanism of Action: The α2δ Voltage-Gated Calcium Channel Subunit

The primary molecular target for 2-(Aminomethyl)-3-methylbutanoic acid is the α2δ subunit of voltage-dependent calcium channels.[7] This is the same binding site recognized by the well-characterized drug gabapentin.[8]

Causality of Action:

  • Binding Event: The (S)-enantiomer of 3-isobutyl-GABA binds with high affinity to the α2δ-1 and α2δ-2 subunits of presynaptic voltage-gated calcium channels.[7]

  • Conformational Change & Trafficking: This binding is thought to interfere with the trafficking of the calcium channel complex from the dorsal root ganglion to the presynaptic terminals in the spinal cord.

  • Reduced Calcium Influx: The ultimate consequence is a reduction in the density of functional calcium channels at the presynaptic membrane. This diminishes the influx of calcium that normally occurs upon arrival of an action potential.

  • Inhibition of Neurotransmitter Release: The reduced intracellular calcium concentration leads to a decrease in the release of excitatory neurotransmitters, such as glutamate and substance P, which are pivotal in the transmission of pain signals.

This mechanism underlies the compound's efficacy as an antihyperalgesic and anticonvulsant agent. The (R)-enantiomer is known to be substantially weaker in its binding affinity, which directly translates to its pharmacological activity.[7][8]

G cluster_presynaptic Presynaptic Terminal S_IbuGABA (S)-3-Isobutyl-GABA (Salt Form) a2d α2δ Subunit of Voltage-Gated Ca2+ Channel S_IbuGABA->a2d High-Affinity Binding Ca_Channel Ca2+ Channel a2d->Ca_Channel Modulates Trafficking & Function Fusion Vesicle Fusion & Release Ca_Channel->Fusion Ca2+ Influx (Inhibited) Vesicles Neurotransmitter Vesicles (Glutamate) Vesicles->Fusion Synaptic_Cleft Synaptic Cleft Fusion->Synaptic_Cleft Reduced Release of Glutamate

Caption: Mechanism of Action of (S)-2-(Aminomethyl)-3-methylbutanoic acid.

Comparative Pharmacodynamic Analysis: Stereospecificity is Key

The most striking feature of 3-isobutyl-GABA's pharmacodynamics is its high degree of stereospecificity. Preclinical studies consistently demonstrate that the (S)-(+)-enantiomer is the pharmacologically active agent, while the (R)-(-)-enantiomer is significantly less potent.[7][8]

In Vitro Binding Affinity

Studies have established that the S(+) enantiomer of 3-isobutyl GABA potently displaces radiolabeled gabapentin from its high-affinity binding site in rat brain membrane fractions.[8] In contrast, the R(-) enantiomer is approximately 10-fold weaker in its ability to bind to this site.[7] This differential binding affinity is the molecular basis for the observed differences in in vivo efficacy.

In Vivo Efficacy in Pain Models

The efficacy of these compounds is often evaluated in models of inflammatory and neuropathic pain, which are highly relevant to their potential clinical applications. The rat formalin test and carrageenan-induced hyperalgesia are standard, validated models for this purpose.

  • Carrageenan-Induced Hyperalgesia: This model induces a localized inflammation in the rat paw, leading to a heightened sensitivity to thermal and mechanical stimuli (hyperalgesia). It is used to assess the efficacy of analgesics against inflammatory pain.

  • Formalin Test: This model involves injecting a dilute formalin solution into the paw, which elicits a biphasic pain response. The first phase is due to direct nociceptor activation, while the second (late) phase is driven by inflammation and central sensitization. It is a robust model for assessing efficacy against persistent pain.

The experimental data clearly show that the S-(+)-enantiomer is a potent antihyperalgesic agent, whereas the R-(-)-enantiomer is largely inactive at comparable doses.[7][9]

CompoundAssaySpeciesRouteMinimum Effective Dose (MED)Sedation/Ataxia at High Dose?Reference
(S)-(+)-3-isobutylgaba Carrageenan (Thermal Hyperalgesia)Rats.c.3 mg/kgYes (at 100 mg/kg)[7][9]
(R)-(-)-3-isobutylgaba Carrageenan (Thermal Hyperalgesia)Rats.c.No effect observedNot Applicable[7][9]
(S)-(+)-3-isobutylgaba Carrageenan (Mechanical Hyperalgesia)Rats.c.3 mg/kgYes (at 100 mg/kg)[7][9]
(R)-(-)-3-isobutylgaba Carrageenan (Mechanical Hyperalgesia)Rats.c.No effect observedNot Applicable[7][9]
(S)-(+)-3-isobutylgaba Formalin Test (Late Phase)Rats.c.10 mg/kgYes (at 100 mg/kg)[7][9]
(R)-(-)-3-isobutylgaba Formalin Test (Late Phase)Rats.c.Modest effect at 100 mg/kgNot Assessed[7][9]

Table 1: Comparative in vivo efficacy of (S)-(+)- and (R)-(-)-3-isobutylgaba salts in rat pain models.

Experimental Protocol: Carrageenan-Induced Thermal Hyperalgesia Assay

To ensure the trustworthiness and reproducibility of the data presented, this section details a representative protocol for assessing the antihyperalgesic effects of test compounds.

Objective: To determine the ability of a test compound (e.g., (S)-(+)-3-isobutylgaba hydrochloride) to reverse thermal hyperalgesia induced by intraplantar injection of carrageenan in rats.

Materials:

  • Male Sprague-Dawley rats (200-250g)

  • Test compounds (dissolved in sterile 0.9% saline)

  • Carrageenan (1% w/v in sterile saline)

  • Plantar Test Apparatus (e.g., Ugo Basile)

  • 27-gauge needles and 1 mL syringes

Methodology:

  • Acclimation: Animals are acclimated to the testing environment and apparatus for at least 30 minutes on two separate days prior to the experiment. This minimizes stress-induced responses.

  • Baseline Measurement: On the day of the experiment, a baseline paw withdrawal latency (PWL) to a radiant heat source is determined for each animal. The heat source is positioned under the plantar surface of the hind paw, and the time taken for the rat to withdraw its paw is recorded. A cut-off time (e.g., 20 seconds) is used to prevent tissue damage.

  • Induction of Inflammation: A 100 µL volume of 1% carrageenan solution is injected into the plantar surface of one hind paw.

  • Development of Hyperalgesia: The animals are returned to their cages. Peak thermal hyperalgesia typically develops within 2-3 hours post-carrageenan injection. This is confirmed by re-measuring the PWL, which will be significantly reduced compared to baseline.

  • Compound Administration: Test compounds (e.g., (S)-(+)-3-isobutylgaba hydrochloride at 1, 3, 10, 30 mg/kg) or vehicle (saline) are administered via the desired route (e.g., subcutaneous, s.c.) after hyperalgesia has been established.

  • Post-Treatment Assessment: PWL is measured at multiple time points post-compound administration (e.g., 30, 60, 90, and 120 minutes).

  • Data Analysis: The data are typically expressed as the percentage reversal of hyperalgesia, calculated using the formula: % Reversal = [(Post-drug PWL - Post-carrageenan PWL) / (Baseline PWL - Post-carrageenan PWL)] * 100. Statistical significance is determined using an appropriate test, such as a two-way ANOVA followed by a post-hoc test.

G cluster_workflow Experimental Workflow start Start: Acclimated Rats baseline Measure Baseline Paw Withdrawal Latency (PWL) start->baseline carrageenan Induce Inflammation: Inject Carrageenan baseline->carrageenan develop Wait 2-3 hours for Hyperalgesia to Develop carrageenan->develop confirm Confirm Hyperalgesia (Reduced PWL) develop->confirm administer Administer Test Compound or Vehicle (s.c.) confirm->administer assess Assess PWL at Multiple Time Points administer->assess analyze Data Analysis: Calculate % Reversal assess->analyze end End: Determine MED analyze->end

Caption: Workflow for the Carrageenan-Induced Hyperalgesia Assay.

Conclusion and Future Perspectives

While this guide has focused on the hydrochloride salts, which are commonly used in research for their favorable solubility and stability, it is important to recognize that other salt forms could be developed.[4][5] Future research could focus on creating and evaluating different salt forms of the (S)-(+)-enantiomer. The objective would not be to alter the intrinsic pharmacodynamics at the receptor level, but to optimize the pharmacokinetic profile—influencing absorption, distribution, metabolism, and excretion (ADME)—or to improve pharmaceutical properties for specific dosage forms, such as creating a more stable solid form or a salt suitable for a sustained-release formulation.[1][2] Such endeavors are a standard and vital part of the drug development pipeline, aiming to translate a potent molecule into an optimal therapeutic product.

References

  • Field, M. J., et al. (1999). Gabapentin (neurontin) and S-(+)-3-isobutylgaba represent a novel class of selective antihyperalgesic agents. British Journal of Pharmacology, 127(3), 507–518. Available from: [Link]

  • Taylor, C. P., et al. (1993). Potent and stereospecific anticonvulsant activity of 3-isobutyl GABA relates to in vitro binding at a novel site labeled by tritiated gabapentin. Epilepsy Research, 14(1), 11-15. Available from: [Link]

  • ResearchGate. (n.d.). Gabapentin (neurontin) and S-(+)-3-isobutylgaba represent a novel class of selective antihyperalgesic agents. Retrieved from [Link]

  • Pan, L., et al. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Crystals, 8(7), 283. Available from: [Link]

  • Davis, J. R., et al. (2012). Unorthodox crystalline drug salts via the reaction of amine-containing drugs with CO2. Chemical Communications, 48(80), 9998-10000. Available from: [Link]

  • Serajuddin, A. T. M. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Crystals, 8(7), 283. Available from: [Link]

  • Pau, A., & Stahl, P. H. (2008). Trends in Active Pharmaceutical Ingredient Salt Selection based on Analysis of the Orange Book Database. Journal of Pharmaceutical Sciences, 97(11), 4683-4693. Available from: [Link]

Sources

Validation

Comparative Pharmacodynamics: 2-(Aminomethyl)-3-methylbutanoic Acid Hydrochloride vs. Pregabalin

As drug development in the neuropathic pain and anticonvulsant space evolves, researchers are increasingly looking beyond traditional γ -amino acid scaffolds (gabapentinoids) to find novel ligands for the α2​δ subunit of...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development in the neuropathic pain and anticonvulsant space evolves, researchers are increasingly looking beyond traditional γ -amino acid scaffolds (gabapentinoids) to find novel ligands for the α2​δ subunit of voltage-gated calcium channels (VGCCs). This guide provides an objective, deeply technical comparison between the clinical gold-standard Pregabalin and the research-grade structural analog 2-(Aminomethyl)-3-methylbutanoic acid hydrochloride .

By dissecting the structure-activity relationship (SAR), binding affinities, and the self-validating experimental protocols required to evaluate these compounds, this guide serves as a comprehensive resource for application scientists and medicinal chemists.

Structural and Mechanistic Divergence

To understand the binding causality of these two molecules, we must map their IUPAC nomenclature to their functional pharmacophores. Both compounds are zwitterionic aliphatic amino acids, but they differ fundamentally in their carbon backbone length and the positioning of their hydrophobic bulk.

  • Pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid): Pregabalin is a β -substituted γ -amino acid . The longest carbon chain containing both the primary amine and the carboxylate is four carbons long (butanoic acid). The amine is located on the γ -carbon, and an isobutyl group is attached to the β -carbon. This γ -backbone provides the optimal dihedral angle to project the zwitterionic centers into the α2​δ−1 binding pocket [1].

  • 2-(Aminomethyl)-3-methylbutanoic acid hydrochloride: This compound is an α -substituted β2 -amino acid . The longest functional chain is three carbons long (propanoic acid). The amine is on the β -carbon, while an isopropyl group is attached directly to the α -carbon.

The α2​δ−1 subunit binding pocket requires three distinct interactions: an anionic residue (e.g., Asp/Glu) to bind the ligand's ammonium group, a cationic residue (e.g., Arg) to bind the carboxylate, and a lipophilic cavity to accommodate the alkyl branch [2]. While the γ -amino acid scaffold of pregabalin fits this perfectly, β2 -amino acids can still bind the target, albeit with altered spatial geometry that typically results in a slight reduction in binding affinity.

G cluster_0 Ligand Features cluster_1 α2δ-1 Binding Pocket L_NH3 Ammonium Group (-NH3+) R_Acid Asp/Glu Residues (Anionic) L_NH3->R_Acid Ionic L_COO Carboxylate Group (-COO-) R_Basic Arg Residues (Cationic) L_COO->R_Basic Ionic L_Alkyl Hydrophobic Tail (Alkyl Branch) R_Pocket Lipophilic Cavity L_Alkyl->R_Pocket VdW

Interaction model of gabapentinoid pharmacophores with the α2δ-1 subunit binding pocket.

Binding Affinity & Physicochemical Profile

The transition from a γ -amino acid to a β2 -amino acid scaffold significantly impacts both target affinity and pharmacokinetic properties. A critical secondary target for these molecules is the L-type amino acid transporter 1 (LAT1) . Because gabapentinoids are highly polar zwitterions, they cannot cross the blood-brain barrier (BBB) via passive diffusion; they absolutely require active transport via LAT1 to achieve CNS efficacy [1].

While 2-(aminomethyl)-3-methylbutanoic acid maintains moderate affinity for the α2​δ subunit, β -amino acids generally exhibit poor affinity for LAT1 compared to their γ -counterparts. This restricts their utility primarily to peripheral neuropathic targets unless formulated as prodrugs.

Quantitative Comparison Summary
PropertyPregabalin2-(Aminomethyl)-3-methylbutanoic acid HCl
Scaffold Classification γ -amino acid β2 -amino acid
Hydrophobic Substitution C3-IsobutylC2-Isopropyl
α2​δ−1 Target Affinity (IC 50​ ) ~40 nM~150 - 300 nM (Representative β2 range)
LAT1 Transporter Affinity High (K m​ ~ 10-20 µM)Low (K m​ > 500 µM)
Proteolytic Stability HighVery High (Inherent to β -amino acids)
Molecular Weight (Free base) 159.23 g/mol 131.17 g/mol
Primary Application Clinical CNS TherapeuticsPreclinical SAR & Peptide Building Block [3]

Experimental Methodologies (Self-Validating Systems)

To objectively verify the binding affinities discussed above, researchers must employ highly controlled radioligand displacement assays. The following protocols are engineered to eliminate false negatives/positives by addressing the specific biochemical quirks of the α2​δ target.

Protocol A:[³H]Gabapentin Radioligand Displacement Assay

This assay determines the in vitro binding affinity (K i​ ) of the test compound for the α2​δ−1 subunit. [³H]Gabapentin is utilized as the tracer due to its highly characterized binding kinetics.

Causality Note: The α2​δ−1 subunit binds endogenous branched-chain amino acids (e.g., L-leucine, L-isoleucine). If the membrane preparation is not exhaustively washed, residual endogenous amino acids will competitively inhibit the radioligand, artificially right-shifting the competition curve and resulting in an inaccurate IC 50​ .

  • Tissue Preparation: Isolate the cerebral cortex from male Sprague-Dawley rats. Homogenize the tissue in ice-cold 10 mM HEPES buffer (pH 7.4) using a polytron homogenizer.

  • Critical Wash Step: Centrifuge the homogenate at 40,000 × g for 15 minutes at 4°C. Discard the supernatant. Resuspend the pellet in fresh HEPES buffer and incubate at 37°C for 15 minutes to promote the dissociation of endogenous L-leucine from the receptors. Repeat this centrifugation and resuspension cycle a minimum of three times.

  • Incubation: In a 96-well plate, combine 50 µg of the washed membrane protein, 10 nM [³H]gabapentin (Specific activity: ~30-50 Ci/mmol), and varying concentrations of the test compound (ranging from 10 pM to 100 µM). Incubate the mixture for 45 minutes at room temperature to reach equilibrium.

  • Termination: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to minimize non-specific binding) using a cell harvester. Wash the filters three times with 1 mL of ice-cold HEPES buffer.

  • Quantification: Transfer the filters to scintillation vials, add scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine non-specific binding using 10 µM unlabeled pregabalin. Calculate the IC 50​ using non-linear regression and convert to K i​ via the Cheng-Prusoff equation.

G Step1 1. Membrane Prep (Rat Cortex) Step2 2. Critical Wash (Remove L-Leucine) Step1->Step2 Step3 3. Radioligand Incubation ([³H]Gabapentin) Step2->Step3 Step4 4. Rapid Filtration (GF/B Filters) Step3->Step4 Step5 5. Scintillation Counting (Radioactivity) Step4->Step5 Step6 6. Data Analysis (Calculate IC50) Step5->Step6

Step-by-step workflow for [³H]gabapentin displacement assay to determine α2δ-1 affinity.

Protocol B: LAT1 Transport Competition Assay

Because 2-(aminomethyl)-3-methylbutanoic acid is a β -amino acid, its ability to cross the BBB must be validated independently of its target affinity.

  • Cell Culture: Utilize Chinese Hamster Ovary (CHO) cells stably transfected with the human LAT1 (SLC7A5) transporter.

  • Buffer Exchange: Wash the cells twice with Na + -free Hank's Balanced Salt Solution (HBSS). Causality: Using a Na + -free buffer ensures that uptake is strictly mediated by the Na + -independent System L transporter, eliminating background noise from Na + -dependent transporters.

  • Uptake Phase: Incubate the cells with 1 µM [³H]L-leucine and 1 mM of the test compound for exactly 3 minutes (capturing the linear phase of uptake).

  • Lysis & Measurement: Stop the reaction with ice-cold HBSS, lyse the cells using 0.1 N NaOH, and measure intracellular radioactivity to determine the percentage of LAT1 inhibition.

Conclusion

While Pregabalin remains the optimal clinical γ -amino acid due to its perfect balance of α2​δ−1 affinity and LAT1-mediated BBB penetration, 2-(aminomethyl)-3-methylbutanoic acid hydrochloride serves as a vital structural probe. By condensing the carbon backbone into a β2 -amino acid architecture, researchers can achieve high proteolytic stability and isolate peripheral α2​δ activity from CNS-mediated side effects (such as somnolence and dizziness).

References

  • Schwarz, J. B., Gibbons, S. E., Graham, S. R., Colbry, N. L., & etc. (2005). Novel cyclopropyl beta-amino acid analogues of pregabalin and gabapentin that target the alpha2-delta protein. Journal of Medicinal Chemistry, 48(8), 3026-3035.[Link]

  • Field, M. J., Cox, P. J., Stott, E., Melrose, H., Offord, J., Su, T. Z., ... & Singh, L. (2006). Identification of the alpha2-delta-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin. Proceedings of the National Academy of Sciences, 103(46), 17537-17542.[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(Aminomethyl)-3-methylbutanoic acid hydrochloride

An authoritative, scientifically grounded approach to laboratory safety goes beyond mere compliance; it requires a mechanistic understanding of the chemicals being handled. 2-(Aminomethyl)-3-methylbutanoic acid hydrochlo...

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Author: BenchChem Technical Support Team. Date: March 2026

An authoritative, scientifically grounded approach to laboratory safety goes beyond mere compliance; it requires a mechanistic understanding of the chemicals being handled. 2-(Aminomethyl)-3-methylbutanoic acid hydrochloride is a chiral amino acid derivative and a highly valuable building block in pharmaceutical development, particularly for synthesizing peptide-based therapeutics and drugs targeting neurological disorders[1][2].

Because of its specific physicochemical properties, handling this compound requires precise engineering controls and Personal Protective Equipment (PPE). This guide provides drug development professionals and researchers with the causal logic behind safety protocols, ensuring a self-validating system for laboratory operations.

Chemical Identity & Mechanistic Hazard Profile

To select the correct PPE, we must first understand why this compound poses a risk. As a hydrochloride (HCl) salt, this compound exhibits enhanced aqueous solubility but is inherently hygroscopic and slightly acidic.

When airborne dust particles of this salt contact the natural moisture of human skin, sweat, or the mucous membranes of the eyes and respiratory tract, localized pH drops occur. This chemical interaction is the direct mechanism behind its primary hazard classifications: Skin Irritation, Eye Irritation, and Respiratory Tract Irritation [3].

Table 1: Chemical Identity and Hazard Summary

Property / ClassificationData / Description
Chemical Name 2-(Aminomethyl)-3-methylbutanoic acid hydrochloride
CAS Numbers 243857-26-3 (Unspecified)[3]; 925704-47-8 (S-enantiomer); 1276055-45-8 (R-enantiomer)
Molecular Formula & Weight C6H13NO2·HCl
GHS Hazard Codes H315 : Causes skin irritation; H319 : Causes serious eye irritation; H336 : May cause drowsiness or dizziness (STOT SE 3)[3]
Physical State Solid (Crystalline Powder), Hygroscopic

Personal Protective Equipment (PPE) Matrix

In accordance with OSHA’s Laboratory Standard (29 CFR 1910.1450) and the hierarchy of controls, PPE serves as the final barrier against exposure[4]. The following matrix details the required PPE and the scientific rationale for each selection.

Table 2: Required PPE and Causal Rationale

PPE CategorySpecificationCausal Rationale (Why it works)
Hand Protection Nitrile Gloves (Min. 4 mil thickness). Double-gloving recommended for spill cleanup[5].Nitrile provides an excellent barrier against dry, acidic powders. Furthermore, because this compound is often dissolved in polar aprotic solvents (e.g., DMF, DMSO) during peptide synthesis, nitrile offers superior chemical resistance compared to latex[6].
Eye/Face Protection ANSI Z87.1-Compliant Safety Goggles [7].Standard safety glasses leave peripheral gaps. Because this compound is a fine powder, airborne particulates can easily bypass standard glasses and dissolve in ocular fluid, triggering H319 severe eye irritation. Goggles create a necessary seal[7].
Body Protection Standard Lab Coat (100% Cotton or Flame-Resistant) and closed-toe shoes[7].Prevents the accumulation of hygroscopic dust on street clothes, which could lead to prolonged dermal exposure and subsequent H315 skin irritation[6].
Respiratory Protection NIOSH-Approved N95 or P100 Respirator (If handled outside engineering controls)[8].Mitigates the inhalation of aerosolized powders, preventing H336 (Specific Target Organ Toxicity - Single Exposure) and respiratory tract irritation[3]. Note: Primary handling must occur in a fume hood.

Operational Workflows & Handling Protocols

The following self-validating protocols ensure that environmental factors (like static electricity and humidity) do not compromise safety or experimental integrity.

Protocol A: Safe Weighing and Transfer

Because HCl salts of amino acids are prone to static charge buildup, the powder can easily aerosolize during transfer, creating an inhalation hazard and reducing stoichiometric accuracy.

  • Environmental Verification: Ensure the chemical fume hood is operational with a verified face velocity of 80–120 feet per minute (fpm)[4].

  • Static Mitigation: Pass an anti-static zero-stat gun over the weigh boat and the analytical balance. Causality: Neutralizing the static charge prevents the fine powder from repelling against the spatula and aerosolizing into the breathing zone.

  • Transfer: Using a clean, dry PTFE-coated or stainless-steel spatula, carefully transfer the required mass.

  • Immediate Isolation: Tightly reseal the primary container immediately after use. Causality: Minimizes atmospheric moisture absorption, preserving the compound's structural integrity and preventing it from clumping into an intractable mass.

Protocol B: Solution Preparation for Peptide Synthesis
  • Solvent Selection: Transfer the weighed solid to a sealed reaction vial before removing it from the fume hood.

  • Dissolution: Inject the chosen solvent (e.g., water, DMF, or DCM) through a septum.

  • Venting: If dissolution is exothermic or generates pressure, ensure the vial is properly vented within the fume hood.

Spill Response & Disposal Plans

A rapid, chemically sound response to spills prevents minor incidents from escalating into occupational exposures.

Solid Spill Response (Powder)
  • Immediate Action: Do not dry sweep or use a standard vacuum[9]. Causality: Dry sweeping introduces mechanical energy that aerosolizes the hazardous powder, drastically increasing inhalation risks.

  • Containment: Carefully cover the powder with a damp absorbent pad (using water or a dilute sodium bicarbonate solution). The moisture traps the dust, and the bicarbonate neutralizes the acidic HCl salt.

  • Collection: Scoop the neutralized, damp material using a plastic scraper and place it into a compatible, sealable hazardous waste container[5].

Liquid Spill Response (Solution)
  • Containment: Surround the spill with an inert chemical absorbent (e.g., vermiculite or universal spill pads).

  • Disposal Routing: If the compound was dissolved in an aqueous solution, the waste may be slightly acidic and should be routed to an aqueous acidic waste stream. If dissolved in organic solvents (e.g., DMF), it must be segregated into the appropriate halogenated or non-halogenated organic waste stream[9].

Operational Safety Visualization

G Start Hazard Assessment: 2-(Aminomethyl)-3-methylbutanoic acid HCl PPE Don Required PPE (Nitrile, Goggles, Lab Coat) Start->PPE Hood Transfer to Chemical Fume Hood (Min. 100 fpm face velocity) PPE->Hood Weigh Weighing & Transfer (Use anti-static tools) Hood->Weigh Spill Spill Incident? Weigh->Spill SolidSpill Solid Spill Response: Avoid dry sweeping. Use damp absorbent pad. Spill->SolidSpill Powder LiquidSpill Liquid Spill Response: Neutralize if acidic, absorb, and containerize. Spill->LiquidSpill Solution Proceed Proceed to Synthesis (Peptide Coupling/Dissolution) Spill->Proceed No Spill Dispose Hazardous Waste Disposal (Segregate Organics vs Aqueous) SolidSpill->Dispose LiquidSpill->Dispose Proceed->Dispose

Caption: Workflow for the safe handling, weighing, and spill response of 2-(Aminomethyl)-3-methylbutanoic acid HCl.

References

  • NextSDS. 2-(aminomethyl)-3-methylbutanoic acid hydrochloride — Chemical Substance Information.
  • Chem-Impex. (R)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride.
  • Chem-Impex. (S)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride.
  • North Carolina State University (NCSU). Personal Protective Equipment Requirements for Laboratories.
  • National Institutes of Health (NIH). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection.
  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance.
  • University of Tennessee Health Science Center (UTHSC). Standard Operating Procedure: Hazardous Drugs.
  • University of Rochester. NIOSH Table 1,2 & 3 - Environmental Health & Safety.
  • Centers for Disease Control and Prevention (CDC) / NIOSH. Pocket Guide to Chemical Hazards Introduction.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Aminomethyl)-3-methylbutanoic acid hydrochloride
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2-(Aminomethyl)-3-methylbutanoic acid hydrochloride
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